1,4-Dichloro-2-iodobenzene
Description
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
1,4-dichloro-2-iodobenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H3Cl2I/c7-4-1-2-5(8)6(9)3-4/h1-3H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SBHVNORGKIPGCL-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C=C1Cl)I)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H3Cl2I | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80183840 | |
| Record name | 1,4-Dichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
272.89 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Melting point = 22 deg C; [ChemIDplus] Liquid; mp = 20-21 deg C; [Alfa Aesar MSDS] | |
| Record name | 1,4-Dichloro-2-iodobenzene | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/9751 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
29682-41-5 | |
| Record name | 1,4-Dichloro-2-iodobenzene | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=29682-41-5 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 1,4-Dichloro-2-iodobenzene | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029682415 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1,4-Dichloro-2-iodobenzene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80183840 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1,4-dichloro-2-iodobenzene | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.045.235 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
An In-Depth Technical Guide to 1,4-Dichloro-2-iodobenzene (CAS: 29682-41-5)
Introduction: The Strategic Importance of a Polysubstituted Arene
In the landscape of modern organic synthesis, 1,4-Dichloro-2-iodobenzene stands out as a pivotal building block, particularly for researchers, chemists, and drug development professionals. This trisubstituted benzene ring, bearing two chlorine atoms and one iodine atom, offers a unique combination of steric and electronic properties. The differential reactivity of the carbon-iodine bond versus the more robust carbon-chlorine bonds provides a powerful tool for selective chemical transformations. This guide delves into the core physicochemical properties, synthesis, spectroscopic signatures, and, most critically, the synthetic applications of this versatile intermediate, with a focus on palladium-catalyzed cross-coupling reactions that are fundamental to the construction of complex molecular architectures in pharmaceutical and materials science.[1]
Core Physicochemical & Spectroscopic Profile
Understanding the fundamental properties of a reagent is paramount for its effective use in synthesis. This compound is typically a solid at room temperature and is soluble in common organic solvents.[2]
Physical and Chemical Properties
The key identifiers and physical properties of this compound are summarized below for quick reference.
| Property | Value | Reference |
| CAS Number | 29682-41-5 | [3] |
| Molecular Formula | C₆H₃Cl₂I | [4] |
| Molecular Weight | 272.90 g/mol | [4] |
| IUPAC Name | This compound | [4] |
| Synonyms | 2,5-Dichloroiodobenzene | [4] |
| Melting Point | 21 °C | [5] |
| Boiling Point | 255-256 °C (at 742 mm Hg) | [6] |
| Density | 2.026 g/mL (at 25 °C) | [6] |
| InChIKey | SBHVNORGKIPGCL-UHFFFAOYSA-N | [7] |
| Canonical SMILES | C1=CC(=C(C=C1Cl)I)Cl | [7] |
Spectroscopic Signature Analysis
The structural features of this compound give rise to a distinct spectroscopic profile, which is crucial for reaction monitoring and product characterization.[7][8]
-
¹H NMR Spectroscopy : The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. Due to the deshielding effects of the halogen substituents, these protons will appear as complex multiplets (doublets or doublet of doublets) at relatively high chemical shifts.
-
¹³C NMR Spectroscopy : The carbon NMR spectrum will display six distinct signals for the six aromatic carbons, as they are all in unique chemical environments. The carbons directly attached to the halogens will be significantly influenced by their electronegativity and will have characteristic chemical shifts.
-
Infrared (IR) Spectroscopy : The IR spectrum will exhibit characteristic absorption bands for C-H aromatic stretching (around 3000-3100 cm⁻¹), C=C aromatic ring stretching (in the 1400-1600 cm⁻¹ region), and strong absorptions corresponding to C-Cl and C-I bond vibrations in the fingerprint region.[5][8]
Synthesis and Purification
The preparation of this compound is typically achieved through the direct iodination of 1,4-dichlorobenzene. The directing effects of the chlorine atoms favor iodination at the ortho position. A well-established method for aromatic iodination involves using an iodine source in the presence of a strong oxidizing agent and an acid catalyst.[9]
Illustrative Synthesis Protocol: Electrophilic Iodination
This protocol is based on established methods for the iodination of deactivated arenes.[9] The causality behind this choice of reagents lies in the need to generate a potent electrophilic iodine species (like I⁺) to overcome the deactivating effect of the two chlorine atoms on the aromatic ring.
Materials:
-
1,4-Dichlorobenzene
-
Iodic Acid (HIO₃)
-
Acetic Anhydride (Ac₂O)
-
Glacial Acetic Acid (AcOH)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Sodium sulfite (Na₂SO₃)
-
Chloroform (for extraction)
-
Anhydrous Magnesium Sulfate (MgSO₄)
Step-by-Step Methodology:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a dropping funnel, suspend iodic acid (1.1 eq) in a mixture of glacial acetic acid and acetic anhydride. Add 1,4-dichlorobenzene (1.0 eq) to the suspension.
-
Acid Addition: Cool the stirred mixture in an ice-water bath to approximately 5 °C. Slowly add concentrated sulfuric acid (excess) dropwise via the dropping funnel, ensuring the internal temperature does not exceed 10 °C. The sulfuric acid acts as a catalyst and dehydrating agent, promoting the formation of the active iodinating species.[9]
-
Reaction Progression: After the addition is complete, continue stirring the mixture in the ice bath for 1 hour, then allow it to warm to room temperature and stir for another hour.
-
Heating: Gently heat the reaction mixture to 45-50 °C and maintain this temperature for 2 hours to drive the reaction to completion.
-
Quenching and Work-up: Pour the cooled reaction mixture into a beaker containing ice-water with dissolved sodium sulfite. The sodium sulfite is crucial for quenching any unreacted iodine and other oxidizing species.[9]
-
Extraction: If the product is oily or does not fully precipitate, transfer the mixture to a separatory funnel and extract with chloroform (3 x volumes).
-
Drying and Concentration: Combine the organic extracts and dry over anhydrous magnesium sulfate. Filter the drying agent and remove the solvent under reduced pressure using a rotary evaporator to yield the crude product.
-
Purification: The crude this compound can be purified by vacuum distillation or recrystallization from a suitable solvent like ethanol to afford the final product.
Chemical Reactivity: A Hub for Cross-Coupling Chemistry
The synthetic utility of this compound is dominated by its application in palladium-catalyzed cross-coupling reactions. The C-I bond is significantly weaker and more polarizable than the C-Cl bonds, allowing for highly regioselective oxidative addition to a Palladium(0) center. This differential reactivity is the cornerstone of its strategic use in sequential, site-selective cross-coupling schemes.
Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction is a robust method for forming carbon-carbon single bonds between an organohalide and an organoboron compound.[10] For this compound, this reaction selectively occurs at the iodine-bearing carbon.
This protocol outlines a general procedure for the coupling of this compound with an arylboronic acid.[11]
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (e.g., Argon), combine this compound (1.0 eq), the desired arylboronic acid (1.2-1.5 eq), a palladium catalyst (e.g., Pd(PPh₃)₄ or PdCl₂(dppf), 1-5 mol%), and a base (e.g., K₂CO₃ or Cs₂CO₃, 2-3 eq).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like dioxane/water or toluene/ethanol/water.
-
Reaction: Heat the mixture to reflux (typically 80-110 °C) with vigorous stirring. Monitor the reaction's progress using TLC or GC-MS.
-
Work-up: After completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Sonogashira Coupling
The Sonogashira coupling enables the formation of a C(sp²)-C(sp) bond, linking the aromatic ring to a terminal alkyne. This reaction is invaluable for synthesizing internal alkynes, which are precursors to many complex molecules and conjugated materials.[12][13]
This general protocol is adapted for coupling this compound with a terminal alkyne.[2][14]
-
Reaction Setup: To a dry Schlenk flask under an inert atmosphere, add this compound (1.0 eq), a palladium catalyst (e.g., PdCl₂(PPh₃)₂, 2-5 mol%), and a copper(I) co-catalyst (e.g., CuI, 5-10 mol%).
-
Solvent and Reagent Addition: Add an anhydrous, degassed solvent (e.g., THF or DMF), followed by the terminal alkyne (1.1-1.2 eq) and a degassed amine base (e.g., triethylamine or diisopropylamine, 2-3 eq).
-
Reaction: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50-80 °C). Monitor the reaction's progress by TLC or GC-MS.
-
Work-up: Once complete, cool the mixture, remove the solvent under reduced pressure, add water, and extract the product with an organic solvent.
-
Purification: Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography.
Heck Reaction
The Heck reaction couples the aryl iodide with an alkene to form a substituted alkene, creating a new carbon-carbon bond at one of the sp² carbons of the double bond.[15] This reaction is a powerful tool for vinylation of aryl rings.
This is a general procedure for the Heck reaction with this compound.[16][17]
-
Reaction Setup: In a sealable reaction vessel, combine this compound (1.0 eq), the alkene (1.1-1.5 eq, e.g., butyl acrylate), a palladium source (e.g., Pd(OAc)₂, 1-5 mol%), a phosphine ligand (e.g., PPh₃ or P(o-tolyl)₃, 2-10 mol%), and a base (e.g., Et₃N or K₂CO₃, 1.5-2.5 eq).
-
Solvent Addition: Add a polar aprotic solvent such as DMF, NMP, or acetonitrile.
-
Reaction: Seal the vessel and heat the mixture to 80-140 °C. The reaction is typically complete within a few hours to overnight. Monitor by TLC or GC-MS.
-
Work-up: After cooling, dilute the mixture with water and extract with an organic solvent.
-
Purification: Wash the combined organic layers with water and brine, dry over anhydrous Na₂SO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
Safety and Handling
This compound is classified as a hazardous substance and requires careful handling to minimize exposure.
-
Hazard Identification : Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[5]
-
Personal Protective Equipment (PPE) : Always handle this chemical in a well-ventilated fume hood. Wear appropriate PPE, including chemical-resistant gloves (e.g., nitrile), safety goggles, and a lab coat.
-
Handling Procedures : Avoid breathing dust, fumes, or vapors. Prevent contact with skin and eyes. Wash hands thoroughly after handling.
-
Storage : Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials.
-
First Aid :
-
Skin Contact : Immediately wash with plenty of soap and water. If irritation persists, seek medical attention.
-
Eye Contact : Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and seek immediate medical attention.
-
Inhalation : Move the person to fresh air and keep them comfortable for breathing. Call a poison center or doctor if you feel unwell.
-
-
Disposal : Dispose of contents and container in accordance with local, regional, and national regulations at an approved waste disposal plant.
Conclusion
This compound is a strategically important intermediate whose value is derived from the predictable and selective reactivity of its carbon-halogen bonds. Its utility as a substrate in cornerstone reactions like the Suzuki-Miyaura, Sonogashira, and Heck couplings makes it an indispensable tool for synthetic chemists. By providing a reliable scaffold for the regioselective introduction of diverse molecular fragments, it continues to facilitate innovation in the synthesis of pharmaceuticals, agrochemicals, and advanced functional materials. A thorough understanding of its properties, handling requirements, and reaction protocols is essential for leveraging its full synthetic potential.
References
- 1. Organic Syntheses Procedure [orgsyn.org]
- 2. A Sustainable, User-Friendly Protocol for the Pd-Free Sonogashira Coupling Reaction - Lookchem [lookchem.com]
- 3. This compound | SIELC Technologies [sielc.com]
- 4. This compound [webbook.nist.gov]
- 5. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. 2024.sci-hub.se [2024.sci-hub.se]
- 7. This compound(29682-41-5) 1H NMR spectrum [chemicalbook.com]
- 8. This compound(29682-41-5) IR Spectrum [chemicalbook.com]
- 9. An Aromatic Iodination Method, with Iodic Acid Used as the Only Iodinating Reagent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Suzuki Coupling [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 14. benchchem.com [benchchem.com]
- 15. Heck Reaction [organic-chemistry.org]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Physicochemical Properties and Synthetic Utility of 1,4-Dichloro-2-iodobenzene
Abstract
This technical guide provides a comprehensive overview of 1,4-dichloro-2-iodobenzene (CAS No. 29682-41-5), a key halogenated aromatic intermediate. The document details its fundamental physicochemical properties, including its melting and boiling points, and offers an in-depth, field-proven protocol for its synthesis and purification, starting from readily available 1,4-dichlorobenzene. Emphasis is placed on the rationale behind experimental choices, ensuring both reproducibility and a deep understanding of the underlying chemical principles. Furthermore, this guide explores the compound's significant applications in modern organic synthesis, particularly its role as a versatile building block in the development of pharmaceuticals and advanced functional materials, supported by spectroscopic characterization data. This document is intended for researchers, scientists, and professionals in the fields of drug discovery and material science.
Introduction and Physicochemical Profile
This compound is a polysubstituted aromatic compound of significant interest in synthetic organic chemistry. Its unique substitution pattern, featuring two chloro-substituents and a reactive iodo-group on a benzene ring, renders it a valuable precursor for the construction of complex molecular architectures. The differential reactivity of the C-I and C-Cl bonds allows for selective functionalization, making it a strategic component in multi-step syntheses.[1] This is particularly relevant in the pharmaceutical industry, where it serves as an intermediate in the synthesis of Active Pharmaceutical Ingredients (APIs), and in material science for the development of novel organic semiconductors and polymers.[2]
The physical state and thermal properties of a compound are critical parameters that dictate its handling, storage, and reaction conditions. This compound is typically a solid at room temperature, transitioning to a liquid state slightly above ambient conditions.[3]
Table 1: Physicochemical Properties of this compound
| Property | Value | Source(s) |
| CAS Number | 29682-41-5 | [4] |
| Molecular Formula | C₆H₃Cl₂I | [4] |
| Molecular Weight | 272.90 g/mol | [4] |
| Melting Point | 21-22 °C | [5] |
| Boiling Point | 253-256 °C (at atmospheric pressure) | [5] |
| 528.7 K (255.55 °C) at 0.989 bar | [6] | |
| Appearance | Colorless solid or liquid | [7] |
The relatively low melting point of this compound is a practical consideration for its storage and handling. In warmer laboratory environments, it may exist as a liquid, while in cooler conditions, it will solidify. This necessitates appropriate storage to prevent pressure buildup in sealed containers upon melting. The boiling point, being significantly higher than typical reaction temperatures for many of its applications (e.g., palladium-catalyzed cross-coupling reactions), allows for its use in a wide range of solvent systems without significant loss due to volatility.
Synthesis and Purification: A Validated Protocol
The synthesis of this compound can be efficiently achieved through a three-step sequence starting from 1,4-dichlorobenzene. This pathway involves nitration, followed by reduction of the nitro group to an amine, and subsequent diazotization and iodination via a Sandmeyer-type reaction. This route is often preferred due to the high regioselectivity of the initial nitration step and the reliability of the subsequent transformations.
Synthetic Workflow Overview
Caption: Synthetic pathway for this compound.
Detailed Experimental Protocol
Step 1: Nitration of 1,4-Dichlorobenzene to 1,4-Dichloro-2-nitrobenzene
-
Rationale: The nitration of 1,4-dichlorobenzene is a classic electrophilic aromatic substitution. The two chlorine atoms are ortho, para-directing but deactivating. The incoming nitro group is directed to the position ortho to one chlorine and meta to the other, resulting in the desired 2-nitro product as the major isomer. A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the deactivating effect of the chlorine atoms.
-
Procedure:
-
In a three-necked round-bottom flask equipped with a mechanical stirrer, a dropping funnel, and a thermometer, carefully add concentrated sulfuric acid (e.g., 150 mL).
-
Cool the flask in an ice-salt bath to 0-5 °C.
-
Slowly add 1,4-dichlorobenzene (e.g., 50 g, 0.34 mol) to the stirred sulfuric acid, maintaining the temperature below 10 °C.
-
Prepare a nitrating mixture by cautiously adding concentrated nitric acid (e.g., 35 mL) to concentrated sulfuric acid (e.g., 50 mL) in a separate flask, pre-cooled in an ice bath.
-
Add the cold nitrating mixture dropwise to the solution of 1,4-dichlorobenzene over 1-2 hours, ensuring the reaction temperature does not exceed 15 °C.
-
After the addition is complete, allow the mixture to stir at room temperature for an additional 2-3 hours to ensure complete reaction.
-
Carefully pour the reaction mixture onto crushed ice (e.g., 500 g). A yellow solid will precipitate.
-
Collect the solid by vacuum filtration and wash thoroughly with cold water until the washings are neutral to litmus paper.
-
The crude 1,4-dichloro-2-nitrobenzene can be purified by recrystallization from ethanol to yield pale yellow crystals.
-
Step 2: Reduction of 1,4-Dichloro-2-nitrobenzene to 2,5-Dichloroaniline
-
Rationale: The reduction of the nitro group to an amine can be achieved through various methods. Catalytic hydrogenation (H₂ over Pd/C) is a clean and efficient method.[8] Alternatively, reduction with a metal in acidic medium, such as iron in hydrochloric acid, is a classic and cost-effective approach. The iron is oxidized to ferrous ions, providing the electrons for the reduction of the nitro group.
-
Procedure (using Fe/HCl):
-
In a large round-bottom flask equipped with a reflux condenser and a mechanical stirrer, place the crude 1,4-dichloro-2-nitrobenzene (e.g., 50 g, 0.26 mol), iron powder (e.g., 70 g, 1.25 mol), and ethanol/water (e.g., 1:1, 500 mL).
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid (e.g., 20 mL) portion-wise through the condenser. The reaction is exothermic.
-
Continue refluxing for 3-4 hours until the reaction is complete (monitored by TLC).
-
While still hot, make the solution basic by carefully adding a concentrated solution of sodium hydroxide. This precipitates iron hydroxides.
-
Filter the hot mixture through a bed of celite to remove the iron sludge. Wash the filter cake with hot ethanol.
-
Combine the filtrates and remove the ethanol by rotary evaporation. The resulting aqueous layer can be extracted with a suitable organic solvent (e.g., dichloromethane).
-
Dry the organic extracts over anhydrous sodium sulfate, filter, and evaporate the solvent to yield crude 2,5-dichloroaniline.[7]
-
Step 3: Diazotization of 2,5-Dichloroaniline and Iodination
-
Rationale: This step is a modification of the Sandmeyer reaction. The primary aromatic amine is converted to a diazonium salt using nitrous acid (generated in situ from sodium nitrite and a strong acid) at low temperatures (0-5 °C) to prevent the unstable diazonium salt from decomposing.[9] The subsequent addition of an iodide salt, such as potassium iodide, displaces the diazonium group (as N₂ gas) with an iodine atom. This reaction often proceeds without the need for a copper catalyst, which is typically required for the introduction of other halogens.[10]
-
Procedure:
-
Prepare a solution of 2,5-dichloroaniline (e.g., 30 g, 0.185 mol) in a mixture of concentrated sulfuric acid (e.g., 50 mL) and water (e.g., 200 mL) in a beaker. Stir until a fine suspension of the amine salt is formed.
-
Cool the mixture to 0-5 °C in an ice-salt bath with vigorous stirring.
-
Slowly add a solution of sodium nitrite (e.g., 14 g, 0.203 mol) in water (e.g., 50 mL) dropwise, keeping the tip of the addition funnel below the surface of the liquid. Maintain the temperature strictly between 0 and 5 °C.
-
After the addition is complete, stir for an additional 15-20 minutes. A slight excess of nitrous acid should be confirmed with starch-iodide paper.
-
In a separate large beaker, dissolve potassium iodide (e.g., 50 g, 0.301 mol) in water (e.g., 100 mL).
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution with stirring. Effervescence (evolution of N₂ gas) will occur.
-
Allow the mixture to stand at room temperature for several hours or overnight, then gently warm on a steam bath until the evolution of nitrogen ceases.
-
Cool the mixture to room temperature. A dark, oily layer or solid will separate.
-
Extract the product with a suitable organic solvent (e.g., diethyl ether or dichloromethane).
-
Wash the organic layer with a saturated solution of sodium thiosulfate to remove any residual iodine, then with water, and finally with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent by rotary evaporation to yield crude this compound.
-
Purification of this compound
-
Rationale: The choice of purification method depends on the physical state and purity of the crude product. Given its low melting point, vacuum distillation is an effective method for purifying larger quantities of the liquid product, separating it from non-volatile impurities. For smaller scales or if the crude product is a solid, recrystallization from a suitable solvent (e.g., methanol or ethanol) can be employed.
-
Procedure (Vacuum Distillation):
-
Set up a distillation apparatus for vacuum distillation.
-
Place the crude this compound in the distillation flask.
-
Apply vacuum and gently heat the flask. Collect the fraction that distills at the appropriate boiling point for the applied pressure. The boiling point at reduced pressure is significantly lower than at atmospheric pressure.[6]
-
-
Procedure (Recrystallization):
-
Dissolve the crude product in a minimum amount of hot solvent (e.g., methanol).
-
If colored impurities are present, a small amount of activated charcoal can be added, and the solution briefly heated before hot filtration.[11]
-
Allow the solution to cool slowly to room temperature, followed by cooling in an ice bath to maximize crystal formation.
-
Collect the purified crystals by vacuum filtration and wash with a small amount of cold solvent.
-
Dry the crystals under vacuum.
-
Spectroscopic Characterization
The identity and purity of synthesized this compound are confirmed through standard spectroscopic techniques.
Table 2: Spectroscopic Data for this compound
| Technique | Key Features and Interpretation | Source(s) |
| ¹H NMR | The proton NMR spectrum is expected to show three signals in the aromatic region, corresponding to the three non-equivalent protons on the benzene ring. The chemical shifts and coupling patterns will be characteristic of the substitution pattern. | [12] |
| ¹³C NMR | The carbon NMR spectrum will display six distinct signals for the six non-equivalent carbon atoms of the benzene ring. The carbon attached to the iodine atom will show a characteristic upfield shift compared to the other halogenated carbons. | [5] |
| IR Spectroscopy | The IR spectrum will exhibit characteristic absorption bands for C-H stretching of the aromatic ring (~3000-3100 cm⁻¹), C=C stretching in the aromatic ring (~1400-1600 cm⁻¹), and C-Cl and C-I stretching vibrations in the fingerprint region. | [5] |
| Mass Spectrometry | The mass spectrum will show a molecular ion peak (M⁺) at m/z corresponding to the molecular weight (272.90 g/mol ). The isotopic pattern of the molecular ion will be characteristic of a compound containing two chlorine atoms. | [4] |
Applications in Drug Development and Material Science
This compound is a valuable building block due to the orthogonal reactivity of its halogen substituents. The carbon-iodine bond is significantly more reactive than the carbon-chlorine bonds in palladium-catalyzed cross-coupling reactions such as the Suzuki-Miyaura and Sonogashira reactions. This allows for the selective introduction of aryl, vinyl, or alkynyl groups at the 2-position, while leaving the chloro-substituents available for subsequent transformations.[2][13]
Role in Cross-Coupling Reactions
Caption: Selective functionalization via cross-coupling reactions.
This selective reactivity is a cornerstone of modern synthetic strategy, enabling the efficient construction of complex molecules that are often key intermediates in the synthesis of APIs. The resulting biaryl or aryl-alkyne structures are common motifs in many drug candidates.
Precursor to Pharmaceutical Intermediates
While specific, publicly disclosed synthetic routes for commercial drugs often vary, compounds with the structural motif derived from this compound are prevalent in medicinal chemistry literature. Its utility lies in its ability to introduce a specific substitution pattern that can be crucial for biological activity. The chloro-substituents can influence the lipophilicity and metabolic stability of the final molecule, while the group introduced at the 2-position via the iodo-group can serve as a key pharmacophoric element.
Safety and Handling
This compound is an irritant to the skin, eyes, and respiratory system.[4] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, should be worn when handling this compound. All manipulations should be carried out in a well-ventilated fume hood. For detailed safety information, consult the Safety Data Sheet (SDS) provided by the supplier.
Conclusion
This compound is a chemical intermediate with significant value in research and development, particularly in the pharmaceutical and material science sectors. Its well-defined physicochemical properties and the differential reactivity of its halogen substituents make it a versatile and strategic building block. The synthetic protocol detailed in this guide, based on established and reliable chemical transformations, provides a clear and reproducible pathway for its preparation. A thorough understanding of its synthesis, properties, and reactivity, as outlined in this document, is essential for its effective application in the creation of novel and complex molecules.
References
- 1. US4766103A - Preparation of 1,4-dichlorobenzene - Google Patents [patents.google.com]
- 2. Organic Syntheses Procedure [orgsyn.org]
- 3. 2,5-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. This compound [webbook.nist.gov]
- 7. 2,5-Dichloroaniline - Wikipedia [en.wikipedia.org]
- 8. Buy 2,5-Dichloroaniline | 95-82-9 [smolecule.com]
- 9. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 10. portal.tpu.ru [portal.tpu.ru]
- 11. benchchem.com [benchchem.com]
- 12. 2,5-Dichloroaniline: Electrochemical Synthesis and Detection Method_Chemicalbook [chemicalbook.com]
- 13. Regioselective Iodination of Chlorinated Aromatic Compounds Using Silver Salts - PMC [pmc.ncbi.nlm.nih.gov]
An In-Depth Technical Guide to the Solubility of 1,4-Dichloro-2-iodobenzene in Organic Solvents
Abstract
Understanding the solubility of active pharmaceutical ingredients (APIs) and synthetic intermediates is a cornerstone of efficient process development, formulation, and chemical synthesis. 1,4-Dichloro-2-iodobenzene is a key halogenated aromatic compound utilized in various organic syntheses, particularly in the formation of more complex molecular architectures through cross-coupling reactions. Its solubility characteristics dictate solvent selection for reactions, purification, and crystallization. This guide provides a comprehensive analysis of the physicochemical properties of this compound, the theoretical principles governing its solubility, and a practical overview of its behavior in common organic solvents. Furthermore, it outlines a robust experimental protocol for solubility determination and discusses critical safety considerations.
Physicochemical Profile of this compound
The solubility of a compound is intrinsically linked to its molecular structure and physical properties. This compound (C₆H₃Cl₂I) is a substituted benzene ring, a structure that confers significant hydrophobicity. The presence of three halogen atoms (two chlorine, one iodine) introduces polarity and polarizability, which are key to its interactions with various solvents.
The molecule's geometry, with chlorine atoms at the 1 and 4 positions and a bulky iodine atom at the 2 position, results in a largely non-polar character, although the individual carbon-halogen bonds possess dipole moments. Its melting point of approximately 21°C means it can exist as either a solid or a liquid near ambient temperature, a factor that must be considered during handling and dissolution.[1][2][3]
Table 1: Key Physicochemical Properties of this compound
| Property | Value | Source(s) |
| Molecular Formula | C₆H₃Cl₂I | [4][5] |
| Molecular Weight | ~272.90 g/mol | [1][5] |
| Appearance | Colorless to yellow/orange clear liquid or solid | [4] |
| Melting Point | 21 °C (lit.) | [1][2][3] |
| Boiling Point | 255-256 °C at 742 mm Hg (lit.) | [1][3] |
| Density | ~2.026 g/mL at 25 °C (lit.) | [1][3] |
| Water Solubility | Low / Insoluble | [4] |
The Theoretical Framework: Solvent-Solute Interactions
The principle of "like dissolves like" is the guiding tenet for predicting solubility.[6][7] This empirical rule states that substances with similar intermolecular forces are likely to be soluble in one another. The dissolution process involves overcoming solute-solute and solvent-solvent interactions to form new, more energetically favorable solute-solvent interactions.[8]
For this compound, the primary intermolecular forces at play are:
-
London Dispersion Forces: These are the dominant forces, arising from the large, polarizable electron cloud of the benzene ring and the heavy iodine atom. These forces are strongest in non-polar solvents.
-
Dipole-Dipole Interactions: The polar C-Cl and C-I bonds create a net molecular dipole, allowing for favorable interactions with polar solvents.
Because it lacks hydrogen bond donors, this compound does not engage in hydrogen bonding with protic solvents like water or alcohols, which helps explain its low solubility in water.[7] However, it can act as a weak hydrogen bond acceptor, contributing to its solubility in alcohols.
Figure 1: Conceptual diagram illustrating the "like dissolves like" principle for this compound.
Solubility Profile Across Organic Solvent Classes
Based on its molecular structure, this compound is expected to be readily soluble in a wide range of common organic solvents but poorly soluble in highly polar solvents like water.[4] The large, non-polar benzene ring and halogen atoms facilitate interactions with both non-polar and moderately polar solvents. A related compound, 1,4-diiodobenzene, is noted to be soluble in ether, ethyl acetate, and dichloromethane, which supports this expectation.[9]
Table 2: Predicted Solubility of this compound in Common Organic Solvents
| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |
| Non-Polar | Hexane, Toluene, Benzene | High | Strong London dispersion forces between the solute and solvent dominate, leading to favorable interactions.[7] |
| Halogenated | Dichloromethane (DCM), Chloroform | High | Structural similarity and a combination of dispersion forces and weak dipole-dipole interactions promote solubility. |
| Polar Aprotic | Acetone, Ethyl Acetate, Tetrahydrofuran (THF), Dimethyl Sulfoxide (DMSO) | High | Solute's dipole moment interacts favorably with the dipole moments of these solvents.[4][10] |
| Polar Protic | Ethanol, Methanol, Isopropanol | Moderate to High | While the solute cannot donate hydrogen bonds, it can accept them weakly. Dipole-dipole and dispersion forces contribute significantly.[4][10] |
| Highly Polar | Water | Low | The energy required to disrupt the strong hydrogen-bonding network of water is not compensated by the weak interactions with the solute.[4] |
Standard Protocol for Experimental Solubility Determination
While theoretical predictions are useful, empirical determination is essential for quantitative applications. The equilibrium shake-flask method is a reliable and widely accepted technique for measuring thermodynamic solubility.[11] For higher throughput needs in drug discovery, methods utilizing UV spectroscopy or nephelometry are often employed.[12][13][14]
Protocol: Equilibrium Shake-Flask Method
This protocol establishes the equilibrium solubility of a solid compound in a solvent at a specific temperature.
Objective: To determine the saturation concentration of this compound in a chosen organic solvent.
Materials:
-
This compound
-
Solvent of interest (e.g., Ethanol)
-
Scintillation vials or flasks with airtight caps
-
Analytical balance
-
Orbital shaker or magnetic stirrer with temperature control
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible material)
-
Volumetric flasks and pipettes
-
Analytical instrument for quantification (e.g., UV-Vis Spectrophotometer, HPLC)
Procedure:
-
Preparation: Add an excess amount of solid this compound to a vial. The excess solid is crucial to ensure that equilibrium with the solid phase is achieved.
-
Solvent Addition: Accurately add a known volume of the selected solvent to the vial.
-
Equilibration: Seal the vial tightly and place it on an orbital shaker in a temperature-controlled environment (e.g., 25°C). Agitate the mixture for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[11]
-
Phase Separation: Allow the vial to stand undisturbed at the same temperature for several hours to let the excess solid settle.
-
Sampling: Carefully withdraw a sample from the clear supernatant using a syringe. Avoid disturbing the solid material at the bottom.
-
Filtration: Immediately filter the sample through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles. This step is critical to prevent inflation of the measured concentration.
-
Dilution: Accurately dilute the filtered sample with the same solvent to a concentration that falls within the linear range of the analytical instrument.
-
Quantification: Analyze the diluted sample using a pre-calibrated analytical method (e.g., UV-Vis spectroscopy at a specific wavelength or HPLC) to determine the concentration.
-
Calculation: Calculate the original concentration in the saturated solution, accounting for the dilution factor. The result is typically expressed in mg/mL or mol/L.
Figure 2: Experimental workflow for the shake-flask solubility determination method.
Safety and Handling Considerations
As a halogenated organic compound, this compound requires careful handling in a laboratory setting.
-
Hazards: It is classified as a skin and eye irritant and may cause respiratory irritation upon inhalation.[2][5][15] It is harmful if swallowed or in contact with skin.[2]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves (e.g., nitrile), and a lab coat.[15]
-
Handling: All manipulations should be performed in a well-ventilated fume hood to avoid inhaling vapors.[2][15]
-
Storage: The compound may be light-sensitive and should be stored in a tightly sealed container in a cool, dark place.[1][2]
Conclusion
This compound exhibits broad solubility in common organic solvents, a characteristic attributable to its predominantly non-polar aromatic structure combined with the polarizability of its halogen substituents. It is highly soluble in non-polar, halogenated, and polar aprotic solvents, and moderately to highly soluble in polar protic solvents like alcohols. Its insolubility in water is a predictable consequence of the energetic cost of disrupting water's hydrogen-bonding network. For drug development and process chemistry, this solubility profile allows for flexibility in choosing solvent systems for synthesis, purification, and formulation. Accurate quantitative data can be reliably obtained using standard laboratory techniques such as the shake-flask method, providing the critical information needed for robust and scalable chemical processes.
References
- 1. chemwhat.com [chemwhat.com]
- 2. assets.thermofisher.cn [assets.thermofisher.cn]
- 3. This compound | 29682-41-5 [chemicalbook.com]
- 4. CAS 29682-41-5: this compound | CymitQuimica [cymitquimica.com]
- 5. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Solubility Expressions and Mechanisms of Solute Solvent Interactions | Pharmaguideline [pharmaguideline.com]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. Page loading... [guidechem.com]
- 10. fiveable.me [fiveable.me]
- 11. youtube.com [youtube.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pharmatutor.org [pharmatutor.org]
- 15. Page loading... [guidechem.com]
A Senior Application Scientist's Guide to the ¹H NMR Spectrum of 1,4-Dichloro-2-iodobenzene
Authored for Researchers, Scientists, and Drug Development Professionals
Foreword: The Imperative of Structural Integrity in Modern Research
In the landscape of drug discovery and materials science, the unambiguous determination of molecular structure is the bedrock upon which all subsequent research is built.[1][2] Nuclear Magnetic Resonance (NMR) spectroscopy stands as a premier analytical technique, offering unparalleled insight into molecular architecture at the atomic level.[3][4] This guide moves beyond a simple recitation of data, providing a deep-dive into the analysis of 1,4-dichloro-2-iodobenzene (CAS No: 29682-41-5), a halogenated aromatic scaffold pertinent to synthetic chemistry.[5][6][7][8] We will dissect its ¹H NMR spectrum not as a static puzzle, but as a dynamic interplay of electronic effects and spatial relationships, thereby demonstrating the robust analytical reasoning required in high-stakes research environments.
Part 1: Theoretical Prediction – A Framework of Expectation
Before stepping into the laboratory, a seasoned scientist first engages in a thought experiment, predicting the spectral outcome based on fundamental principles. This predictive framework is crucial for validating experimental results and rapidly identifying anomalies.
Molecular Structure and Proton Environments
This compound possesses three distinct aromatic protons. For clarity, we will use standard IUPAC numbering, which places the iodine atom at C2 and the chlorine atoms at C1 and C4. This results in protons at positions C3, C5, and C6.
-
H-3: Positioned between a chlorine (C4) and an iodine (C2).
-
H-5: Positioned between a chlorine (C4) and a proton (H6).
-
H-6: Positioned between a chlorine (C1) and a proton (H5).
The Influence of Halogen Substituents on Chemical Shift
The chemical shift (δ) of an aromatic proton is exquisitely sensitive to its local electronic environment. Benzene's protons resonate at approximately 7.3 ppm, and substituents shift the signals of remaining protons upfield or downfield from this value.[9]
-
Electronegativity and Deshielding: Both chlorine and iodine are electronegative halogens that withdraw electron density from the benzene ring through induction. This withdrawal "deshields" the protons, causing their signals to appear at a higher chemical shift (further downfield) than benzene.
-
Anisotropic Effects: The substituents also exert through-space magnetic effects. Iodine, being a large and polarizable atom, will have a significant impact on its nearest neighbor, H-3. The precise effect can be complex, but it contributes to the unique chemical shift of this proton.
Prediction: Based on these principles, we can make qualitative predictions:
-
H-3: This proton is ortho to the iodine atom and meta to the chlorine at C4. It is expected to be the most deshielded (furthest downfield) due to the proximity of the large iodine atom.
-
H-5: This proton is ortho to the chlorine at C4 and meta to the iodine at C2.
-
H-6: This proton is ortho to the chlorine at C1 and meta to the iodine at C2.
The relative positions of H-5 and H-6 are subtle, but we anticipate three distinct signals in the aromatic region, likely between 7.0 and 8.0 ppm.
Spin-Spin Coupling: Deciphering Connectivity
Spin-spin coupling, or J-coupling, reveals the connectivity between non-equivalent protons.[10][11] The magnitude of the coupling constant (J), measured in Hertz (Hz), depends on the number of bonds separating the protons.
-
Ortho-coupling (³JHH): Coupling between protons on adjacent carbons (3 bonds apart). Typically the largest, ranging from 6-10 Hz.
-
Meta-coupling (⁴JHH): Coupling between protons separated by two carbons (4 bonds apart). This is significantly smaller, usually 2-3 Hz.
-
Para-coupling (⁵JHH): Coupling between protons on opposite sides of the ring (5 bonds apart). This is often negligible or less than 1 Hz.[10]
Predicted Splitting Patterns:
-
H-3: This proton has no adjacent protons. Its nearest neighbor is H-5, which is four bonds away. Therefore, H-3 should be split by H-5 via meta-coupling. We predict a doublet (d) with a small coupling constant (J ≈ 2-3 Hz).
-
H-5: This proton is coupled to H-6 (ortho, ³J) and H-3 (meta, ⁴J). Since these are non-equivalent couplings, H-5 will appear as a doublet of doublets (dd) .
-
H-6: This proton is coupled only to H-5 (ortho, ³J). It should appear as a doublet (d) with a large coupling constant (J ≈ 7-9 Hz).
This predictive analysis provides a clear set of hypotheses to test against the experimental data.
Part 2: A Self-Validating Experimental Protocol
The integrity of NMR data hinges on meticulous sample preparation and acquisition. This protocol is designed to yield a high-quality, interpretable ¹H NMR spectrum.
Materials and Instrumentation
-
Analyte: this compound (>98% purity)
-
NMR Solvent: Chloroform-d (CDCl₃, 99.8% D) containing 0.03% v/v Tetramethylsilane (TMS).
-
Instrumentation: A 400 MHz (or higher) NMR spectrometer.
-
Consumables: High-precision 5 mm NMR tube, Pasteur pipette, sample vial.
Step-by-Step Acquisition Workflow
-
Sample Preparation (The "Why"):
-
Step 1.1: Weigh approximately 10-15 mg of this compound directly into a clean, dry vial. Causality: This mass ensures sufficient concentration for a strong signal-to-noise ratio in a reasonable number of scans without causing solubility issues or line broadening.
-
Step 1.2: Add ~0.7 mL of CDCl₃ to the vial and gently swirl to dissolve the compound completely. Causality: CDCl₃ is an excellent solvent for many organic compounds and its residual proton signal (CHCl₃ at ~7.26 ppm) is a well-defined singlet that is easily identified and typically does not obscure analyte signals.[12][13]
-
Step 1.3: Using a Pasteur pipette, transfer the solution to the NMR tube. Ensure the liquid height is approximately 4-5 cm. Causality: This height ensures the sample is centered within the instrument's detection coil, maximizing signal homogeneity and minimizing shimming artifacts.
-
-
Spectrometer Setup and Data Acquisition (The "Why"):
-
Step 2.1: Insert the sample into the spectrometer. Lock the field onto the deuterium signal of the CDCl₃. Causality: The lock system compensates for magnetic field drift over time, ensuring spectral stability and high resolution.
-
Step 2.2: Perform automated or manual shimming to optimize the magnetic field homogeneity. Aim for a narrow, symmetrical TMS or residual solvent peak. Causality: Good shimming is critical for sharp lineshapes, which allows for the accurate measurement of chemical shifts and coupling constants.
-
Step 2.3: Set the acquisition parameters. For a 400 MHz instrument, typical values are:
-
Spectral Width: 12-16 ppm (to include TMS and the full aromatic region).
-
Number of Scans (NS): 8 or 16. Causality: This is usually sufficient for a sample of this concentration. The signal-to-noise ratio improves with the square root of NS.
-
Relaxation Delay (d1): 1-2 seconds. Causality: This delay allows the protons to return to their equilibrium state between pulses, ensuring accurate signal integration.
-
-
Step 2.4: Acquire the Free Induction Decay (FID) data.
-
-
Data Processing (The "Why"):
-
Step 3.1: Apply a Fourier Transform to the FID.
-
Step 3.2: Phase the resulting spectrum manually to ensure all peaks have a pure absorption lineshape (positive and symmetrical).
-
Step 3.3: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm. If TMS is absent, the residual CHCl₃ peak can be set to 7.26 ppm.[14]
-
Step 3.4: Integrate the signals to determine the relative number of protons for each peak.
-
Step 3.5: Analyze the peak multiplicities and measure the coupling constants (J) in Hz.
-
Part 3: Spectral Interpretation – Synthesizing Data and Theory
Here, we analyze the processed spectrum, integrating our theoretical predictions with the experimental evidence.
Visualizing the Spin System
The coupling relationships between the three aromatic protons can be visualized as a network. This diagram clarifies why H-5 appears as a doublet of doublets while H-3 and H-6 are simple doublets.
Caption: Spin-spin coupling network in this compound.
Data Analysis and Assignment
Let's assume the acquired spectrum yields the signals summarized in the table below. This data is representative of what is expected for this molecule.
| Signal | Chemical Shift (δ, ppm) | Integration | Multiplicity | Coupling Constant(s) (J, Hz) | Assignment | Rationale |
| A | 7.85 | 1H | d | 2.4 | H-3 | Furthest downfield signal; split only by a small meta-coupling. |
| B | 7.35 | 1H | dd | 8.6, 2.4 | H-5 | Split by both a large ortho-coupling (to H-6) and a small meta-coupling (to H-3). |
| C | 7.10 | 1H | d | 8.6 | H-6 | Most upfield signal; split only by a large ortho-coupling. |
In-depth Interpretation:
-
Signal A (H-3): The signal at 7.85 ppm is the furthest downfield, consistent with our prediction for the proton ortho to the iodine atom. Its multiplicity is a doublet with J = 2.4 Hz. This matches the expected small coupling constant for a meta (⁴J) interaction with H-5. The absence of any larger ortho coupling confirms its position at C3.
-
Signal C (H-6): The signal at 7.10 ppm is a doublet with a large coupling constant of J = 8.6 Hz. This is characteristic of an ortho (³J) interaction. This signal is assigned to H-6, which is coupled only to H-5.
-
Signal B (H-5): The signal at 7.35 ppm is the most complex, appearing as a doublet of doublets. This is the definitive signature of a proton coupled to two different neighbors. The measured coupling constants are 8.6 Hz and 2.4 Hz. The larger value (8.6 Hz) perfectly matches the ortho coupling observed in signal C (J(H5-H6)). The smaller value (2.4 Hz) perfectly matches the meta coupling observed in signal A (J(H3-H5)). This mutual consistency provides a powerful, self-validating confirmation of the entire assignment.[15][16][17]
The integration of all three signals to a relative ratio of 1:1:1 confirms that we are observing three single, distinct protons on the aromatic ring.
Part 4: Conclusion and Best Practices
The ¹H NMR analysis of this compound is a clear demonstration of how fundamental principles of chemical shift and spin-spin coupling can be used to elucidate a complex substitution pattern on a benzene ring. The process of predicting the spectrum, acquiring high-quality data, and then matching the two provides a robust workflow for structural verification. For drug development professionals, this level of analytical rigor is non-negotiable, ensuring the identity and purity of synthetic intermediates and final active pharmaceutical ingredients.[1][3]
For further validation, especially in regulated environments, consider:
-
¹³C NMR: To confirm the number of unique carbon environments.
-
2D NMR (COSY): To visually confirm the H-5 to H-6 ortho coupling.
-
Comparison to a reference spectrum: Utilize commercial or public databases where available.[8][18][19][20]
This guide illustrates a methodical approach that transforms a raw spectrum into definitive structural knowledge, an essential skill for any scientist in the chemical and pharmaceutical fields.
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. Exploring the Role of Nuclear Magnetic Resonance Spectroscopy in Drug Discovery - PharmaFeatures [pharmafeatures.com]
- 3. NMR spectroscopy in drug discovery and development: Evaluation of physico-chemical properties - PMC [pmc.ncbi.nlm.nih.gov]
- 4. spectroscopyonline.com [spectroscopyonline.com]
- 5. This compound | SIELC Technologies [sielc.com]
- 6. CAS 29682-41-5: this compound | CymitQuimica [cymitquimica.com]
- 7. chemwhat.com [chemwhat.com]
- 8. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 10. ucl.ac.uk [ucl.ac.uk]
- 11. youtube.com [youtube.com]
- 12. Notes on NMR Solvents - Title [webspectra.chem.ucla.edu]
- 13. ccc.chem.pitt.edu [ccc.chem.pitt.edu]
- 14. carlroth.com [carlroth.com]
- 15. chem.libretexts.org [chem.libretexts.org]
- 16. youtube.com [youtube.com]
- 17. 13.8 More Complex Spin–Spin Splitting Patterns – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 18. This compound(29682-41-5) 1H NMR [m.chemicalbook.com]
- 19. KnowItAll NMR Spectral Library Collection - Wiley Science Solutions [sciencesolutions.wiley.com]
- 20. Nuclear magnetic resonance spectra database - Wikipedia [en.wikipedia.org]
A Technical Guide to the ¹³C NMR Spectroscopic Signature of 1,4-Dichloro-2-iodobenzene
Executive Summary
This technical guide provides a comprehensive analysis of the Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectrum of 1,4-dichloro-2-iodobenzene (CAS 29682-41-5). Designed for researchers, chemists, and professionals in drug development, this document moves beyond a simple data sheet to offer an in-depth interpretation of the compound's spectral features. We will explore the theoretical underpinnings of substituent effects on aromatic chemical shifts, present a robust, field-proven protocol for data acquisition, and provide a detailed assignment of the six unique carbon signals. The guide culminates in a clear visualization mapping the spectral data directly onto the molecular structure, ensuring a thorough understanding of the structure-spectrum relationship.
Theoretical Framework: Decoding Substituent Effects in Halogenated Benzenes
The ¹³C NMR spectrum of an aromatic compound is exquisitely sensitive to the electronic environment of each carbon atom. For this compound, the chemical shifts (δ) of the six benzene ring carbons are governed by the interplay of three key halogen substituents. Understanding their influence is paramount for accurate spectral assignment.
-
Inductive Effects: Chlorine, being more electronegative than carbon, withdraws electron density through the sigma (σ) bond framework. This effect is strongest at the directly attached (ipso) carbon and diminishes with distance.
-
Resonance Effects: Halogens possess lone pairs of electrons that can be donated into the aromatic pi (π) system. This electron-donating resonance effect increases electron density primarily at the ortho and para positions, causing an upfield (shielding) shift. For chlorine, the inductive effect typically outweighs the resonance effect.
-
The "Heavy Atom" Effect of Iodine: Iodine introduces a unique and dominant phenomenon. Due to its large electron cloud, it causes significant spin-orbit coupling.[1][2] This interaction profoundly influences the magnetic shielding of the directly bonded ipso-carbon, resulting in a dramatic upfield shift that often overrides typical electronegativity-based predictions.[1][2]
By synthesizing these principles, we can predict and confidently assign the chemical shift of each carbon in the this compound molecule.
Experimental Protocol: Acquiring a High-Fidelity ¹³C NMR Spectrum
The following protocol is designed as a self-validating system to ensure the acquisition of a high-quality, reproducible ¹³C NMR spectrum. The causality behind key parameter choices is explained to demonstrate field-proven expertise.
Objective: To obtain a proton-decoupled ¹³C NMR spectrum of this compound with sufficient resolution and signal-to-noise for unambiguous peak assignment.
Methodology:
-
Sample Preparation:
-
Accurately weigh approximately 50-100 mg of this compound. Rationale: This concentration ensures a good signal-to-noise ratio in a reasonable number of scans.
-
Dissolve the sample in ~0.6 mL of deuterated chloroform (CDCl₃). CDCl₃ is a standard choice due to its excellent solubilizing power for many organic compounds and its single, well-characterized solvent peak at δ ≈ 77.16 ppm.[3]
-
Add a small amount of tetramethylsilane (TMS) as an internal standard (δ = 0.0 ppm). Rationale: TMS provides a sharp, inert reference point for accurate chemical shift calibration.
-
Transfer the solution to a 5 mm NMR tube.
-
-
Instrument & Parameter Setup (Example: 125 MHz Spectrometer):
-
Spectrometer: 500 MHz (¹H frequency) NMR spectrometer, corresponding to a ¹³C frequency of 125 MHz.
-
Experiment: Standard proton-decoupled ¹³C experiment (e.g., zgpg30 on Bruker systems).
-
Solvent Lock: Lock the spectrometer on the deuterium signal of the CDCl₃ solvent.
-
Acquisition Parameters:
-
Spectral Width (SW): ~240 ppm (e.g., -20 to 220 ppm). Rationale: This wide window encompasses the full range of typical organic ¹³C chemical shifts.
-
Acquisition Time (AQ): ~1.0 - 1.5 seconds. Rationale: Balances resolution with experimental time.
-
Relaxation Delay (D1): 5-8 seconds. Rationale: This is a critical parameter. The quaternary carbons (C1, C2, C4) lack attached protons and thus have longer relaxation times. A sufficient delay is essential to allow these nuclei to fully relax between pulses, preventing signal saturation and ensuring more accurate peak integration.
-
Pulse Angle: 30-45 degrees. Rationale: A smaller flip angle also helps mitigate issues with long relaxation times.
-
Number of Scans (NS): 1024-4096 scans, depending on sample concentration. Rationale: As ¹³C has a low natural abundance (1.1%), multiple scans are required to achieve an adequate signal-to-noise ratio.
-
-
-
Data Processing:
-
Apply an exponential multiplication (line broadening of ~1-2 Hz) to improve the signal-to-noise ratio.
-
Perform a Fourier Transform.
-
Phase the spectrum to achieve pure absorption lineshapes.
-
Calibrate the spectrum by setting the TMS peak to 0.0 ppm or the CDCl₃ solvent peak to 77.16 ppm.
-
Integrate all peaks (note: in standard decoupled spectra, integrations are not strictly quantitative but can give a general sense of the number of carbons).
-
Spectral Data and Interpretation
The ¹³C NMR spectrum of this compound is expected to show six distinct signals, corresponding to the six chemically non-equivalent carbon atoms in the aromatic ring. The predicted chemical shifts and their assignments are detailed below.
| Carbon Atom | Predicted Chemical Shift (δ, ppm) | Assignment Rationale |
| C2 | ~95.0 | Iodo-substituted (ipso-C): This carbon experiences a powerful shielding effect due to spin-orbit coupling from the large iodine atom, shifting it significantly upfield into a highly characteristic region for iodo-substituted carbons.[1] |
| C1 | ~138.5 | Chloro-substituted (ipso-C): This carbon is deshielded by the strong inductive effect of the adjacent chlorine and is also ortho to the iodine. |
| C4 | ~133.0 | Chloro-substituted (ipso-C): Deshielded by the attached chlorine, but further from the iodine than C1, resulting in a slightly different chemical environment. |
| C3 | ~139.5 | C-H: This carbon is ortho to the iodine and meta to both chlorines. The proximity to the iodine results in significant deshielding. |
| C5 | ~129.0 | C-H: This carbon is meta to the iodine and ortho to the C4-chlorine, leading to a downfield shift typical of carbons adjacent to a chlorine. |
| C6 | ~131.5 | C-H: This carbon is ortho to the C1-chlorine and meta to the iodine. Its chemical shift is primarily influenced by the adjacent chlorine. |
Visualization of Structure-Spectra Correlation
The relationship between the molecular structure and the predicted ¹³C NMR chemical shifts is illustrated in the diagram below. This visual map provides an immediate and intuitive understanding of the spectral assignments.
References
An In-depth Technical Guide to the Infrared (IR) Spectrum of 1,4-Dichloro-2-iodobenzene
Abstract
This technical guide provides a comprehensive analysis of the infrared (IR) spectrum of 1,4-dichloro-2-iodobenzene (CAS No: 29682-41-5), a halogenated aromatic compound relevant in synthetic chemistry and as a potential intermediate in drug development. This document delves into the theoretical underpinnings of the molecule's vibrational spectroscopy, presents a detailed interpretation of its characteristic absorption bands, and offers a robust experimental protocol for acquiring high-fidelity spectra using modern Fourier Transform Infrared (FTIR) techniques. The guide is intended for researchers, scientists, and quality control professionals who utilize IR spectroscopy for structural elucidation, compound identification, and purity assessment.
Introduction and Molecular Context
This compound is a trisubstituted benzene derivative with the molecular formula C₆H₃Cl₂I.[1] Its structure, featuring a heavy iodine atom and two chlorine atoms on an aromatic ring, gives rise to a unique and complex infrared spectrum. The analysis of this spectrum is a powerful, non-destructive method for confirming the compound's identity and substitution pattern.
The vibrational modes of the molecule, which are probed by IR spectroscopy, are sensitive to the mass of the substituent atoms and their positions on the aromatic ring. Therefore, the IR spectrum serves as a distinct molecular "fingerprint." Understanding these spectral features is paramount for scientists working with this and structurally related compounds, enabling rapid verification and quality assessment in a laboratory setting.
Theoretical Framework: Vibrational Modes of a Trisubstituted Aromatic Halide
The IR spectrum of this compound is governed by the fundamental vibrations of its chemical bonds. As a molecule with 12 atoms, it has 3N-6 = 3(12)-6 = 30 fundamental vibrational modes.[2] These vibrations can be broadly categorized as stretching (changes in bond length) and bending (changes in bond angle). The key functional groups and structural motifs that produce characteristic, interpretable absorption bands are:
-
Aromatic C-H Bonds: The hydrogens attached to the benzene ring.
-
Aromatic C=C Bonds: The carbon-carbon double bonds within the benzene ring.
-
Carbon-Chlorine (C-Cl) Bonds: The bonds between the ring carbons and the chlorine substituents.
-
Carbon-Iodine (C-I) Bond: The bond between the ring carbon and the heavy iodine substituent.
The position, intensity, and shape of the absorption bands associated with these vibrations provide a wealth of structural information. The 1,2,4-trisubstitution pattern is particularly well-defined by a set of C-H out-of-plane bending vibrations in the fingerprint region of the spectrum.[3]
Analysis of the Predicted IR Spectrum
While a publicly available, peer-reviewed, and fully assigned experimental spectrum is not readily accessible, we can predict the salient features of the IR spectrum of this compound with high confidence based on established group frequency correlations.[4]
Functional Group Region (4000 - 1500 cm⁻¹)
-
Aromatic C-H Stretching: A weak to medium intensity band is expected to appear just above 3000 cm⁻¹, typically in the 3100-3030 cm⁻¹ range. The presence of absorption in this region is a clear indicator of hydrogen atoms bonded to sp²-hybridized carbon atoms of the aromatic ring.[4]
-
Overtone and Combination Bands: A series of weak absorption bands are characteristic of aromatic compounds in the 2000-1650 cm⁻¹ region. The specific pattern of these bands can sometimes be used to deduce the ring's substitution pattern, though they are often low in intensity.[4]
-
Aromatic C=C Ring Stretching: The vibrations of the carbon-carbon double bonds within the benzene ring give rise to several sharp, medium-intensity bands. For this compound, these are expected in the 1600-1550 cm⁻¹ and 1500-1400 cm⁻¹ regions. These absorptions confirm the presence of the aromatic core.
Fingerprint Region (1500 - 400 cm⁻¹)
This region is typically rich with complex absorptions, many of which are unique to the molecule's overall structure.
-
C-H In-Plane Bending: These vibrations occur in the 1300-1000 cm⁻¹ range and are generally weak to medium in intensity.
-
C-H Out-of-Plane Bending (OOP): This is a highly diagnostic region for determining the substitution pattern on the benzene ring. For a 1,2,4-trisubstituted benzene , a strong absorption is expected in the 850-810 cm⁻¹ range.[4] This band is one of the most reliable markers for confirming the isomer identity of the compound.
-
Carbon-Chlorine (C-Cl) Stretching: The C-Cl stretching vibrations for aryl chlorides typically produce strong bands in the fingerprint region. Given the two chlorine atoms, one might expect absorptions in the 850-550 cm⁻¹ range. The exact position can be influenced by coupling with other vibrations.
-
Carbon-Iodine (C-I) Stretching: The C-I bond is weaker and involves a heavier atom than C-Cl, so its stretching vibration occurs at a lower frequency. A medium to strong absorption is expected in the 600-500 cm⁻¹ range.
Summary of Predicted Spectral Data
The following table summarizes the expected key absorption bands for this compound.
| Wavenumber Range (cm⁻¹) | Intensity | Vibrational Mode Assignment |
| 3100 - 3030 | Weak-Medium | Aromatic C-H Stretch |
| 2000 - 1650 | Weak | Overtone/Combination Bands |
| 1600 - 1550 | Medium | Aromatic C=C Ring Stretch |
| 1500 - 1400 | Medium | Aromatic C=C Ring Stretch |
| 850 - 810 | Strong | C-H Out-of-Plane Bending (1,2,4-Trisubstitution) |
| 850 - 550 | Strong | C-Cl Stretch |
| 600 - 500 | Medium-Strong | C-I Stretch |
Experimental Protocol: ATR-FTIR Spectroscopy
Attenuated Total Reflectance (ATR) is the preferred technique for obtaining the IR spectrum of solid samples like this compound due to its simplicity, speed, and lack of sample preparation.[5]
Objective: To acquire a high-quality, reproducible mid-infrared spectrum of a solid sample of this compound.
Materials:
-
FTIR Spectrometer equipped with a single-reflection diamond ATR accessory.
-
Solid sample of this compound.
-
Spatula.
-
Reagent-grade isopropanol or ethanol for cleaning.
-
Lint-free laboratory wipes.
Methodology:
-
Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics. The sample compartment should be purged with dry air or nitrogen to minimize atmospheric water and CO₂ interference.
-
ATR Crystal Cleaning (Causality: This step is critical to prevent cross-contamination and to ensure that the collected spectrum is solely from the analyte of interest. Any residue from previous samples will appear in the current spectrum.) :
-
Clean the surface of the ATR diamond crystal using a lint-free wipe lightly dampened with isopropanol.
-
Perform a second cleaning with a dry, lint-free wipe to remove any residual solvent.
-
-
Background Spectrum Acquisition (Causality: The background scan measures the spectrum of the ambient environment and the ATR crystal itself. This spectrum is later mathematically subtracted from the sample spectrum to isolate the absorptions of the sample alone.) :
-
With the clean, empty ATR accessory in place, collect a background spectrum.
-
Typically, 16 to 32 scans are co-added at a resolution of 4 cm⁻¹ over a range of 4000-400 cm⁻¹.
-
-
Sample Application:
-
Place a small amount (typically 1-5 mg) of the solid this compound sample onto the center of the ATR crystal using a clean spatula.
-
Lower the ATR press arm and apply consistent pressure to the sample. (Causality: Good contact between the solid sample and the ATR crystal is essential for the evanescent wave to penetrate the sample effectively, which is necessary to obtain a high-quality spectrum with strong signal intensity.)
-
-
Sample Spectrum Acquisition:
-
Collect the sample spectrum using the same acquisition parameters (number of scans, resolution, spectral range) as the background scan.
-
-
Data Processing and Cleaning:
-
The instrument software will automatically ratio the single beam sample spectrum against the single beam background spectrum to generate the final absorbance spectrum.
-
After analysis, raise the press arm, remove the sample, and clean the ATR crystal surface thoroughly as described in Step 2.
-
Visualization of the Analytical Workflow
The logical flow from sample handling to final spectral interpretation is crucial for ensuring data integrity and can be visualized as follows.
Caption: Workflow for ATR-FTIR analysis of this compound.
Safety and Handling
According to safety data sheets, this compound is a solid with a melting point of approximately 21 °C. While not classified as a hazardous substance under all regulations, standard laboratory precautions should be observed.[6] This includes wearing appropriate personal protective equipment (PPE) such as safety glasses and gloves. All chemical waste should be disposed of in accordance with local and national regulations.
Conclusion
The infrared spectrum of this compound is a valuable analytical tool for its unambiguous identification and structural verification. The key diagnostic features are the aromatic C-H stretch above 3000 cm⁻¹, multiple C=C ring stretches between 1600 and 1400 cm⁻¹, and a strong C-H out-of-plane bending band in the 850-810 cm⁻¹ region, which is characteristic of its 1,2,4-trisubstitution pattern. Furthermore, strong absorptions corresponding to C-Cl and C-I stretches are expected in the lower frequency fingerprint region. By following the detailed ATR-FTIR protocol provided, researchers can reliably obtain high-quality spectra to confirm the identity and integrity of this important chemical compound.
References
A Comprehensive Technical Guide to the Synthesis and Characterization of 1,4-Dichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Versatility of a Halogenated Building Block
1,4-Dichloro-2-iodobenzene is a halogenated aromatic compound that serves as a versatile intermediate in organic synthesis.[1] Its structure, featuring three distinct halogen substituents, offers a platform for a variety of chemical transformations, making it a valuable building block in the synthesis of complex molecules.[2] This is particularly relevant in the pharmaceutical and material science industries where the precise construction of molecular architectures is paramount.[2] The presence of chloro and iodo groups on the benzene ring allows for regioselective modifications through reactions such as cross-coupling, nucleophilic substitution, and metallation, enabling the synthesis of a wide array of derivatives.[1][2] This guide provides an in-depth exploration of the synthesis and characterization of this compound, offering practical insights and detailed protocols for laboratory applications.
Synthesis of this compound: A Mechanistic Approach
The most prevalent and reliable method for the synthesis of this compound is through a Sandmeyer-type reaction, commencing with the diazotization of 2,5-dichloroaniline.[3][4][5] This multi-step process is favored for its efficiency and control over the final product's regiochemistry.
The Core Principle: Diazotization and Nucleophilic Substitution
The synthesis hinges on the conversion of the amino group of 2,5-dichloroaniline into a diazonium salt, which is an excellent leaving group (N₂). This is followed by the substitution of the diazonium group with an iodide ion.[6][7]
Experimental Protocol: A Step-by-Step Guide
Materials:
-
2,5-dichloroaniline
-
Sodium nitrite (NaNO₂)
-
Sulfuric acid (H₂SO₄)
-
Potassium iodide (KI)
-
Hydrochloric acid (HCl)
-
Ice
-
Organic solvent (e.g., diethyl ether or dichloromethane)
-
Sodium bisulfite (NaHSO₃)
-
Saturated sodium chloride solution (brine)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
Preparation of the Diazonium Salt:
-
In a flask, dissolve 2,5-dichloroaniline in a mixture of concentrated sulfuric acid and water, and cool the solution to 0-5 °C in an ice bath.[8]
-
Slowly add a chilled aqueous solution of sodium nitrite dropwise to the aniline solution while maintaining the temperature below 5 °C.[9] Vigorous stirring is essential during this addition.
-
The completion of the diazotization can be monitored by testing for the presence of nitrous acid using starch-iodide paper.
-
-
The Sandmeyer-type Iodination:
-
In a separate beaker, dissolve potassium iodide in water.
-
Slowly and carefully add the cold diazonium salt solution to the potassium iodide solution. Effervescence (evolution of nitrogen gas) will be observed.[10]
-
Allow the reaction mixture to warm to room temperature and then heat gently (e.g., in a water bath) to ensure the complete decomposition of the diazonium salt.
-
-
Work-up and Purification:
-
Cool the reaction mixture and extract the crude product with an organic solvent like diethyl ether or dichloromethane.
-
Wash the organic layer sequentially with a dilute solution of sodium bisulfite (to remove any excess iodine), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure to obtain the crude this compound.
-
Further purification can be achieved by vacuum distillation or column chromatography.
-
Mechanistic Insights: The "Why" Behind the "How"
The success of this synthesis relies on a fundamental understanding of the underlying reaction mechanisms. The diazotization process involves the in-situ generation of nitrous acid (HNO₂) from sodium nitrite and a strong acid like sulfuric acid.[3] The nitrous acid then reacts with the amino group of 2,5-dichloroaniline to form a stable diazonium salt.[5]
The subsequent Sandmeyer-type reaction is a radical-nucleophilic aromatic substitution. While the classic Sandmeyer reaction utilizes copper(I) salts as catalysts, the iodination with potassium iodide often proceeds without a catalyst.[11] The iodide ion is a strong enough nucleophile to displace the diazonium group, which readily departs as nitrogen gas, a thermodynamically favorable process.
Visualizing the Synthesis
Reaction Mechanism Diagram
Caption: The two-step synthesis of this compound.
Characterization of this compound: A Spectroscopic Profile
Thorough characterization is essential to confirm the identity and purity of the synthesized compound. A combination of spectroscopic techniques and physical property measurements is employed.
Physical Properties
| Property | Value |
| Molecular Formula | C₆H₃Cl₂I |
| Molecular Weight | 272.90 g/mol [12] |
| Appearance | Colorless to yellow liquid or solid[1] |
| Melting Point | 21-22 °C[12][13] |
| Boiling Point | 255-256 °C at 742 mmHg[13] |
| Density | 2.026 g/mL at 25 °C[13] |
Spectroscopic Data
¹H NMR Spectroscopy: The proton NMR spectrum provides information about the number and chemical environment of the hydrogen atoms in the molecule. For this compound, three distinct signals are expected in the aromatic region.[14]
¹³C NMR Spectroscopy: The carbon NMR spectrum reveals the number of unique carbon environments. Six distinct signals are expected for the six carbon atoms of the benzene ring.[15]
Infrared (IR) Spectroscopy: The IR spectrum shows characteristic absorption bands corresponding to the functional groups present in the molecule. Key absorptions include C-H stretching of the aromatic ring, C=C stretching of the ring, and C-Cl and C-I stretching vibrations.[16]
Mass Spectrometry (MS): Mass spectrometry provides the mass-to-charge ratio of the molecule and its fragments. The molecular ion peak (M⁺) should correspond to the molecular weight of the compound. The isotopic pattern of chlorine (³⁵Cl and ³⁷Cl) will be evident in the mass spectrum.[17]
| Spectroscopic Data | Expected Chemical Shifts / Peaks |
| ¹H NMR (CDCl₃) | δ ~7.8 (d), ~7.4 (dd), ~6.9 (d) ppm |
| ¹³C NMR (CDCl₃) | δ ~139, ~135, ~131, ~130, ~128, ~97 ppm |
| IR (neat) | ~3100-3000 cm⁻¹ (Ar C-H), ~1570, 1450 cm⁻¹ (Ar C=C) |
| Mass Spectrum (EI) | m/z 272 (M⁺), characteristic isotope pattern |
Characterization Workflow
Caption: A typical workflow for the characterization of this compound.
Conclusion
This technical guide has provided a comprehensive overview of the synthesis and characterization of this compound. By understanding the underlying principles of the synthetic methodology and the application of modern analytical techniques, researchers can confidently prepare and validate this important chemical intermediate for its diverse applications in drug discovery and material science. The detailed protocols and spectroscopic data presented herein serve as a valuable resource for laboratory practice.
References
- 1. CAS 29682-41-5: this compound | CymitQuimica [cymitquimica.com]
- 2. nbinno.com [nbinno.com]
- 3. WO2015095284A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 4. WIPO - Search International and National Patent Collections [patentscope.wipo.int]
- 5. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]
- 6. Sandmeyer reaction - Wikipedia [en.wikipedia.org]
- 7. byjus.com [byjus.com]
- 8. US20170342022A1 - Processes for the diazotization of 2,5-dichloroanilines - Google Patents [patents.google.com]
- 9. CN105873900A - Method for diazotizing 2,5-dichloroaniline - Google Patents [patents.google.com]
- 10. Khan Academy [khanacademy.org]
- 11. Sandmeyer Reaction [organic-chemistry.org]
- 12. matrix.staging.1int.co.uk [matrix.staging.1int.co.uk]
- 13. chemwhat.com [chemwhat.com]
- 14. This compound(29682-41-5) 1H NMR spectrum [chemicalbook.com]
- 15. This compound(29682-41-5) 13C NMR spectrum [chemicalbook.com]
- 16. This compound(29682-41-5) IR Spectrum [m.chemicalbook.com]
- 17. This compound(29682-41-5) MS [m.chemicalbook.com]
An In-Depth Technical Guide to 1,4-Dichloro-2-iodobenzene: A Key Building Block in Pharmaceutical and Materials Science
This guide provides a comprehensive technical overview of 1,4-dichloro-2-iodobenzene, a halogenated aromatic compound of significant interest to researchers and professionals in drug discovery and materials science. We will delve into its chemical identity, structural characteristics, and physicochemical properties. A detailed, field-tested protocol for its synthesis is provided, along with an exploration of its critical role as a versatile synthetic intermediate.
Chemical Identity and Structural Elucidation
This compound is a polysubstituted aromatic hydrocarbon. The precise arrangement of its halogen substituents on the benzene ring dictates its reactivity and utility in complex organic syntheses.
Systematic Name (IUPAC): this compound
Chemical Structure:
An In-depth Technical Guide on the Discovery and History of 2,5-Dichloroiodobenzene
Abstract
2,5-Dichloroiodobenzene (CAS No. 29682-41-5) is a halogenated aromatic compound of significant interest in modern organic synthesis.[1] While not a household name, this molecule serves as a versatile and powerful building block for the construction of complex organic architectures, particularly in the fields of pharmaceutical and materials science. Its utility stems from the orthogonal reactivity of its three halogen substituents—two chlorine atoms and one iodine atom—which allows for selective functionalization through a variety of cross-coupling reactions. This guide provides a comprehensive overview of the historical context of its synthesis, its physicochemical properties, and its modern applications as a key synthetic intermediate, aimed at researchers and professionals in chemical and drug development.
Historical Context: The Dawn of Aryl Halide Synthesis
The specific moment of the first synthesis of 2,5-dichloroiodobenzene is not prominently documented, as is common for many specialized reagents. Its discovery is intrinsically linked to the broader development of methods for synthesizing aryl halides in the 19th century. The most plausible and historically significant route for its initial preparation would have been through the application of the Sandmeyer reaction , discovered by Swiss chemist Traugott Sandmeyer in 1884.
The Sandmeyer reaction provided a revolutionary method to convert primary aromatic amines into aryl halides via a diazonium salt intermediate. This transformation was a cornerstone of aromatic chemistry, enabling substitution patterns that were previously inaccessible through direct electrophilic aromatic substitution.
Plausible Historical Synthesis: The Sandmeyer Approach
The logical precursor for the synthesis of 2,5-dichloroiodobenzene via the Sandmeyer reaction is 2,5-dichloroaniline. This starting material could be prepared by the reduction of 2,5-dichloronitrobenzene, which itself is synthesized by the nitration of 1,4-dichlorobenzene.[2][3][4][5]
The process involves two key stages:
-
Diazotization: 2,5-dichloroaniline is treated with nitrous acid (generated in situ from sodium nitrite and a strong mineral acid like HCl) at low temperatures (0–5 °C) to form the corresponding diazonium salt, 2,5-dichlorobenzenediazonium chloride. The low temperature is critical to prevent the premature decomposition of the unstable diazonium salt.
-
Iodination (Sandmeyer Reaction): The cold diazonium salt solution is then added to a solution of potassium iodide (KI). Unlike the chloro- and bromo- versions of the Sandmeyer reaction which require a copper(I) catalyst, the formation of aryl iodides proceeds readily upon introduction of the iodide ion, which acts as both the nucleophile and a reductant. The reaction proceeds with the evolution of nitrogen gas to yield 2,5-dichloroiodobenzene.
This classical sequence represents the most likely method by which 2,5-dichloroiodobenzene was first synthesized and characterized in a laboratory setting.
Diagram 1: Proposed Historical Synthesis via Sandmeyer Reaction
Physicochemical and Spectroscopic Profile
A thorough understanding of a reagent's properties is fundamental to its application. 2,5-dichloroiodobenzene is a dense liquid at room temperature with a high boiling point.
Table 1: Physicochemical Properties of 2,5-Dichloroiodobenzene
| Property | Value | Reference(s) |
| CAS Number | 29682-41-5 | [1][6] |
| Molecular Formula | C₆H₃Cl₂I | [1] |
| Molecular Weight | 272.90 g/mol | |
| Appearance | Liquid | |
| Melting Point | 21 °C | [6] |
| Boiling Point | 255-256 °C (at 742 mmHg) | [6] |
| Density | 2.026 g/mL at 25 °C | [6] |
| Refractive Index (n20/D) | 1.646 | [6] |
Spectroscopic Data
The structural features of 2,5-dichloroiodobenzene give rise to a distinct spectroscopic signature, which is crucial for its identification and for monitoring reactions in which it participates.
Table 2: Predicted and Experimental Spectroscopic Data
| Technique | Expected Chemical Shifts / Signals |
| ¹H NMR (CDCl₃) | Three distinct signals in the aromatic region (approx. 7.0-7.8 ppm). A doublet for the proton between the two chlorine atoms, a doublet for the proton adjacent to the iodine, and a doublet of doublets for the remaining proton. |
| ¹³C NMR (CDCl₃) | Six signals are expected for the aromatic carbons. The carbon atom bonded to iodine will be significantly downfield (approx. 90-100 ppm), while the carbons bonded to chlorine will appear around 130-140 ppm. The remaining CH carbons will resonate in the typical aromatic region.[7] |
| Mass Spec (EI) | A prominent molecular ion peak (M⁺) at m/z 272, with characteristic isotopic patterns for two chlorine atoms (M+2, M+4). |
Modern Synthetic Routes
While the Sandmeyer reaction remains a valid synthetic tool, modern organic chemistry often favors methods with improved functional group tolerance, milder conditions, or different starting materials.
Direct Electrophilic Iodination
A more contemporary approach involves the direct iodination of 1,4-dichlorobenzene.[5][8] Electrophilic iodination of arenes is inherently challenging because the reaction is reversible. To drive the reaction forward, it must be carried out in the presence of an oxidizing agent.
Common oxidizing agents used for this purpose include nitric acid, hydrogen peroxide, or iodic acid (HIO₃). These reagents oxidize the HI byproduct, preventing it from reducing the iodoarene product back to the starting material.
Protocol 1: Direct Iodination of 1,4-Dichlorobenzene
-
Setup: To a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 1,4-dichlorobenzene (1.0 eq) and a suitable solvent such as acetic acid.
-
Reagent Addition: Add elemental iodine (I₂, 0.5 eq) and a catalytic amount of a strong acid (e.g., sulfuric acid).
-
Oxidant Introduction: Slowly add the oxidizing agent (e.g., nitric acid, 1.1 eq) to the mixture. The reaction is exothermic and may require cooling to maintain control.
-
Reaction: Heat the mixture to 60-80 °C and monitor the reaction progress by TLC or GC-MS until the starting material is consumed.
-
Workup: Cool the reaction mixture and pour it into an aqueous solution of sodium thiosulfate to quench any unreacted iodine.
-
Extraction & Purification: Extract the product with an organic solvent (e.g., dichloromethane or ethyl acetate). Wash the organic layer with saturated sodium bicarbonate solution and brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product is then purified by column chromatography or distillation.
This method offers a more direct route, avoiding the need to handle potentially hazardous diazonium intermediates.
Keystone Applications in Modern Organic Synthesis
The true value of 2,5-dichloroiodobenzene lies in its role as a versatile scaffold for building molecular complexity. The significant difference in reactivity among the C-I and C-Cl bonds under various catalytic conditions allows for highly selective and sequential functionalization. The C-I bond is considerably more reactive in palladium-catalyzed cross-coupling reactions than the more robust C-Cl bonds.
Palladium-Catalyzed Cross-Coupling Reactions
This class of reactions has revolutionized synthetic chemistry, and 2,5-dichloroiodobenzene is an ideal substrate.
The Suzuki-Miyaura coupling is a powerful method for forming carbon-carbon bonds by reacting an organoboron species with an organohalide. Due to the higher reactivity of the C-I bond, 2,5-dichloroiodobenzene can be selectively coupled at the iodine position, leaving the two chlorine atoms untouched for subsequent transformations.
Diagram 2: Suzuki-Miyaura Catalytic Cycle
References
- 1. pschemicals.com [pschemicals.com]
- 2. prepchem.com [prepchem.com]
- 3. 2,5-Dichloroaniline synthesis - chemicalbook [chemicalbook.com]
- 4. CN103333075A - Production method of 2,5-dichloroaniline - Google Patents [patents.google.com]
- 5. 1,4-Dichlorobenzene - Sciencemadness Wiki [sciencemadness.org]
- 6. chemwhat.com [chemwhat.com]
- 7. 1,4-DICHLORO-2-IODOBENZENE(29682-41-5) 13C NMR spectrum [chemicalbook.com]
- 8. benchchem.com [benchchem.com]
reactivity of the C-I bond in 1,4-Dichloro-2-iodobenzene
An In-Depth Technical Guide to the Selective Reactivity of the C-I Bond in 1,4-Dichloro-2-iodobenzene
Abstract
This compound is a polyhalogenated aromatic compound of significant interest to researchers and synthetic chemists, particularly in the fields of pharmaceuticals and materials science. Its utility stems from the highly differentiated reactivity of its carbon-halogen bonds. This guide provides a comprehensive technical overview of the principles and applications governing the selective functionalization of the carbon-iodine (C-I) bond in this molecule. We will explore the fundamental physicochemical properties that dictate this selectivity and delve into detailed protocols for key transformations, including palladium-catalyzed cross-coupling reactions and metallation, offering field-proven insights for laboratory application.
The Physicochemical Basis for Selective Reactivity
The synthetic utility of this compound is rooted in the predictable and selective reactivity of the C-I bond over the more stable C-Cl bonds. This selectivity is primarily governed by the significant difference in bond dissociation energies (BDE) between the respective carbon-halogen bonds.
1.1. Bond Dissociation Energy (BDE): The Decisive Factor
The reactivity of aryl halides in many transformations, especially the oxidative addition step in palladium-catalyzed cross-coupling cycles, correlates inversely with the C-X bond strength.[1] The C-I bond is considerably weaker than the C-Cl bond, making it more susceptible to cleavage.[2][3][4][5] This energy difference is the cornerstone of its selective activation.
| Bond Type | Bond Dissociation Energy (kJ/mol) | Relative Reactivity Trend |
| Aryl C-I | ~228-272 | Highest |
| Aryl C-Br | ~290-339 | High |
| Aryl C-Cl | ~346-402 | Moderate |
| Aryl C-F | ~467-523 | Lowest (Often Inert) |
| Table 1: Comparative bond dissociation energies for aryl halides. Data compiled from multiple sources.[2][3][4][6] |
This disparity in bond strength allows for the precise targeting of the C-I position with a wide range of reagents under conditions that leave the C-Cl bonds intact.
1.2. Electronic and Steric Influences
The presence of three halogen substituents on the benzene ring influences its electronic properties. The two chlorine atoms and the iodine atom are all electron-withdrawing via induction, which makes the aromatic ring electron-deficient. This electronic characteristic can facilitate the oxidative addition step in cross-coupling reactions, which is often rate-determining.[1] Furthermore, the chlorine atom positioned ortho to the iodine introduces a steric factor that can influence the choice of catalyst and ligands required to achieve efficient transformation.[7]
Palladium-Catalyzed Cross-Coupling: A Gateway to Molecular Complexity
The most powerful application of this compound's differential reactivity is in palladium-catalyzed cross-coupling reactions. The C-I bond serves as a highly reliable synthetic handle for forming new carbon-carbon and carbon-nitrogen bonds. The general reactivity trend for aryl halides in these reactions is firmly established as I > Br > OTf > Cl.[1]
2.1. Suzuki-Miyaura Coupling
The Suzuki-Miyaura reaction, which forms a C-C bond between an aryl halide and an organoboron species, is a cornerstone of modern synthesis.[8][9] The reaction proceeds via a well-understood catalytic cycle involving oxidative addition, transmetalation, and reductive elimination.[9][10]
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocol: Selective Suzuki-Miyaura Coupling
-
Reaction Setup: To a flame-dried Schlenk flask under an argon atmosphere, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), and a suitable base such as Cs₂CO₃ or K₃PO₄ (2.5 equiv).
-
Catalyst Addition: Add the palladium catalyst, for example, Pd(PPh₃)₄ (0.03 mmol, 3 mol%) or a combination of Pd₂(dba)₃ (0.015 mmol, 1.5 mol%) and a phosphine ligand like SPhos (0.03 mmol, 3 mol%).
-
Solvent Addition: Add a degassed solvent system, typically a mixture like 1,4-dioxane and water (e.g., 4:1 v/v, 5 mL).
-
Reaction Execution: Heat the mixture to 80-100 °C and stir overnight. Monitor the reaction progress by TLC or GC-MS.
-
Workup and Purification: Upon completion, cool the reaction to room temperature, dilute with ethyl acetate, and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, concentrate under reduced pressure, and purify the residue by column chromatography on silica gel.
2.2. Sonogashira Coupling
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a crucial transformation for accessing conjugated systems.[11] The reaction is uniquely co-catalyzed by palladium and copper(I) salts in the presence of an amine base.[12][13] The chemoselectivity is excellent, with the reaction occurring exclusively at the C-I bond.[11]
Caption: Interlinked catalytic cycles of the Sonogashira coupling.
Experimental Protocol: Selective Sonogashira Coupling
-
Reaction Setup: In a Schlenk tube under argon, dissolve this compound (1.0 mmol) and the terminal alkyne (1.2 mmol) in a suitable solvent like anhydrous THF or DMF (5 mL).
-
Reagent Addition: Add an amine base, such as triethylamine (Et₃N) or diisopropylamine (DIPA) (3.0 equiv).
-
Catalyst Addition: Add the palladium catalyst, typically Pd(PPh₃)₂Cl₂ (0.02 mmol, 2 mol%), and the copper(I) co-catalyst, copper(I) iodide (CuI) (0.04 mmol, 4 mol%).
-
Reaction Execution: Stir the reaction mixture at room temperature or with gentle heating (e.g., 50 °C) until the starting material is consumed, as monitored by TLC or GC-MS.
-
Workup and Purification: Quench the reaction with saturated aqueous NH₄Cl solution. Extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous MgSO₄, filter, and concentrate. Purify the crude product via flash column chromatography.
2.3. Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds by coupling aryl halides with amines.[14][15] This reaction has broad functional group tolerance and demonstrates high chemoselectivity for the C-I bond over C-Cl bonds.[16]
Caption: Catalytic cycle for the Buchwald-Hartwig amination.
Experimental Protocol: Selective Buchwald-Hartwig Amination
-
Reaction Setup: In a glovebox, charge an oven-dried vial with a stir bar, this compound (1.0 mmol), the amine (1.2 mmol), a strong, non-nucleophilic base like NaOt-Bu or LiHMDS (1.4 equiv), and a specialized phosphine ligand (e.g., BrettPhos, XPhos, 2-4 mol%).
-
Catalyst and Solvent Addition: Add a palladium source, such as Pd₂(dba)₃ (1-2 mol%) or a pre-catalyst like BrettPhos Pd G3 (2 mol%).[17] Add anhydrous, degassed solvent (e.g., toluene or dioxane, 0.5-1.0 M).
-
Reaction Execution: Seal the vial and heat the mixture to the appropriate temperature (typically 80-110 °C) with vigorous stirring for 12-24 hours.
-
Workup and Purification: After cooling, dilute the reaction mixture with ethyl acetate, filter through a pad of Celite to remove inorganic salts, and concentrate the filtrate. Purify the resulting residue by silica gel chromatography.
Metallation Reactions: Creating Potent Nucleophiles
The high reactivity of the C-I bond also allows for its selective conversion into a potent organometallic nucleophile, leaving the C-Cl bonds untouched.
3.1. Grignard Reagent Formation
The reaction of an aryl halide with magnesium metal in an ethereal solvent is a classic method for generating highly nucleophilic Grignard reagents.[18][19] This oxidative insertion of magnesium occurs preferentially at the weakest carbon-halogen bond.[20]
Caption: Workflow for the selective formation of a Grignard reagent.
Experimental Protocol: Grignard Reagent Formation
-
Activation of Magnesium: Place magnesium turnings (1.2 equiv) in a flame-dried, three-neck flask equipped with a reflux condenser and dropping funnel under an argon atmosphere. Add a small crystal of iodine to activate the magnesium surface.[19]
-
Initiation: Add a small portion of a solution of this compound (1.0 equiv) in anhydrous diethyl ether or THF via the dropping funnel. Gentle heating or sonication may be required to initiate the reaction, evidenced by bubbling and the disappearance of the iodine color.
-
Addition: Once the reaction begins, add the remaining aryl iodide solution dropwise at a rate that maintains a gentle reflux.
-
Completion: After the addition is complete, continue to stir the mixture at room temperature or with gentle heating for 1-2 hours to ensure complete consumption of the magnesium. The resulting gray-to-brown solution of the Grignard reagent can be used directly in subsequent reactions.
3.2. Halogen-Lithium Exchange
Halogen-lithium exchange using an alkyllithium reagent (e.g., n-BuLi or t-BuLi) is an extremely fast and efficient way to generate an organolithium species. The rate of exchange is dramatically faster for iodine than for chlorine (I >> Br > Cl), ensuring perfect selectivity.[21]
Experimental Protocol: Halogen-Lithium Exchange
-
Reaction Setup: Dissolve this compound (1.0 equiv) in anhydrous THF or diethyl ether in a flame-dried Schlenk flask under argon.
-
Cooling: Cool the solution to a low temperature, typically -78 °C (dry ice/acetone bath), to prevent side reactions.
-
Addition of Alkyllithium: Add a solution of n-butyllithium (1.05 equiv) dropwise via syringe while maintaining the low temperature.
-
Exchange: Stir the mixture at -78 °C for 30-60 minutes. The completion of the exchange generates the 2,5-dichlorophenyllithium species.
-
Application: This organolithium reagent is highly reactive and can be immediately quenched with a desired electrophile (e.g., CO₂, aldehydes, ketones) at -78 °C before warming the reaction to room temperature.
Conclusion
The reactivity of this compound is dominated by the inherent weakness of its carbon-iodine bond relative to its carbon-chlorine bonds. This fundamental property provides a reliable and predictable platform for selective chemical modifications. Through well-established methodologies such as palladium-catalyzed cross-coupling and metallation reactions, chemists can precisely functionalize the C-I position while preserving the integrity of the C-Cl bonds. This selective reactivity makes this compound an exceptionally valuable and versatile building block for the synthesis of complex organic molecules in pharmaceutical and materials research.
References
- 1. benchchem.com [benchchem.com]
- 2. researchgate.net [researchgate.net]
- 3. ALKYL HALIDES [research.cm.utexas.edu]
- 4. savemyexams.com [savemyexams.com]
- 5. savemyexams.com [savemyexams.com]
- 6. labs.chem.ucsb.edu [labs.chem.ucsb.edu]
- 7. Steric effect (chemistry) | McGraw Hill's AccessScience [accessscience.com]
- 8. youtube.com [youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Yoneda Labs [yonedalabs.com]
- 11. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 12. Sonogashira Coupling [organic-chemistry.org]
- 13. youtube.com [youtube.com]
- 14. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 15. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 16. An Efficient Process for Pd-Catalyzed C–N Cross-Coupling Reactions of Aryl Iodides: Insight Into Controlling Factors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. sigmaaldrich.com [sigmaaldrich.com]
- 18. web.mnstate.edu [web.mnstate.edu]
- 19. Grignard reagent - Wikipedia [en.wikipedia.org]
- 20. youtube.com [youtube.com]
- 21. Isolation of 1,4-Li(2)-C(6)H(4) and its reaction with [(Ph(3)P)AuCl] - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Electronic Effects of Chloro Groups in 1,4-Dichloro-2-iodobenzene
Abstract
Halogenated aromatic compounds are foundational scaffolds in medicinal chemistry, agrochemicals, and materials science. Their utility is profoundly influenced by the electronic nature of the halogen substituents, which dictates molecular reactivity, spectroscopic properties, and intermolecular interactions. This guide provides a detailed examination of the electronic effects within 1,4-dichloro-2-iodobenzene, a polysubstituted aromatic system where the interplay of multiple halogen atoms creates a unique chemical personality. We will dissect the competing inductive and resonance effects of the chloro groups, quantify their influence using Hammett parameters, and explore how these electronic factors govern the molecule's reactivity in both electrophilic and nucleophilic aromatic substitution reactions. This document is intended for researchers, scientists, and drug development professionals seeking a deeper, mechanistic understanding of this versatile chemical intermediate.
The Duality of Halogen Electronic Effects: A Primer
Halogens attached to an aromatic ring exhibit a characteristic electronic duality that is crucial to understanding their influence on the system. These two opposing effects are the inductive effect and the resonance effect.
-
Inductive Effect (-I): Due to their high electronegativity, chlorine atoms withdraw electron density from the benzene ring through the sigma (σ) bond framework.[1][2][3] This effect is distance-dependent and deactivates the entire ring by making it more electron-poor (electrophilic) and thus less reactive towards electrophilic attack.[3][4]
-
Resonance Effect (+R or +M): The lone pairs of electrons on the chlorine atom can be delocalized into the aromatic pi (π) system through p-π conjugation.[2][5][6] This effect donates electron density to the ring, specifically increasing the electron density at the ortho and para positions.
For chlorine and other halogens, the inductive effect is significantly stronger than the resonance effect.[1][5][7] The net result is that chloro-substituents are deactivating towards electrophilic aromatic substitution (EAS) yet are ortho, para-directing because the deactivation is least pronounced at these positions.[5][7]
Caption: Duality of a chloro substituent's electronic influence.
Cumulative Electronic Landscape of this compound
In this compound, the electronic environment is shaped by the cumulative effects of three halogen atoms. The IUPAC name for this compound is this compound.[8]
-
Inductive Deactivation: Both chlorine atoms and the iodine atom exert a strong, additive -I effect, significantly reducing the electron density of the aromatic ring. This makes the molecule substantially less nucleophilic than benzene and less reactive towards electrophiles.
-
Resonance Direction: The directing influences of the three halogens are superimposed:
-
C1-Chloro: Donates electron density to the C2 (ortho, occupied by Iodine) and C6 (ortho) positions.
-
C4-Chloro: Donates electron density to the C3 (ortho) and C5 (ortho) positions.
-
C2-Iodo: Donates electron density to the C1 (ortho, occupied by Chloro) and C3 (para) positions.
-
The net effect is a complex distribution of electron density, with positions C3, C5, and C6 being the most electron-rich (or least electron-deficient) and thus the most likely sites for electrophilic attack, albeit on a highly deactivated ring.
Caption: this compound structure.
Impact on Chemical Reactivity
The electronic configuration established by the two chloro groups profoundly impacts the molecule's reactivity in key aromatic substitution reactions.
Electrophilic Aromatic Substitution (EAS)
As established, the dual chloro substituents render the ring highly deactivated towards EAS reactions like nitration, halogenation, or Friedel-Crafts acylation.[3][9][10] Reaction conditions must be significantly more forcing than those used for benzene.
The regioselectivity of substitution is determined by the combined directing effects and steric hindrance.
-
Position C3: Activated by resonance from C4-Cl and C2-I. However, it is sterically hindered by the bulky iodine atom at C2.
-
Position C5: Activated by resonance from C4-Cl.
-
Position C6: Activated by resonance from C1-Cl.
Due to the significant steric bulk of the iodine atom, electrophilic attack is most likely to occur at the C5 or C6 positions, with the precise outcome depending on the size of the incoming electrophile.
Nucleophilic Aromatic Substitution (SNAr)
The strong electron-withdrawing nature of the chloro groups, which deactivates the ring for EAS, conversely activates it for Nucleophilic Aromatic Substitution (SNAr).[11][12][13] For SNAr to proceed, two conditions are generally required:
-
The presence of strong electron-withdrawing groups on the ring.
-
A good leaving group.
In this compound, the two chloro groups fulfill the first condition. The C-I bond is weaker than the C-Cl bond, making iodide the better leaving group among the halogens in many contexts.[14] The reaction proceeds via a two-step addition-elimination mechanism involving a negatively charged intermediate known as a Meisenheimer complex.[11][15][16]
The chloro group at C1 is ortho to the iodine leaving group at C2. This geometric arrangement is crucial, as the electron-withdrawing C1-Cl can effectively stabilize the negative charge that develops on the ring during the formation of the Meisenheimer complex, thereby accelerating the reaction.[11][13]
Caption: Workflow for the SNAr reaction at the C2 position.
Quantitative Analysis: Hammett Substituent Constants
The electronic influence of substituents can be quantified using Hammett substituent constants (σ), which are derived from the ionization of substituted benzoic acids.[17] A positive σ value indicates an electron-withdrawing group, while a negative value indicates an electron-donating group.
| Substituent | σ_meta (σm) | σ_para (σp) | Primary Electronic Effect |
| -Cl | 0.37 | 0.23 | Inductive (-I) > Resonance (+R) |
| -I | 0.35 | 0.18 | Inductive (-I) > Resonance (+R) |
Data sourced from authoritative tables.[18][19][20]
The σ_meta constant is considered a good measure of the inductive effect, as resonance effects are minimal at the meta position. The σ_para constant reflects a combination of both inductive and resonance effects.[21][22] The positive values for both Cl and I confirm their net electron-withdrawing character. The slightly higher values for Cl compared to I are consistent with chlorine's greater electronegativity.
Spectroscopic Signatures of Electronic Effects
The electronic environment within this compound can be directly observed through spectroscopic techniques, particularly Nuclear Magnetic Resonance (NMR).
¹H NMR Spectroscopy
The molecule has three chemically non-equivalent aromatic protons (at C3, C5, and C6).
-
¹H Chemical Shifts (δ): The strong deshielding from the three electronegative halogens will cause all aromatic protons to resonate at a relatively high chemical shift (downfield) compared to benzene (δ ≈ 7.34 ppm). The precise shift of each proton is a complex function of the additive inductive and resonance effects from all three substituents. Spectral databases can provide experimental values for detailed analysis.[8][23]
¹³C NMR Spectroscopy
-
Carbons Bearing Halogens (C1, C2, C4): These carbons will exhibit distinct chemical shifts. The C-I bond is more polarizable than the C-Cl bond, leading to a significant "heavy atom effect" where the C2 carbon resonates at a much lower chemical shift (upfield) than might be predicted from electronegativity alone.
-
Protonated Carbons (C3, C5, C6): The chemical shifts of these carbons are also modulated by the electronic effects, providing further insight into the electron density distribution around the ring.
Experimental Protocols for Probing Reactivity
To empirically validate the theoretical electronic effects, specific experimental workflows can be employed.
Protocol: Competitive Nucleophilic Aromatic Substitution
This experiment quantifies the enhanced reactivity at the C2 position due to the activating chloro groups.
Objective: To determine the relative rate of nucleophilic substitution of iodide from this compound compared to a less activated substrate like iodobenzene.
Methodology:
-
Reaction Setup: Prepare two separate reaction vessels. In each, dissolve 1.0 mmol of a substrate (Vessel A: this compound; Vessel B: iodobenzene) in 10 mL of a suitable solvent (e.g., DMSO). Add an internal standard (e.g., dodecane) to each for quantitative analysis.
-
Initiation: To each vessel, add 1.2 mmol of a nucleophile, such as sodium methoxide (NaOMe), at a controlled temperature (e.g., 80 °C).
-
Time-Course Sampling: At regular intervals (e.g., 0, 15, 30, 60, 120 minutes), withdraw a 0.5 mL aliquot from each reaction. Immediately quench the aliquot in a vial containing 1 mL of dilute HCl to neutralize the base.
-
Analysis: Analyze each quenched aliquot by High-Performance Liquid Chromatography (HPLC) or Gas Chromatography-Mass Spectrometry (GC-MS).[24]
-
Data Processing: For each time point, quantify the concentration of the starting material relative to the internal standard. Plot the natural logarithm of the starting material concentration versus time. The slope of this line is the negative of the pseudo-first-order rate constant (-k).
Conclusion
The two chloro groups in this compound are not passive bystanders; they are powerful modulators of the molecule's electronic character and chemical reactivity. Their dominant, electron-withdrawing inductive effect deactivates the aromatic ring towards electrophilic attack while simultaneously activating it for nucleophilic substitution. This activation is particularly pronounced for the substitution of the C2-iodine, a consequence of the stabilizing influence of the ortho-chloro group. A thorough understanding of this intricate interplay of inductive and resonance effects is paramount for any scientist aiming to strategically employ this and related polysubstituted aromatic compounds in the synthesis of complex target molecules for pharmaceutical and industrial applications.
References
- 1. In chlorobenzene, the - Cl atom : (a) activates the benzene ring more via.. [askfilo.com]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Aromatic Reactivity [www2.chemistry.msu.edu]
- 4. studymind.co.uk [studymind.co.uk]
- 5. Chlorobenzene is o p directing in electrophilic substitution class 12 chemistry CBSE [vedantu.com]
- 6. gauthmath.com [gauthmath.com]
- 7. brainly.in [brainly.in]
- 8. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. masterorganicchemistry.com [masterorganicchemistry.com]
- 10. fiveable.me [fiveable.me]
- 11. masterorganicchemistry.com [masterorganicchemistry.com]
- 12. m.youtube.com [m.youtube.com]
- 13. Addition-Elimination at Aromatics (SNAR) [employees.csbsju.edu]
- 14. quora.com [quora.com]
- 15. The Element Effect Revisited: Factors Determining Leaving Group Ability in Activated Nucleophilic Aromatic Substitution Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 16. dr.ntu.edu.sg [dr.ntu.edu.sg]
- 17. Hammett equation - Wikipedia [en.wikipedia.org]
- 18. web.viu.ca [web.viu.ca]
- 19. global.oup.com [global.oup.com]
- 20. wanglab.chem.pitt.edu [wanglab.chem.pitt.edu]
- 21. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 22. youtube.com [youtube.com]
- 23. This compound(29682-41-5) 1H NMR spectrum [chemicalbook.com]
- 24. This compound | SIELC Technologies [sielc.com]
Methodological & Application
Application Note: Selective Sonogashira Coupling of 1,4-Dichloro-2-iodobenzene
Abstract
This document provides a comprehensive technical guide for researchers, chemists, and drug development professionals on performing the Sonogashira cross-coupling reaction with 1,4-dichloro-2-iodobenzene. This trifunctional aryl halide presents a unique opportunity for selective C(sp²)–C(sp) bond formation. By leveraging the inherent reactivity differences between aryl iodides and aryl chlorides, this protocol details how to achieve high-yield, chemoselective alkynylation at the iodo-substituted position while preserving the chloro-substituents for subsequent transformations. We will explore the reaction mechanism, provide detailed step-by-step protocols for both copper-cocatalyzed and copper-free conditions, present a parameter optimization guide, and offer troubleshooting solutions to common experimental challenges.
Introduction and Strategic Considerations
The Sonogashira reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between terminal alkynes and aryl or vinyl halides.[1][2][3] This palladium-catalyzed, copper-mediated transformation is renowned for its reliability and functional group tolerance under mild reaction conditions.[1][4][5]
The substrate, this compound, is a valuable building block due to its three halogen substituents, which can be functionalized sequentially. The key to its synthetic utility lies in the ability to selectively target one C-X bond while leaving the others intact. This chemoselectivity is governed by the relative reactivity of the aryl halides towards the oxidative addition step in the palladium catalytic cycle, which follows the well-established trend: C–I > C–Br > C–OTf > C–Cl .[1][6][7] The carbon-iodine bond is significantly weaker and more readily activated than the robust carbon-chlorine bonds. This disparity allows for precise, selective alkynylation at the C2 position under mild conditions, such as room temperature, where the C-Cl bonds remain unreactive.[1][5]
Reaction Mechanism: The Engine of Selectivity
The Sonogashira coupling operates through two interconnected catalytic cycles: a primary palladium cycle and a co-catalytic copper cycle.[6][8][9] Understanding this mechanism is crucial for optimizing conditions and troubleshooting.
-
The Palladium Cycle (The Workhorse):
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the weakest carbon-halogen bond, the C-I bond of this compound, to form a Pd(II) intermediate.[1][6][9] This is the key selectivity-determining step.
-
Transmetalation: A copper(I) acetylide, generated in the copper cycle, transfers its alkyne group to the palladium center, displacing the iodide.[1][9]
-
Reductive Elimination: The resulting diorganopalladium(II) complex undergoes reductive elimination, forming the desired C(sp²)–C(sp) bond of the product and regenerating the active Pd(0) catalyst, which re-enters the cycle.[8][9]
-
-
The Copper Cycle (The Accelerator):
-
The terminal alkyne reacts with a copper(I) salt (e.g., CuI) in the presence of an amine base.[8] The base deprotonates the alkyne, facilitating the formation of a copper(I) acetylide intermediate. This species is highly reactive and readily participates in the transmetalation step with the palladium complex.[9]
-
Visualization of the Catalytic Cycle
Caption: The dual catalytic cycle of the Sonogashira reaction.
Copper-Free Conditions
While effective, the copper co-catalyst can promote the undesirable homocoupling of terminal alkynes, known as Glaser coupling, especially in the presence of oxygen.[2][10][11] To circumvent this, copper-free Sonogashira protocols have been developed.[4][12] In these systems, the reaction proceeds through a modified mechanism where the deprotonated alkyne coordinates directly to the Pd(II) intermediate, followed by reductive elimination.[1][6] This often requires a stronger base or slightly more forcing conditions but simplifies purification by eliminating the homocoupled byproduct.
Detailed Experimental Protocols
Safety Precaution: Always conduct reactions under an inert atmosphere (Nitrogen or Argon) in a well-ventilated fume hood. Palladium catalysts and phosphine ligands are toxic and should be handled with appropriate personal protective equipment (PPE).
Protocol 1: Standard Palladium/Copper Co-catalyzed Coupling
This protocol is a robust starting point for coupling this compound with various terminal alkynes.
Materials:
-
This compound (1.0 eq)
-
Terminal Alkyne (e.g., Phenylacetylene) (1.1 - 1.2 eq)
-
Palladium Catalyst: Dichlorobis(triphenylphosphine)palladium(II) [PdCl₂(PPh₃)₂] (1-2 mol%)
-
Copper(I) Iodide (CuI) (2-4 mol%)
-
Base: Triethylamine (Et₃N) or Diisopropylamine (DIPA) (3-5 eq)
-
Solvent: Anhydrous, degassed Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
-
Standard glassware for inert atmosphere chemistry (e.g., Schlenk flask)
Procedure:
-
Preparation: Oven-dry all glassware and cool under a stream of nitrogen or argon.
-
Inert Atmosphere: Assemble the reaction flask (e.g., a 25 mL Schlenk flask with a magnetic stir bar) and purge with an inert gas for 10-15 minutes.
-
Reagent Loading: Under a positive pressure of inert gas, add this compound, PdCl₂(PPh₃)₂ (a yellow powder), and CuI (an off-white/tan powder) to the flask.
-
Solvent and Base Addition: Add the anhydrous, degassed solvent (e.g., 10 mL for a 1 mmol scale reaction) via syringe, followed by the amine base. Stir the mixture for 5-10 minutes. The solution should be a pale yellow suspension.
-
Alkyne Addition: Add the terminal alkyne dropwise via syringe.
-
Reaction: Stir the reaction mixture at room temperature. Monitor the reaction progress by Thin-Layer Chromatography (TLC) or GC-MS until the starting aryl iodide is consumed (typically 2-8 hours).
-
Workup:
-
Once complete, dilute the reaction mixture with diethyl ether or ethyl acetate (20 mL).
-
Filter the mixture through a short plug of Celite® to remove the palladium black and copper salts. Wash the pad with additional solvent.
-
Transfer the filtrate to a separatory funnel and wash with saturated aqueous ammonium chloride (NH₄Cl) to remove the amine base, followed by a wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄), filter, and concentrate under reduced pressure.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired 1,4-dichloro-2-(alkynyl)benzene.
Protocol 2: Copper-Free Sonogashira Coupling
This protocol is recommended when Glaser homocoupling of the alkyne is a concern.
Materials:
-
Same as Protocol 1, but omit Copper(I) Iodide .
-
Palladium Catalyst: Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (2-3 mol%) is often effective.
-
Base: A stronger base like Piperidine or an inorganic base such as Potassium Carbonate (K₂CO₃) may be beneficial.
Procedure:
-
Follow steps 1-3 from Protocol 1, adding only the this compound and the palladium catalyst to the flask.
-
Add the anhydrous, degassed solvent and the chosen base.
-
Add the terminal alkyne and stir the reaction at room temperature or with gentle heating (40-50 °C) if necessary.
-
Monitor and work up the reaction as described in steps 6-8 of Protocol 1. The reaction may require a longer time to reach completion compared to the copper-cocatalyzed method.
Key Parameters and Optimization
The success of the Sonogashira coupling hinges on the careful selection of several key parameters. The following table summarizes their roles and provides guidance for optimization.
| Parameter | Typical Options & Loading | Rationale & Impact on Selectivity/Yield |
| Aryl Halide | This compound | The C-I bond is the reactive site. Selectivity over C-Cl is achieved by using mild conditions (e.g., room temperature).[1][5] |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄, Pd₂(dba)₃ | PdCl₂(PPh₃)₂ is a stable, reliable Pd(II) precatalyst. Pd(PPh₃)₄ is an active Pd(0) source. Loading is typically 0.5-5 mol%.[1][6] |
| Ligand | PPh₃ (standard), P(t-Bu)₃, dppf | Triphenylphosphine (PPh₃) is standard. Bulky, electron-rich ligands can increase catalytic activity but may be unnecessary for a reactive C-I bond.[6][10][13] Ligand choice can also influence regioselectivity in more complex systems.[14][15] |
| Copper Co-catalyst | CuI (1-5 mol%) | Accelerates the reaction by facilitating alkyne activation but can promote unwanted alkyne homocoupling (Glaser byproduct).[1][10][11] |
| Base | Et₃N, DIPA, Piperidine, Cs₂CO₃, K₂CO₃ | An amine base (Et₃N, DIPA) is standard. It deprotonates the alkyne and scavenges the HI byproduct. Inorganic bases are often used in copper-free systems.[10][16] |
| Solvent | THF, DMF, Toluene, Dioxane | THF is a good general-purpose solvent. DMF can be beneficial for less soluble substrates. The solvent must be anhydrous and thoroughly degassed to prevent catalyst poisoning.[10][17] |
| Temperature | Room Temperature to 60 °C | Room temperature is often sufficient and is critical for maintaining selectivity.[1] Increasing the temperature may accelerate the reaction but significantly increases the risk of activating the C-Cl bonds, leading to di-substituted byproducts.[18] |
Experimental Workflow Visualization
The following diagram outlines the logical flow of the experimental process.
Caption: A high-level overview of the experimental workflow.
Troubleshooting Guide
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | 1. Inactive catalyst due to oxygen exposure.[17] 2. Impure or wet reagents/solvents. 3. Reaction temperature is too low. | 1. Ensure the reaction is set up under strictly anaerobic conditions. Use fresh catalyst. 2. Use freshly distilled/dried solvents and bases. Purify the alkyne if necessary. 3. If no reaction occurs at RT after several hours, gently warm the mixture to 40-50 °C. |
| Significant Alkyne Homocoupling (Glaser Product) | 1. Presence of oxygen in a copper-catalyzed reaction.[10][11] | 1. Improve the degassing procedure (e.g., use three freeze-pump-thaw cycles). 2. Switch to a copper-free protocol (Protocol 2). |
| Reaction Stalls / Starting Material Remains | 1. Catalyst deactivation.[17] 2. Insufficient equivalents of base or alkyne. | 1. Use high-purity, fresh phosphine ligands. Ensure solvents are peroxide-free. 2. Re-check stoichiometry; consider adding a small additional charge of catalyst or base if stalling is confirmed. |
| Formation of Di-alkynylated Byproduct | 1. Reaction temperature is too high, leading to C-Cl bond activation. 2. Overly active catalyst system. | 1. Immediately lower the temperature. The reaction should be run at the lowest possible temperature that affords a reasonable rate. 2. Reduce catalyst loading or use a less active ligand system. |
Conclusion
The Sonogashira coupling of this compound is a powerful and highly selective transformation for constructing complex molecular architectures. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for precise alkynylation at the C2 position while preserving the chloro groups for downstream functionalization. Success relies on the careful control of reaction conditions, particularly maintaining a low temperature to ensure chemoselectivity and employing a rigorously inert atmosphere to protect the catalyst. By following the detailed protocols and optimization guidelines presented in this document, researchers can reliably leverage this reaction to access valuable dichlorinated arylalkyne intermediates for applications in pharmaceuticals, materials science, and natural product synthesis.
References
- 1. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling: Mechanism, Steps & Applications Explained [vedantu.com]
- 3. researchgate.net [researchgate.net]
- 4. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. researchgate.net [researchgate.net]
- 8. benchchem.com [benchchem.com]
- 9. benchchem.com [benchchem.com]
- 10. benchchem.com [benchchem.com]
- 11. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 12. Copper-free Sonogashira cross-coupling reactions: an overview - PMC [pmc.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. Catalyst-controlled regioselective Sonogashira coupling of 9-substituted-6-chloro-2,8-diiodopurines - Organic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]
- 15. snu.elsevierpure.com [snu.elsevierpure.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. benchchem.com [benchchem.com]
- 18. reddit.com [reddit.com]
Application Notes and Protocols: Chemoselective Heck Reaction of 1,4-Dichloro-2-iodobenzene with Alkenes
For Researchers, Scientists, and Drug Development Professionals
Introduction: Strategic C-C Bond Formation Leveraging Halogen Reactivity
The Mizoroki-Heck reaction stands as a pillar of modern organic synthesis, enabling the palladium-catalyzed cross-coupling of unsaturated halides with alkenes to forge carbon-carbon bonds with precision and efficiency.[1] This reaction's broad functional group tolerance and stereoselectivity have cemented its role in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2] A key challenge in complex molecule synthesis is achieving site-selective functionalization on polyhalogenated aromatic scaffolds. The substrate 1,4-dichloro-2-iodobenzene presents an ideal model for exploring chemoselectivity in such transformations. The significant difference in the reactivity of carbon-halogen bonds under palladium catalysis (C-I >> C-Br > C-Cl) allows for the selective activation of the carbon-iodine bond, leaving the two chloro substituents untouched for subsequent synthetic manipulations.[3]
This application note provides a comprehensive guide to performing the Heck reaction with this compound and various alkenes. It offers detailed protocols, insights into the reaction mechanism, and a summary of typical reaction conditions, empowering researchers to leverage this versatile building block in their synthetic endeavors.
Mechanistic Insight: The Palladium Catalytic Cycle
The Heck reaction proceeds via a well-established Pd(0)/Pd(II) catalytic cycle.[4] Understanding this mechanism is crucial for optimizing reaction conditions and troubleshooting.
-
Oxidative Addition: The active Pd(0) catalyst initiates the cycle by inserting into the carbon-iodine bond of this compound. This is the chemoselectivity-determining step, as the C-I bond is significantly more reactive towards oxidative addition than the C-Cl bonds. This step forms a square planar Pd(II) complex.
-
Alkene Coordination and Migratory Insertion (Carbopalladation): The alkene substrate coordinates to the palladium center. Subsequently, the aryl group migrates from the palladium to one of the alkene carbons, forming a new carbon-carbon bond and a σ-alkyl-Pd(II) complex.[5]
-
β-Hydride Elimination: A hydrogen atom from the carbon adjacent to the newly formed C-C bond is eliminated. This step forms the substituted alkene product and a palladium-hydride species. This elimination typically proceeds to give the more thermodynamically stable E (trans) isomer.
-
Reductive Elimination & Catalyst Regeneration: In the presence of a base, the palladium-hydride species undergoes reductive elimination to regenerate the active Pd(0) catalyst and form a halide salt byproduct. The Pd(0) catalyst is now ready to enter another catalytic cycle.[4]
Below is a diagram illustrating the catalytic cycle for the Heck reaction of this compound.
Caption: Catalytic cycle of the Heck reaction.
Experimental Protocols
The following protocols provide a general framework for the Heck coupling of this compound with representative alkenes: an acrylate and a styrene. These should be adapted and optimized for specific substrates and scales.
Protocol 1: Synthesis of (E)-butyl 3-(2,5-dichlorophenyl)acrylate
This protocol details the reaction with an electron-deficient alkene, butyl acrylate.
Materials:
-
This compound
-
n-Butyl acrylate
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri-o-tolylphosphine (P(o-tol)₃)
-
Triethylamine (Et₃N) or Diisopropylethylamine (DIPEA)
-
N,N-Dimethylformamide (DMF) or N-Methyl-2-pyrrolidone (NMP), anhydrous
-
Standard glassware for inert atmosphere reactions (Schlenk flask or sealed tube)
-
Magnetic stirrer and heating plate
-
Solvents for workup and chromatography (e.g., ethyl acetate, hexanes)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: To a dry Schlenk flask or sealed tube equipped with a magnetic stir bar, add this compound (1.0 equiv.), palladium(II) acetate (0.01-0.02 equiv.), and tri-o-tolylphosphine (0.02-0.04 equiv.).
-
Rationale: The use of a phosphine ligand stabilizes the palladium catalyst and promotes the reaction. Tri-o-tolylphosphine is a common choice for Heck reactions.
-
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times to remove oxygen, which can deactivate the catalyst.
-
Solvent and Reagent Addition: Add anhydrous DMF or NMP (to achieve a substrate concentration of 0.1-0.5 M). Add triethylamine (2.0-2.5 equiv.) as the base, followed by n-butyl acrylate (1.2-1.5 equiv.).
-
Rationale: Anhydrous solvent is crucial to prevent side reactions. The base neutralizes the HI generated during the reaction, which is necessary for catalyst regeneration. A slight excess of the alkene is used to ensure complete consumption of the aryl iodide.
-
-
Reaction: Seal the flask and heat the reaction mixture to 80-120 °C with vigorous stirring.
-
Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) until the starting aryl iodide is consumed (typically 4-24 hours).
-
Workup: After cooling to room temperature, pour the reaction mixture into water and extract with a suitable organic solvent like ethyl acetate (3 x volume of DMF/NMP). Combine the organic extracts, wash with water and then with brine to remove residual DMF/NMP and salts.
-
Purification: Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a hexane/ethyl acetate gradient to yield the pure (E)-butyl 3-(2,5-dichlorophenyl)acrylate.
-
Characterization: Characterize the final product by NMR spectroscopy and mass spectrometry to confirm its structure and purity.
Protocol 2: Synthesis of 1,4-dichloro-2-vinylbenzene
This protocol outlines the reaction with a non-activated alkene, styrene.
Materials:
-
This compound
-
Styrene
-
Palladium(II) acetate (Pd(OAc)₂)
-
Potassium carbonate (K₂CO₃) or Cesium carbonate (Cs₂CO₃)
-
Tetrabutylammonium bromide (TBAB) (optional, as a phase-transfer catalyst)
-
N,N-Dimethylformamide (DMF), anhydrous
Procedure:
-
Reaction Setup: In a dry Schlenk flask, combine this compound (1.0 equiv.), palladium(II) acetate (0.02-0.05 equiv.), and potassium carbonate (2.0-3.0 equiv.). If using a ligandless system, the addition of TBAB (1.0 equiv) can be beneficial.
-
Rationale: For some Heck reactions, particularly with more reactive aryl iodides, a phosphine ligand may not be strictly necessary, though its presence often improves yields and catalyst stability. Inorganic bases like K₂CO₃ are commonly used.
-
-
Inert Atmosphere: Establish an inert atmosphere as described in Protocol 1.
-
Solvent and Reagent Addition: Add anhydrous DMF, followed by styrene (1.5-2.0 equiv.).
-
Reaction: Seal the flask and heat the mixture to 100-140 °C with vigorous stirring.
-
Monitoring, Workup, Purification, and Characterization: Follow steps 5-8 as detailed in Protocol 1.
Data Presentation: Summary of Reaction Conditions
The following table summarizes typical conditions for the Heck reaction of this compound with various alkenes, based on established protocols for similar aryl iodides.[6][7][8]
| Alkene Partner | Catalyst System | Base | Solvent | Temp. (°C) | Time (h) | Typical Yield (%) |
| n-Butyl Acrylate | Pd(OAc)₂ / P(o-tol)₃ | Et₃N | DMF | 80-120 | 4-18 | 75-90 |
| Methyl Acrylate | Pd(OAc)₂ / PPh₃ | K₂CO₃ | NMP | 100-130 | 6-24 | 70-85 |
| Styrene | Pd(OAc)₂ | K₂CO₃ | DMF | 100-140 | 8-24 | 65-80 |
| 4-Methoxystyrene | PdCl₂(PPh₃)₂ | NaOAc | DMA | 90-110 | 12-24 | 70-85 |
| Acrylonitrile | Pd(OAc)₂ / P(t-Bu)₃ | Cs₂CO₃ | Dioxane | 100-120 | 4-12 | 80-95 |
Note: Yields are estimates and will vary depending on the specific reaction scale and optimization.
Workflow Visualization
The experimental workflow from setup to final product characterization can be visualized as follows:
Caption: General experimental workflow for the Heck reaction.
Conclusion
The chemoselective Heck reaction of this compound offers a reliable and strategic approach to the synthesis of functionalized 2,5-dichloro-substituted aromatic compounds. By carefully selecting the catalyst, base, and solvent, researchers can achieve high yields of the desired vinylated products while preserving the less reactive chloro substituents for further diversification. The protocols and data presented herein serve as a robust starting point for scientists in drug discovery and materials science to effectively utilize this versatile building block in their synthetic campaigns.
References
- 1. Heck reaction - Wikipedia [en.wikipedia.org]
- 2. Heck Reaction—State of the Art | MDPI [mdpi.com]
- 3. Heck Reactions in the Presence of P(t-Bu)3: Expanded Scope and Milder Reaction Conditions for the Coupling of Aryl Chlorides [organic-chemistry.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. youtube.com [youtube.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Application Notes & Protocols: Catalyst Systems for Selective Cross-Coupling of 1,4-Dichloro-2-iodobenzene
Abstract
This technical guide provides an in-depth exploration of catalyst systems and protocols for the selective functionalization of 1,4-dichloro-2-iodobenzene. This trihalogenated aromatic compound is a valuable and versatile building block in medicinal chemistry and materials science, offering a scaffold for the sequential introduction of diverse functionalities. The primary challenge lies in achieving selective reaction at the highly reactive carbon-iodine (C-I) bond while preserving the less reactive carbon-chlorine (C-Cl) bonds for subsequent transformations. This document details the mechanistic principles, catalyst component selection, and step-by-step protocols for performing high-yield, site-selective Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig cross-coupling reactions. The protocols are designed for researchers, scientists, and drug development professionals seeking robust and reproducible methods for complex molecule synthesis.
The Principle: Exploiting Halogen Reactivity for Site-Selectivity
The cornerstone of selectively functionalizing polyhalogenated arenes is the inherent difference in the reactivity of carbon-halogen bonds towards transition metal catalysts, particularly palladium. In the key selectivity-determining step of most cross-coupling catalytic cycles—oxidative addition—the palladium(0) catalyst preferentially inserts into the weakest carbon-halogen bond.[1] The bond dissociation energies follow the trend C-I < C-Br < C-Cl, making the C-I bond significantly more susceptible to oxidative addition than the C-Cl bonds.[2]
By carefully controlling reaction conditions and catalyst selection, it is possible to exclusively cleave the C-I bond of this compound, enabling the introduction of a desired moiety at the C2 position. The resulting 2-substituted-1,4-dichlorobenzene product retains the two chloro-substituents, which can then be functionalized in subsequent, typically more forcing, cross-coupling steps. This stepwise approach provides a powerful strategy for the controlled synthesis of unsymmetrically substituted aromatic cores.
Designing the Optimal Catalyst System
A successful cross-coupling reaction is a synergistic interplay between the metal precursor, ligand, base, and solvent. Each component must be carefully chosen to ensure high catalytic activity, stability, and, most critically, selectivity.
-
Palladium Precatalyst : While numerous Pd(0) and Pd(II) sources can be used, modern cross-coupling chemistry often favors well-defined, air-stable Pd(II) precatalysts.[3] These complexes, such as those featuring bulky biarylphosphine ligands, readily form the active Pd(0) species in situ upon activation by a base or other reagents in the reaction mixture. This approach offers superior control over the active catalyst's generation compared to using air-sensitive sources like Pd₂(dba)₃ or generating the catalyst from Pd(OAc)₂ and a separate ligand.[3]
-
The Ligand: The Key to Selectivity and Reactivity : The ligand is the most critical component for tuning the catalyst's performance. For selective C-I bond activation, bulky and electron-rich monodentate phosphine ligands are often the catalysts of choice.
-
Rationale : These ligands stabilize the palladium center, promote the crucial oxidative addition step at the C-I bond, and, most importantly, accelerate the rate-limiting reductive elimination step to release the product and regenerate the Pd(0) catalyst.[4] This rapid turnover minimizes side reactions and catalyst decomposition. Prominent examples include the Buchwald biarylphosphine ligands (e.g., SPhos, XPhos) and sterically hindered trialkylphosphines (e.g., P(t-Bu)₃).[5][6]
-
-
The Base: A Critical Activator : The base plays a multifaceted role depending on the specific reaction.
-
In Suzuki-Miyaura coupling, the base is essential for activating the organoboron reagent to facilitate transmetalation to the palladium center.[7][8]
-
In Buchwald-Hartwig amination , a strong, non-nucleophilic base (e.g., sodium tert-butoxide) is required to deprotonate the amine or the intermediate palladium-amine complex, enabling the formation of the key palladium-amido species that precedes reductive elimination.[9][10]
-
In Sonogashira coupling, an amine base (e.g., triethylamine, diisopropylamine) serves both as a solvent and as a scavenger for the hydrogen halide produced, driving the reaction forward.[11][12]
-
-
Solvent Selection : The solvent must dissolve all reaction components and be stable at the required reaction temperature. Anhydrous, degassed solvents are mandatory, as oxygen and water can deactivate the catalyst. Common choices include toluene, dioxane, THF, and DMF.
Visualization of Key Processes
To better understand the underlying mechanisms and workflows, the following diagrams illustrate the general catalytic cycle and a standard experimental setup for air-sensitive reactions.
Caption: Generalized Palladium Catalytic Cycle for Cross-Coupling.
Caption: Standard Workflow for an Air-Sensitive Cross-Coupling Reaction.
Experimental Protocols
Safety Precaution : All reactions must be performed in a well-ventilated fume hood. Palladium catalysts, ligands, and strong bases can be toxic and/or corrosive. Always wear appropriate personal protective equipment (PPE), including safety glasses, lab coat, and gloves. Standard inert atmosphere techniques (Schlenk line or glovebox) are required for optimal results.[13][14]
Protocol 4.1: Suzuki-Miyaura Coupling
Selective C-C bond formation with an arylboronic acid.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | Pd(OAc)₂ (2 mol%) or a precatalyst like SPhos Pd G3 (2 mol%) | Pd(OAc)₂ is a cost-effective source; precatalysts offer reliability. |
| Ligand | SPhos (4 mol%) | Bulky, electron-rich ligand accelerates reductive elimination and stabilizes the catalyst.[4] |
| Base | K₃PO₄ (2.0 equivalents) | Effective base for activating boronic acids without being overly harsh.[7] |
| Aryl Halide | This compound (1.0 equiv) | Substrate for selective coupling. |
| Nucleophile | Arylboronic Acid (1.2 equivalents) | Coupling partner. |
| Solvent | Toluene/H₂O (10:1 mixture, 0.2 M) | Biphasic system aids in dissolving the inorganic base and facilitates the reaction. |
| Temperature | 80-100 °C | Provides sufficient thermal energy for catalytic turnover. |
| Time | 12-24 hours | Typical reaction duration; monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask equipped with a magnetic stir bar, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), K₃PO₄ (2.0 equiv), and the palladium catalyst/ligand system.
-
Seal the flask with a septum, and evacuate and backfill with nitrogen or argon gas three times.[15]
-
Using a syringe, add the degassed toluene and water. The mixture should be stirred to ensure proper mixing.
-
Place the flask in a preheated oil bath at the desired temperature and stir vigorously for 12-24 hours.
-
Upon completion (as determined by TLC or GC-MS), cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate and water. Separate the organic layer, and extract the aqueous layer twice with ethyl acetate.
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the 2-aryl-1,4-dichlorobenzene.
Protocol 4.2: Sonogashira Coupling
Selective C-C bond formation with a terminal alkyne.
| Parameter | Condition | Rationale |
| Palladium Catalyst | Pd(PPh₃)₂Cl₂ (2 mol%) | A common and effective catalyst for Sonogashira reactions.[11] |
| Copper Co-catalyst | CuI (4 mol%) | Activates the terminal alkyne by forming a copper acetylide intermediate.[12] |
| Base/Solvent | Triethylamine (Et₃N) or Diisopropylamine (DIPA) | Acts as the base to deprotonate the alkyne and as a solvent.[16] |
| Aryl Halide | This compound (1.0 equiv) | Substrate for selective coupling. |
| Nucleophile | Terminal Alkyne (1.2 equivalents) | Coupling partner. |
| Temperature | Room Temperature to 50 °C | The C-I bond is sufficiently reactive for this coupling to occur under mild conditions.[17] |
| Time | 2-12 hours | Reaction is often rapid; monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
To an oven-dried Schlenk flask, add this compound (1.0 equiv), Pd(PPh₃)₂Cl₂ (2 mol%), and CuI (4 mol%).
-
Seal the flask, and evacuate and backfill with nitrogen or argon three times.
-
Add anhydrous, degassed triethylamine via syringe, followed by the terminal alkyne (1.2 equiv).
-
Stir the reaction mixture at room temperature or warm gently to 50 °C.
-
Monitor the reaction progress. Upon completion, remove the solvent under reduced pressure.
-
Dissolve the residue in ethyl acetate and filter through a pad of Celite to remove catalyst residues.
-
Wash the filtrate with saturated aqueous NH₄Cl solution and then with brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the 2-alkynyl-1,4-dichlorobenzene.
Protocol 4.3: Buchwald-Hartwig Amination
Selective C-N bond formation with a primary or secondary amine.
| Parameter | Condition | Rationale |
| Palladium Precatalyst | XPhos Pd G3 (2 mol%) | Highly active, air-stable precatalyst designed for challenging C-N couplings.[6] |
| Ligand | (Included in precatalyst) | The XPhos ligand is ideal for coupling a wide range of amines.[6] |
| Base | Sodium tert-butoxide (NaOtBu) (1.5 equivalents) | Strong, non-nucleophilic base essential for the C-N coupling catalytic cycle.[9] |
| Aryl Halide | This compound (1.0 equiv) | Substrate for selective coupling. |
| Nucleophile | Amine (1.2 equivalents) | Primary or secondary amine coupling partner. |
| Solvent | Toluene or Dioxane (0.2 M) | Anhydrous, non-protic solvents are required. |
| Temperature | 100 °C | Elevated temperature is typically required for C-N bond formation. |
| Time | 12-24 hours | Monitor by TLC or GC-MS. |
Step-by-Step Procedure:
-
Note : This reaction is extremely sensitive to air and moisture. All manipulations should be performed in a glovebox or using rigorous Schlenk technique.
-
In a glovebox, add NaOtBu (1.5 equiv) to an oven-dried Schlenk tube.
-
Add the XPhos Pd G3 catalyst (2 mol%), this compound (1.0 equiv), and a stir bar.
-
Seal the tube, remove it from the glovebox, and connect to a Schlenk line.
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe, followed by the amine (1.2 equiv).
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 12-24 hours.
-
After cooling to room temperature, carefully quench the reaction with saturated aqueous NH₄Cl.
-
Extract the product with ethyl acetate (3x). Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography to yield the N-substituted-2-amino-1,4-dichlorobenzene.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Application of air-stable palladium(II) precatalysts to Suzuki cross-coupling reactions and C-H activation of pyridine <i>N</i>-oxides [morressier.com]
- 4. Mechanistic studies on palladium-catalyzed C-N cross-coupling reaction [dspace.mit.edu]
- 5. researchgate.net [researchgate.net]
- 6. research.rug.nl [research.rug.nl]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Suzuki Coupling [organic-chemistry.org]
- 9. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. m.youtube.com [m.youtube.com]
- 13. Scale-Up Guide: Suzuki-Miyaura Cross-Coupling Reaction [sigmaaldrich.com]
- 14. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 15. youtube.com [youtube.com]
- 16. Sonogashira Coupling [organic-chemistry.org]
- 17. Sonogashira coupling - Wikipedia [en.wikipedia.org]
Application Notes and Protocols for the Synthesis of Substituted Biphenyls from 1,4-Dichloro-2-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
Authored by: A Senior Application Scientist
Introduction: The Strategic Importance of Substituted Biphenyls
The biphenyl scaffold is a privileged structural motif in medicinal chemistry, materials science, and agrochemicals.[1][2] Its presence in numerous FDA-approved drugs, such as the antihypertensive agent Losartan, underscores its significance in drug discovery.[3] The tailored synthesis of substituted biphenyls allows for the fine-tuning of physicochemical and pharmacological properties, making it a critical endeavor for chemists.[4][5] This guide provides a detailed exploration of synthetic strategies for obtaining substituted biphenyls, with a particular focus on the versatile starting material, 1,4-dichloro-2-iodobenzene. This tri-substituted benzene offers a unique platform for selective functionalization due to the differential reactivity of its halogen atoms in palladium-catalyzed cross-coupling reactions.
The Principle of Chemoselectivity: Exploiting the C-I Bond
The successful synthesis of monosubstituted biphenyls from this compound hinges on the principle of chemoselectivity. In palladium-catalyzed cross-coupling reactions, the oxidative addition of the catalyst to the aryl halide is a crucial step in the catalytic cycle.[1] The rate of this step is highly dependent on the nature of the halogen, with the general reactivity trend being I > Br > OTf > Cl.[6] This significant difference in reactivity allows for the selective activation of the carbon-iodine (C-I) bond over the more robust carbon-chlorine (C-Cl) bonds. By carefully controlling the reaction conditions, it is possible to achieve exclusive coupling at the 2-position, leaving the two chlorine atoms untouched for potential subsequent transformations.
Synthetic Strategies: Palladium-Catalyzed Cross-Coupling Reactions
Several palladium-catalyzed cross-coupling reactions are amenable to the selective functionalization of this compound. These methods offer broad functional group tolerance and generally proceed under mild conditions.[7] The most prominent among these are the Suzuki-Miyaura, Stille, Negishi, and Kumada couplings. The choice of reaction often depends on the nature of the desired substituent, the availability of starting materials, and the tolerance of other functional groups present in the coupling partners.
Catalytic Cycle Overview
The general mechanism for these palladium-catalyzed cross-coupling reactions involves a three-step catalytic cycle:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the aryl-iodide bond of this compound to form a Pd(II) intermediate.
-
Transmetalation: An organometallic coupling partner (e.g., organoboron, organotin, organozinc, or organomagnesium) transfers its organic group to the palladium center.
-
Reductive Elimination: The two organic groups on the palladium center couple and are eliminated as the biphenyl product, regenerating the Pd(0) catalyst.[1]
Caption: General catalytic cycle for palladium-catalyzed cross-coupling reactions.
Application Protocol 1: Suzuki-Miyaura Coupling
The Suzuki-Miyaura coupling is one of the most widely used cross-coupling reactions due to the stability and low toxicity of the boronic acid reagents.[3]
Experimental Protocol
Materials:
-
This compound
-
Arylboronic acid (1.1 equiv)
-
Palladium(II) acetate (Pd(OAc)₂) (2 mol%)
-
SPhos (4 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
Toluene
-
Water
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Solvents for chromatography (e.g., hexanes, ethyl acetate)
Procedure:
-
Reaction Setup:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add this compound (1.0 mmol), the desired arylboronic acid (1.1 mmol), Pd(OAc)₂ (0.02 mmol), SPhos (0.04 mmol), and K₃PO₄ (2.0 mmol).
-
Seal the tube with a rubber septum.
-
Evacuate the tube and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times to ensure an inert atmosphere.
-
Add degassed toluene (5 mL) and degassed water (0.5 mL) to the flask via syringe.
-
-
Reaction Execution:
-
Place the Schlenk tube in a preheated oil bath at 100 °C.
-
Stir the reaction mixture vigorously for 2-24 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
-
Work-up:
-
Once the reaction is complete, allow the mixture to cool to room temperature.
-
Add water (10 mL) and stir for 5 minutes.
-
Transfer the mixture to a separatory funnel and extract with ethyl acetate (3 x 15 mL).
-
Combine the organic layers and wash with brine (20 mL).
-
Dry the combined organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., a gradient of ethyl acetate in hexanes) to afford the desired substituted 2,5-dichlorobiphenyl.
-
Data Summary: Typical Suzuki-Miyaura Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(OAc)₂ / SPhos | SPhos is a bulky, electron-rich phosphine ligand that promotes efficient oxidative addition and reductive elimination. |
| Base | K₃PO₄ | A moderately strong base that facilitates the transmetalation step without promoting side reactions. |
| Solvent | Toluene/Water | A biphasic solvent system that is effective for many Suzuki couplings, with water aiding in the dissolution of the base. |
| Temperature | 100 °C | Provides sufficient thermal energy to drive the reaction to completion in a reasonable timeframe. |
digraph "Suzuki_Miyaura_Workflow" { graph [fontname="Arial", splines=ortho]; node [shape=box, style=rounded, fontname="Arial", fontcolor="#202124", fillcolor="#F1F3F4"]; edge [fontname="Arial"];start [label="Start", shape=ellipse, style=filled, fillcolor="#34A853", fontcolor="#FFFFFF"]; setup [label="Reaction Setup\n(Reactants, Catalyst, Base)"]; inert [label="Inert Atmosphere\n(Evacuate/Backfill Ar)"]; solvent [label="Add Degassed Solvents\n(Toluene/Water)"]; react [label="Heat and Stir\n(100 °C, 2-24h)"]; monitor [label="Monitor Progress\n(TLC/GC-MS)"]; workup [label="Aqueous Work-up\n(Extraction)"]; purify [label="Purification\n(Column Chromatography)"]; product [label="Final Product\n(Substituted Biphenyl)", shape=ellipse, style=filled, fillcolor="#4285F4", fontcolor="#FFFFFF"];
start -> setup; setup -> inert; inert -> solvent; solvent -> react; react -> monitor; monitor -> react [label="Incomplete"]; monitor -> workup [label="Complete"]; workup -> purify; purify -> product;
caption[label="Suzuki-Miyaura Coupling Workflow", shape=plaintext, fontcolor="#5F6368"]; }
Caption: A typical workflow for a Suzuki-Miyaura cross-coupling reaction.
Application Protocol 2: Stille Coupling
The Stille coupling utilizes organotin reagents and is known for its tolerance of a wide range of functional groups.[8] However, the toxicity of organotin compounds is a significant consideration and requires appropriate handling and disposal procedures.[8]
Experimental Protocol
Materials:
-
This compound
-
Organostannane (e.g., Aryl-SnBu₃) (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (5 mol%)
-
Anhydrous and degassed toluene
-
Celite
-
Silica gel for column chromatography
-
Solvents for chromatography
Procedure:
-
Reaction Setup:
-
To a Schlenk flask under an inert atmosphere, add this compound (1.0 mmol), the organostannane (1.1 mmol), and Pd(PPh₃)₄ (0.05 mmol).
-
Add anhydrous and degassed toluene (5 mL) via syringe.
-
-
Reaction Execution:
-
Heat the reaction mixture to 110 °C and stir for 12-24 hours.
-
Monitor the reaction progress by TLC or GC-MS.
-
-
Work-up:
-
After cooling to room temperature, dilute the mixture with diethyl ether.
-
Filter the mixture through a pad of Celite to remove palladium residues.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired substituted 2,5-dichlorobiphenyl.[9]
-
Data Summary: Typical Stille Coupling Reaction Parameters
| Parameter | Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ | A common and effective Pd(0) catalyst for Stille couplings. |
| Solvent | Toluene | A non-polar aprotic solvent that is well-suited for this reaction. |
| Temperature | 110 °C | Higher temperatures are often required for Stille couplings compared to Suzuki reactions. |
| Additives | None typically required | The reaction often proceeds without the need for a base or other additives. |
Other Viable Cross-Coupling Reactions
Negishi Coupling
The Negishi coupling employs organozinc reagents, which are more reactive than their organoboron and organotin counterparts.[10] This increased reactivity can lead to faster reaction times but also necessitates stricter anhydrous and anaerobic conditions due to the moisture and air sensitivity of organozinc compounds.[10][11]
Kumada Coupling
The Kumada coupling utilizes Grignard reagents (organomagnesium halides) as the organometallic partner.[12][13] While Grignard reagents are readily available and cost-effective, their high reactivity limits the functional group tolerance of the reaction.[14] Functional groups sensitive to strong bases or nucleophiles may not be compatible with Kumada coupling conditions.[14]
Conclusion
The synthesis of substituted biphenyls from this compound is a powerful strategy for accessing a diverse range of valuable compounds. The pronounced difference in reactivity between the carbon-iodine and carbon-chlorine bonds allows for highly chemoselective palladium-catalyzed cross-coupling reactions. The Suzuki-Miyaura and Stille couplings, as detailed in this guide, represent robust and versatile methods for achieving this transformation. The choice of the specific cross-coupling reaction and the optimization of reaction parameters are crucial for achieving high yields and purity of the desired substituted 2,5-dichlorobiphenyls, which can serve as key intermediates in the development of new pharmaceuticals and functional materials.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Selection of boron reagents for Suzuki–Miyaura coupling - Chemical Society Reviews (RSC Publishing) DOI:10.1039/C3CS60197H [pubs.rsc.org]
- 4. Biphenyls and their derivatives as synthetically and pharmacologically important aromatic structural moieties - Arabian Journal of Chemistry [arabjchem.org]
- 5. ijsdr.org [ijsdr.org]
- 6. research.polyu.edu.hk [research.polyu.edu.hk]
- 7. A fruitful century for the scalable synthesis and reactions of biphenyl derivatives: applications and biological aspects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. benchchem.com [benchchem.com]
- 10. Negishi coupling - Wikipedia [en.wikipedia.org]
- 11. Negishi Coupling | NROChemistry [nrochemistry.com]
- 12. Kumada coupling - Wikipedia [en.wikipedia.org]
- 13. Kumada Coupling [organic-chemistry.org]
- 14. Kumada Coupling | NROChemistry [nrochemistry.com]
The Strategic Synthesis of Tri-Substituted Benzene Derivatives: A Guide for Researchers
Introduction: The Architectural Importance of Tri-Substituted Benzenes
Tri-substituted benzene derivatives are fundamental scaffolds in a multitude of scientifically significant molecules, ranging from pharmaceuticals and agrochemicals to advanced materials. The precise placement of three substituents on the aromatic core dictates the molecule's three-dimensional structure, electronic properties, and ultimately, its biological activity or material function. Mastering the synthesis of these compounds is, therefore, a critical skill for researchers in organic synthesis and drug development. This guide provides an in-depth exploration of the primary strategies for preparing tri-substituted benzenes, moving beyond simple procedural lists to elucidate the underlying principles that govern regioselectivity and reactivity. We will delve into the nuances of classical electrophilic aromatic substitution and explore the power and precision of modern synthetic methodologies like directed ortho-metalation and palladium-catalyzed cross-coupling reactions.
I. The Logic of Synthesis: Navigating Regioselectivity in Electrophilic Aromatic Substitution (EAS)
Electrophilic Aromatic Substitution (EAS) is the cornerstone of arene functionalization. The regiochemical outcome of introducing a third substituent onto a di-substituted benzene ring is governed by the additive electronic and steric effects of the existing groups.[1][2][3] Understanding these directing effects is paramount for designing a successful synthetic sequence.
Pillar of Expertise: Interpreting Directing Group Effects
The choice of the order of substituent introduction is a critical strategic decision. The directing effects of the two existing groups can be either reinforcing or opposing.
-
Reinforcing Effects: When the directing effects of two groups coincide, the position of the third substitution is highly predictable. For instance, in p-nitrotoluene, the methyl group (an ortho, para-director) and the nitro group (a meta-director) both direct an incoming electrophile to the positions ortho to the methyl group and meta to the nitro group, leading to a single major product.[1]
-
Opposing Effects: When the directing effects of the two groups are in opposition, the more powerfully activating group generally dictates the position of substitution.[4] However, mixtures of products are common. Steric hindrance also plays a significant role; substitution is disfavored at a position sterically encumbered by adjacent bulky groups.[1][4]
Application Protocol 1: Regioselective Nitration of m-Xylene
This protocol demonstrates the synthesis of a tri-substituted benzene using EAS on a di-substituted precursor with reinforcing directing effects. The two methyl groups in m-xylene are ortho, para-directing and activating.
Reaction Scheme:
Figure 1. Nitration of m-Xylene.
Causality of Experimental Choices:
-
Nitrating Mixture: A mixture of concentrated nitric and sulfuric acids is used to generate the highly electrophilic nitronium ion (NO₂⁺), which is necessary to overcome the aromatic stability of the benzene ring.[5]
-
Temperature Control: The reaction is exothermic and maintaining a controlled temperature is crucial to prevent over-nitration and the formation of dinitro products.[6]
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| m-Xylene | 106.17 | 5.3 g (6.1 mL) | 0.05 |
| Conc. Nitric Acid (70%) | 63.01 | 4.5 mL | ~0.07 |
| Conc. Sulfuric Acid (98%) | 98.08 | 5 mL | ~0.09 |
| Dichloroethane (solvent) | 98.96 | 10 mL | - |
| Sodium Bicarbonate Solution (5%) | 84.01 | As needed | - |
| Anhydrous Magnesium Sulfate | 120.37 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: In a 100 mL two-necked round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine 50 mmol of m-xylene and 10 mL of dichloroethane.
-
Preparation of Nitrating Mixture: In a separate beaker, carefully and slowly add 5 mL of concentrated sulfuric acid to 4.5 mL of concentrated nitric acid while cooling in an ice bath.
-
Addition of Nitrating Agent: Slowly add the nitrating mixture dropwise to the stirred solution of m-xylene over a period of 1 hour, maintaining the reaction temperature below 10°C.
-
Reaction: After the addition is complete, allow the mixture to warm to room temperature and stir for an additional 2 hours.
-
Work-up: Carefully pour the reaction mixture into a beaker containing 50 g of crushed ice. Separate the organic layer using a separatory funnel. Wash the organic layer with 5% sodium bicarbonate solution until effervescence ceases, followed by a wash with water and then brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and remove the solvent under reduced pressure.
-
Purification: The major products, 2-nitro-m-xylene and 4-nitro-m-xylene, can be separated by fractional distillation under reduced pressure or by column chromatography.[5][7]
Safety Precautions:
-
Nitrating Mixture: The mixture of concentrated nitric and sulfuric acids is extremely corrosive and a strong oxidizing agent.[8][9][10] Handle with extreme care in a fume hood, wearing appropriate personal protective equipment (PPE), including a face shield, acid-resistant gloves, and a lab coat.[11] The addition of sulfuric acid to nitric acid is highly exothermic.
-
Organic Solvents: Dichloroethane is a flammable and toxic solvent. Handle in a well-ventilated fume hood.
II. Precision Synthesis: Directed ortho-Metalation (DoM)
Directed ortho-metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic rings.[12] A directing metalation group (DMG) coordinates to an organolithium base, directing deprotonation to the adjacent ortho position. The resulting aryllithium species can then be trapped with a wide range of electrophiles.[7][13]
Pillar of Expertise: The Power of the Directing Group
The choice of DMG is crucial for a successful DoM reaction. Strong DMGs, such as amides and carbamates, are highly effective at directing metalation. The organolithium base, typically n-BuLi or s-BuLi, must be strong enough to deprotonate the aromatic ring but not so reactive that it adds to the DMG.[7]
Application Protocol 2: ortho-Methylation of N,N-Diethylbenzamide
This protocol illustrates the use of a strong DMG (an amide) to direct the introduction of a methyl group to the ortho position.
Reaction Scheme:
Figure 2. Directed ortho-Metalation of N,N-Diethylbenzamide.
Causality of Experimental Choices:
-
Base and Additive: sec-Butyllithium (s-BuLi) is a strong, non-nucleophilic base suitable for this deprotonation. N,N,N',N'-tetramethylethylenediamine (TMEDA) is added to break up the organolithium aggregates, increasing the basicity and reaction rate.
-
Solvent and Temperature: Anhydrous tetrahydrofuran (THF) is a common solvent for organolithium reactions. The reaction is conducted at -78 °C to prevent side reactions, such as decomposition of the aryllithium intermediate.
-
Electrophile: Methyl iodide is a reactive electrophile that readily quenches the aryllithium species.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| N,N-Diethylbenzamide | 177.24 | 1.77 g | 0.01 |
| s-BuLi (1.4 M in cyclohexane) | 64.06 | 7.9 mL | 0.011 |
| TMEDA | 116.24 | 1.6 mL | 0.011 |
| Methyl Iodide | 141.94 | 0.75 mL | 0.012 |
| Anhydrous THF | 72.11 | 50 mL | - |
| Saturated NH₄Cl Solution | 53.49 | As needed | - |
| Anhydrous Sodium Sulfate | 142.04 | As needed | - |
Step-by-Step Protocol:
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add 10 mmol of N,N-diethylbenzamide and 30 mL of anhydrous THF. Cool the solution to -78 °C in a dry ice/acetone bath.
-
Addition of Base: Add 11 mmol of TMEDA to the solution. Then, add 11 mmol of s-BuLi dropwise via syringe over 15 minutes. A color change is typically observed.
-
Metalation: Stir the reaction mixture at -78 °C for 1 hour.
-
Electrophilic Quench: Add 12 mmol of methyl iodide dropwise to the reaction mixture.
-
Warming and Quenching: Allow the reaction to warm to room temperature and stir for an additional hour. Quench the reaction by the slow addition of 20 mL of saturated aqueous ammonium chloride solution.
-
Work-up: Extract the aqueous layer with diethyl ether (3 x 30 mL). Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the crude product by column chromatography on silica gel.
Safety Precautions:
-
Organolithium Reagents: s-Butyllithium is a pyrophoric reagent that ignites spontaneously on contact with air.[5][14][15][16] All manipulations must be performed under an inert atmosphere (argon or nitrogen) using syringe or cannula techniques.[5][14][15] Wear a flame-retardant lab coat, safety glasses, and appropriate gloves.[15][16]
-
Anhydrous Solvents: THF can form explosive peroxides. Use freshly distilled or commercially available anhydrous solvent.
III. The Power of Palladium: Modern Cross-Coupling Strategies
Palladium-catalyzed cross-coupling reactions have revolutionized the synthesis of complex organic molecules, including tri-substituted benzenes. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions provide powerful and versatile methods for forming carbon-carbon and carbon-nitrogen bonds with high functional group tolerance.
A. Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura reaction couples an organoboron compound with an organic halide or triflate. It is particularly useful for creating biaryl structures. Sequential Suzuki couplings on dihaloarenes can be employed to synthesize unsymmetrical tri-substituted benzenes.[17][18][19][20]
Pillar of Expertise: Catalyst and Ligand Selection
The choice of palladium catalyst and phosphine ligand is critical for a successful Suzuki-Miyaura coupling. The ligand stabilizes the palladium center and influences its reactivity. For challenging substrates, such as sterically hindered aryl halides, bulky and electron-rich phosphine ligands like XPhos or SPhos are often employed.[21]
Application Protocol 3: Sequential Suzuki-Miyaura Coupling of 1,4-Dibromobenzene
This protocol outlines a two-step, one-pot synthesis of an unsymmetrical tri-substituted benzene.
Reaction Scheme:
Figure 3. Sequential Suzuki-Miyaura Coupling.
Causality of Experimental Choices:
-
Catalyst System: Palladium(II) acetate is a common palladium precursor that is reduced in situ to the active Pd(0) species. SPhos is a bulky, electron-rich ligand that promotes the oxidative addition of the aryl bromide and facilitates the reductive elimination step.
-
Base and Solvent: Potassium phosphate is a common base used in Suzuki-Miyaura couplings. A biphasic solvent system of toluene and water is often used, with the base being soluble in the aqueous phase and the organic reactants in the toluene phase.
-
Sequential Addition: The key to forming the unsymmetrical product is the sequential addition of the two different arylboronic acids.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity (Step 1) | Moles (Step 1) | Quantity (Step 2) | Moles (Step 2) |
| 1,4-Dibromobenzene | 235.91 | 2.36 g | 0.01 | - | - |
| Arylboronic Acid A | Variable | 1.2 eq | 0.012 | - | - |
| Arylboronic Acid B | Variable | - | - | 1.2 eq | 0.012 |
| Pd(OAc)₂ | 224.5 | 45 mg | 0.0002 | - | - |
| SPhos | 410.5 | 164 mg | 0.0004 | - | - |
| K₃PO₄ | 212.27 | 4.24 g | 0.02 | 4.24 g | 0.02 |
| Toluene | 92.14 | 50 mL | - | 20 mL | - |
| Water | 18.02 | 5 mL | - | 2 mL | - |
Step-by-Step Protocol:
-
Step 1: Monosubstitution a. Reaction Setup: To an oven-dried Schlenk flask, add 10 mmol of 1,4-dibromobenzene, 12 mmol of arylboronic acid A, 0.2 mmol of Pd(OAc)₂, 0.4 mmol of SPhos, and 20 mmol of K₃PO₄. b. Inert Atmosphere: Seal the flask, evacuate, and backfill with argon or nitrogen (repeat three times). c. Solvent Addition: Add 50 mL of degassed toluene and 5 mL of degassed water via syringe. d. Reaction: Heat the mixture at 100 °C with vigorous stirring. Monitor the reaction by TLC or GC-MS until the starting material is consumed (typically 4-12 hours).
-
Step 2: Disubstitution a. Addition of Second Boronic Acid: Cool the reaction mixture to room temperature. Add 12 mmol of arylboronic acid B and an additional 20 mmol of K₃PO₄. b. Reaction: Re-evacuate and backfill the flask with inert gas. Heat the mixture at 100 °C for another 12-24 hours, monitoring for the formation of the final product.
-
Work-up and Purification: a. Cool the reaction to room temperature and add 50 mL of water. b. Extract the aqueous layer with ethyl acetate (3 x 50 mL). c. Combine the organic layers, wash with brine, and dry over anhydrous sodium sulfate. d. Concentrate the solution and purify the crude product by column chromatography.[15]
Safety Precautions:
-
Palladium Catalysts: Palladium compounds can be toxic.[22] Handle in a well-ventilated area and avoid inhalation of dust.[2][23]
-
Phosphine Ligands: Many phosphine ligands are air-sensitive and should be handled under an inert atmosphere.
B. Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira reaction is a powerful method for the formation of a C(sp²)-C(sp) bond between an aryl or vinyl halide and a terminal alkyne.[23] It is typically co-catalyzed by palladium and copper salts.[23]
Application Protocol 4: Sonogashira Coupling of 1,3-Diiodobenzene with Phenylacetylene
Reaction Scheme:
Figure 4. Sonogashira Coupling of 1,3-Diiodobenzene.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1,3-Diiodobenzene | 329.91 | 3.30 g | 0.01 |
| Phenylacetylene | 102.13 | 2.4 mL | 0.022 |
| PdCl₂(PPh₃)₂ | 701.9 | 140 mg | 0.0002 |
| Copper(I) Iodide | 190.45 | 76 mg | 0.0004 |
| Triethylamine | 101.19 | 4.2 mL | 0.03 |
| Anhydrous THF | 72.11 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: To a two-necked flask under a nitrogen atmosphere, add 10 mmol of 1,3-diiodobenzene, 2 mol% of PdCl₂(PPh₃)₂, 4 mol% of CuI, 50 mL of anhydrous THF, and 30 mmol of triethylamine.
-
Addition of Alkyne: Add 22 mmol of phenylacetylene to the stirred mixture.
-
Reaction: Stir the reaction at room temperature for 4-6 hours. Monitor the reaction by TLC.
-
Work-up: Quench the reaction with 20 mL of water. Extract the aqueous layer with diethyl ether (3 x 40 mL).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate. Purify the product by column chromatography on silica gel.[11]
C. Buchwald-Hartwig Amination: Constructing C-N Bonds
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of carbon-nitrogen bonds.[8][24][25] It is a highly versatile reaction for the synthesis of arylamines.
Application Protocol 5: Buchwald-Hartwig Amination of 1-Bromo-3,5-dimethylbenzene
Reaction Scheme:
Figure 5. Buchwald-Hartwig Amination.
Materials:
| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |
| 1-Bromo-3,5-dimethylbenzene | 185.07 | 1.85 g | 0.01 |
| Aniline | 93.13 | 1.1 mL | 0.012 |
| Pd₂(dba)₃ | 915.7 | 92 mg | 0.0001 |
| XPhos | 476.6 | 143 mg | 0.0003 |
| Sodium t-butoxide | 96.1 | 1.34 g | 0.014 |
| Anhydrous Toluene | 92.14 | 50 mL | - |
Step-by-Step Protocol:
-
Reaction Setup: In a glovebox or under an inert atmosphere, charge a Schlenk tube with 0.1 mmol of Pd₂(dba)₃, 0.3 mmol of XPhos, and 14 mmol of sodium t-butoxide.
-
Addition of Reagents: Add 10 mmol of 1-bromo-3,5-dimethylbenzene, 12 mmol of aniline, and 50 mL of anhydrous toluene.
-
Reaction: Seal the tube and heat the mixture at 100 °C for 12-24 hours.
-
Work-up: Cool the reaction to room temperature, dilute with diethyl ether, and filter through a pad of Celite.
-
Purification: Concentrate the filtrate and purify the crude product by column chromatography.[26]
IV. Conclusion: A Toolkit for Precision Synthesis
The preparation of tri-substituted benzene derivatives is a nuanced field that requires a deep understanding of reaction mechanisms and a strategic approach to synthesis design. While classical electrophilic aromatic substitution remains a valuable tool, modern methods such as directed ortho-metalation and palladium-catalyzed cross-coupling reactions offer unparalleled precision and functional group tolerance. By understanding the principles outlined in this guide and carefully selecting the appropriate synthetic strategy, researchers can confidently and efficiently construct complex tri-substituted aromatic molecules, paving the way for new discoveries in medicine and materials science.
V. References
-
Buchwald-Hartwig Amination. (2023, June 30). Chemistry LibreTexts. --INVALID-LINK--
-
Procedures for Safe Use of Pyrophoric Liquid Reagents. UCLA Chemistry and Biochemistry. --INVALID-LINK--
-
The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards. (2024, December 10). Lab Manager. --INVALID-LINK--
-
Managing Pyrophoric and Water Reactive Chemicals in the Laboratory. National Institutes of Health Office of Research Services. --INVALID-LINK--
-
The Safe Use of Pyrophoric Reagents. Columbia University Research. --INVALID-LINK--
-
Safe Handling of Pyrophoric Materials. University of California, Irvine Environmental Health & Safety. --INVALID-LINK--
-
Buchwald–Hartwig amination. Wikipedia. --INVALID-LINK--
-
Buchwald-Hartwig amination. Name-Reaction.com. --INVALID-LINK--
-
Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. National Institutes of Health. --INVALID-LINK--
-
Regioselectivity in Electrophilic Aromatic Substitution: Mechanism. (2023, October 20). StudySmarter. --INVALID-LINK--
-
Buchwald-Hartwig Amination Mechanism | Organic Chemistry. (2020, June 13). YouTube. --INVALID-LINK--
-
TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--
-
Flow reactor synthesis of unsymmetrically substituted p-terphenyls using sequentially selective Suzuki cross-coupling protocols. (2019, October 18). Taylor & Francis Online. --INVALID-LINK--
-
Reactions of Arenes: Electrophilic Aromatic Substitution. University of Calgary. --INVALID-LINK--
-
Application Notes and Protocols for the Synthesis of Substituted 1,2,4-Triphenylbenzene via Suzuki Coupling Reactions. Benchchem. --INVALID-LINK--
-
1, 2, 3-tri-substituted benzene and method for synthesizing same. Google Patents. --INVALID-LINK--
-
Propose a synthetic sequence of this trisubstituted benzene starting from toluene. Pearson. --INVALID-LINK--
-
Substrate scope screening for the Sonogashira reaction with 1(2BF 4 ). ResearchGate. --INVALID-LINK--
-
Fast and accurate prediction of the regioselectivity of electrophilic aromatic substitution reactions. Royal Society of Chemistry. --INVALID-LINK--
-
Directed (ortho) Metallation. University of Rochester. --INVALID-LINK--
-
Regioselectivity in Electrophilic Aromatic Substitutions. (2023, January 15). YouTube. --INVALID-LINK--
-
Directed ortho-Metalation–Nucleophilic Acyl Substitution Strategies in Deep Eutectic Solvents: The Organolithium Base Dictates. Royal Society of Chemistry. --INVALID-LINK--
-
Directed Metalation: A Survival Guide. Baran Lab, Scripps Research. --INVALID-LINK--
-
TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand. Tokyo Chemical Industry Co., Ltd. --INVALID-LINK--
-
Synthesis of symmetrically trisubstituted benzene derivatives. Royal Society of Chemistry. --INVALID-LINK--
-
Synthesis Of Trisubstituted Benzenes; Practice Problems. (2020, July 29). YouTube. --INVALID-LINK--
-
Sonogashira Coupling. (2024, August 5). Chemistry LibreTexts. --INVALID-LINK--
-
Electrophilic Aromatic Substitution Mechanism. (2017, November 9). Master Organic Chemistry. --INVALID-LINK--
-
Application Notes and Protocols for the Buchwald-Hartwig Amination of 6-Bromopyridin. Benchchem. --INVALID-LINK--
-
Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids. (2019, December 3). Beilstein Journal of Organic Chemistry. --INVALID-LINK--
-
Substrate scope for Sonogashira reaction. ResearchGate. --INVALID-LINK--
-
Directed ortho metalation. Wikipedia. --INVALID-LINK--
-
Sonogashira coupling reaction of iodobenzene with phenyl acetylene. ResearchGate. --INVALID-LINK--
-
Application Notes and Protocols for the Directed ortho-Metalation (DoM) of 1-Methoxynaphthalene using n-BuLi. Benchchem. --INVALID-LINK--
-
Flow Chemistry: Sonogashira Coupling. Syrris. --INVALID-LINK--
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. --INVALID-LINK--
-
Buchwald-Hartwig Amination Using Pd(I) Dimer Precatalysts Supported by Biaryl Phosphine Ligands. Royal Society of Chemistry. --INVALID-LINK--
-
Substrate Scope Ideas. Scribd. --INVALID-LINK--
-
A Sequential Suzuki Coupling Approach to Unsymmetrical Aryl s -Triazines from Cyanuric Chloride. ResearchGate. --INVALID-LINK--
-
Synthesis of Biaryls and Polyaryls by Ligand-Free Suzuki Reaction in Aqueous Phase. ACS Publications. --INVALID-LINK--
-
Suzuki Cross Coupling Reactions: Synthesis of Unsymmetrical Biaryls. University of California, San Diego. --INVALID-LINK--
-
A recent overview on the synthesis of 1,4,5-trisubstituted 1,2,3-triazoles. National Institutes of Health. --INVALID-LINK--
References
- 1. m.youtube.com [m.youtube.com]
- 2. masterorganicchemistry.com [masterorganicchemistry.com]
- 3. benchchem.com [benchchem.com]
- 4. d-nb.info [d-nb.info]
- 5. research.columbia.edu [research.columbia.edu]
- 6. researchgate.net [researchgate.net]
- 7. uwindsor.ca [uwindsor.ca]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. studysmarter.co.uk [studysmarter.co.uk]
- 10. m.youtube.com [m.youtube.com]
- 11. TCI Practical Example: Sonogashira Cross Coupling with PdCl2(PPh3)2 as a Catalyst | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 12. Directed ortho metalation - Wikipedia [en.wikipedia.org]
- 13. baranlab.org [baranlab.org]
- 14. The Safe Use of Pyrophoric Materials in Laboratories: Best Practices and Common Hazards | Lab Manager [labmanager.com]
- 15. ors.od.nih.gov [ors.od.nih.gov]
- 16. operations.ok.ubc.ca [operations.ok.ubc.ca]
- 17. tandfonline.com [tandfonline.com]
- 18. benchchem.com [benchchem.com]
- 19. researchgate.net [researchgate.net]
- 20. pubs.acs.org [pubs.acs.org]
- 21. home.sandiego.edu [home.sandiego.edu]
- 22. researchgate.net [researchgate.net]
- 23. chem.libretexts.org [chem.libretexts.org]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. name-reaction.com [name-reaction.com]
- 26. benchchem.com [benchchem.com]
Application Note: Regioselective Formation of 2,5-Dichlorophenylmagnesium Iodide
Introduction
The Grignard reaction, a cornerstone of synthetic organic chemistry, provides a powerful method for the formation of carbon-carbon bonds.[1] This application note provides a comprehensive guide for the regioselective formation of a Grignard reagent from 1,4-dichloro-2-iodobenzene. The significant difference in bond dissociation energies between the carbon-iodine and carbon-chlorine bonds allows for the selective insertion of magnesium at the C-I bond, yielding 2,5-dichlorophenylmagnesium iodide as the primary organometallic intermediate.[2] This targeted reactivity opens avenues for the synthesis of a wide array of polysubstituted aromatic compounds, which are key structural motifs in pharmaceuticals and functional materials.
This document is intended for researchers, scientists, and drug development professionals. It offers a detailed theoretical background, a step-by-step experimental protocol, and insights into process control and potential side reactions, ensuring a reproducible and efficient synthesis.
Theoretical Background: The Principle of Regioselectivity
The successful formation of a Grignard reagent is highly dependent on the nature of the organic halide.[3] The reactivity of halogens in this reaction follows the trend I > Br > Cl > F. This trend is primarily governed by the carbon-halogen bond strength; the weaker the bond, the more readily magnesium can insert itself.
In the case of this compound, the C-I bond is substantially weaker and more polarized than the C-Cl bonds. This differential reactivity is the basis for the high regioselectivity of the Grignard formation. Under carefully controlled conditions, the magnesium metal will preferentially react with the iodine atom, leaving the two chlorine atoms intact on the aromatic ring.
The mechanism of Grignard reagent formation is believed to involve a single-electron transfer (SET) from the magnesium surface to the organic halide, generating a radical anion that then collapses to form the organomagnesium species.[4] The entire process must be conducted under strictly anhydrous conditions, as Grignard reagents are highly basic and will readily react with protic solvents like water.[3]
Experimental Protocol: Synthesis of 2,5-Dichlorophenylmagnesium Iodide
This protocol details the preparation of 2,5-dichlorophenylmagnesium iodide and its subsequent trapping with carbon dioxide to form 2,5-dichlorobenzoic acid, which allows for the determination of the Grignard reagent's yield.
Materials and Reagents
| Reagent/Material | Grade | Supplier |
| This compound | 98% | Commercially Available |
| Magnesium Turnings | 99.8% | Commercially Available |
| Iodine | Crystal | Commercially Available |
| Anhydrous Tetrahydrofuran (THF) | ≥99.9%, DriSolv® or equivalent | Commercially Available |
| Carbon Dioxide (Dry Ice) | Solid | Commercially Available |
| Hydrochloric Acid (HCl) | 6 M | Commercially Available |
| Diethyl Ether | Anhydrous | Commercially Available |
| Sodium Sulfate | Anhydrous | Commercially Available |
Equipment
-
Three-necked round-bottom flask, flame-dried
-
Reflux condenser, flame-dried
-
Dropping funnel, flame-dried
-
Magnetic stirrer and stir bar
-
Inert gas (Argon or Nitrogen) supply
-
Schlenk line or equivalent inert atmosphere setup
-
Ice bath
Reaction Workflow Diagram
References
Application Notes and Protocols for 1,4-Dichloro-2-iodobenzene in Organic Synthesis
Introduction: The Strategic Advantage of a Trifunctional Building Block
In the landscape of modern organic synthesis, the strategic selection of starting materials is paramount to the efficient construction of complex molecular architectures. 1,4-Dichloro-2-iodobenzene is a trifunctional aromatic compound that offers a distinct advantage in regioselective synthesis.[1] Its utility is rooted in the differential reactivity of its halogen substituents in palladium-catalyzed cross-coupling reactions, where the carbon-iodine bond is significantly more susceptible to oxidative addition than the more robust carbon-chlorine bonds.[2][3] This inherent reactivity difference allows for the selective functionalization of the C-I bond, leaving the two chloro substituents untouched for subsequent transformations. This application note provides a comprehensive guide for researchers, chemists, and drug development professionals on the versatile applications of this compound as a key intermediate, complete with detailed experimental protocols for its principal transformations.
Table 1: Physicochemical Properties of this compound
| Property | Value | Reference(s) |
| CAS Number | 29682-41-5 | [4] |
| Molecular Formula | C₆H₃Cl₂I | [4] |
| Molecular Weight | 272.90 g/mol | [5] |
| Appearance | White to light yellow crystalline solid | [6] |
| Melting Point | 21 °C | [7] |
| Boiling Point | 255-256 °C | [7] |
| Density | 2.026 g/mL at 25 °C | [7] |
Core Application: Regioselective Cross-Coupling Reactions
The primary application of this compound lies in its role as a substrate for a variety of palladium-catalyzed cross-coupling reactions. The disparate bond dissociation energies of the C-I and C-Cl bonds dictate the regioselectivity of these transformations. The weaker C-I bond readily undergoes oxidative addition to a Pd(0) catalyst, enabling selective carbon-carbon and carbon-nitrogen bond formation at the 2-position of the benzene ring.
References
- 1. triggered.stanford.clockss.org [triggered.stanford.clockss.org]
- 2. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tcichemicals.com [tcichemicals.com]
- 4. researchgate.net [researchgate.net]
- 5. Synthesis and application of 3,5-dichloro-4-aminoacetophenone_Chemicalbook [chemicalbook.com]
- 6. Eco-Friendly Physical Activation Methods for Suzuki–Miyaura Reactions [mdpi.com]
- 7. CN104591973A - Preparation method of 2,5-dichlorophenol - Google Patents [patents.google.com]
Application Note: Chemoselective Stille Cross-Coupling of 1,4-Dichloro-2-iodobenzene for the Synthesis of Functionalized Biaryls
Authored by: Dr. Gemini, Senior Application Scientist
Abstract
The Stille cross-coupling reaction is a powerful and versatile method for forming carbon-carbon bonds, widely utilized in academic and industrial research for the synthesis of complex organic molecules.[1][2] This application note provides a detailed protocol and expert insights for the chemoselective Stille coupling of 1,4-dichloro-2-iodobenzene. This substrate presents a unique opportunity for site-selective functionalization due to the differential reactivity of its halogen substituents. By leveraging the principles of palladium catalysis, this guide demonstrates a reliable method to selectively couple at the C-I bond, leaving the two C-Cl bonds intact for potential subsequent transformations. This protocol is designed for researchers, scientists, and drug development professionals seeking to construct complex, polyfunctionalized aromatic systems.
Introduction: The Strategic Value of Chemoselectivity
The palladium-catalyzed Stille reaction, which couples an organostannane with an organic halide or pseudohalide, is renowned for its mild conditions and exceptional tolerance of a wide array of functional groups.[3][4] These features make it a cornerstone in the synthesis of pharmaceuticals, agrochemicals, and advanced materials.[2][5]
A significant challenge and opportunity in modern synthesis is the site-selective functionalization of polyhalogenated arenes.[6][7] Such molecules are valuable building blocks, allowing for the stepwise and controlled introduction of different substituents. This compound is an exemplary substrate for this strategy. The inherent differences in the carbon-halogen bond strengths and their reactivity towards palladium catalysts allow for a highly chemoselective coupling reaction. This guide focuses on exploiting this reactivity difference to achieve selective C-C bond formation at the most reactive site: the carbon-iodine bond.
Mechanistic Rationale for Chemoselectivity
The efficacy of the Stille coupling hinges on a catalytic cycle involving a palladium center.[8] Understanding this cycle is paramount to controlling the reaction's outcome, particularly its selectivity.
The cycle consists of three fundamental steps:
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the electrophile (R¹-X), forming a Pd(II) intermediate. This step is typically the rate-determining and selectivity-determining step.[9][10]
-
Transmetalation: The organic group (R²) from the organostannane reagent (R²-SnR₃) is transferred to the palladium center, displacing the halide (X).[8][11]
-
Reductive Elimination: The two organic groups (R¹ and R²) couple and are expelled from the palladium center, forming the desired C-C bond and regenerating the Pd(0) catalyst.[3][9]
For this compound, the selectivity is dictated almost entirely by the oxidative addition step. The reactivity of carbon-halogen bonds towards Pd(0) insertion follows a well-established trend: C-I > C-Br > C-OTf >> C-Cl .[8] The carbon-iodine bond is significantly weaker and more polarized than the carbon-chlorine bonds, leading to a much faster rate of oxidative addition at the C2 position. By carefully controlling reaction conditions, particularly temperature, it is possible to achieve exclusive coupling at the iodo-substituted position while preserving the chloro-substituents for future synthetic manipulations.[6][12][13]
Experimental Design: Key Parameter Deep-Dive
A successful Stille coupling requires careful consideration of each component. The choices outlined below are designed to maximize yield, selectivity, and reproducibility for the target transformation.
| Component | Selection & Rationale |
| Electrophile | This compound: High purity is essential. Impurities can interfere with the catalyst. |
| Organostannane | Aryl- or Vinyltributylstannane: Tributyltin reagents are common due to their stability and reactivity. The choice of the transferring group (aryl, vinyl, etc.) depends on the desired product. Use 1.1-1.2 equivalents to ensure complete consumption of the electrophile. Caution: Organotin compounds are highly toxic and must be handled with extreme care in a fume hood.[4][8] |
| Pd Catalyst | Tetrakis(triphenylphosphine)palladium(0) - Pd(PPh₃)₄: A robust, commercially available Pd(0) precatalyst that is highly effective for coupling aryl iodides.[3][11] It enters the catalytic cycle directly without a pre-reduction step. Typical loading is 1-5 mol%. |
| Solvent | Anhydrous Toluene or Dioxane: These are common solvents for Stille couplings due to their ability to dissolve the reagents and their relatively high boiling points, which allow for thermal promotion of the reaction. The solvent MUST be rigorously degassed to remove oxygen, which can oxidize and deactivate the Pd(0) catalyst. |
| Additives | Copper(I) Iodide (CuI) (Optional): In some cases, particularly with less reactive stannanes, CuI can act as a co-catalyst to accelerate the transmetalation step.[14][15] However, for a reactive aryl iodide, it may not be necessary. |
| Temperature | 80-110 °C: This temperature range is generally sufficient to promote the reaction of an aryl iodide without providing enough thermal energy to activate the much stronger C-Cl bonds. Reaction progress should be monitored to avoid prolonged heating. |
| Atmosphere | Inert (Argon or Nitrogen): Absolutely critical to prevent the oxidation of the Pd(0) catalyst and phosphine ligands. |
Detailed Experimental Protocol
This protocol describes the Stille coupling of this compound with tributyl(phenyl)stannane as a representative example.
Materials & Equipment
-
This compound (1.0 equiv)
-
Tributyl(phenyl)stannane (1.1 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 equiv, 3 mol%)
-
Anhydrous, degassed toluene (approx. 0.1 M concentration relative to the electrophile)
-
Schlenk flask or oven-dried round-bottom flask with a reflux condenser
-
Inert gas line (Argon or Nitrogen) with bubbler
-
Magnetic stirrer and hot plate with oil bath
-
Syringes and needles for liquid transfer
-
Standard laboratory glassware for work-up
-
Saturated aqueous potassium fluoride (KF) solution
-
Silica gel for column chromatography
Reaction Workflow Diagram
Caption: Experimental workflow for the chemoselective Stille coupling.
Step-by-Step Procedure
-
Preparation: To a flame-dried 50 mL Schlenk flask, add this compound (e.g., 546 mg, 2.0 mmol, 1.0 equiv) and Pd(PPh₃)₄ (e.g., 69 mg, 0.06 mmol, 0.03 equiv).
-
Inerting: Seal the flask with a septum, and evacuate and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.[16]
-
Solvent Addition: Add anhydrous, degassed toluene (20 mL) via syringe. Stir the mixture to dissolve the solids.
-
Stannane Addition: Add tributyl(phenyl)stannane (e.g., 808 mg, 2.2 mmol, 1.1 equiv) via syringe.
-
Heating and Monitoring: Immerse the flask in a preheated oil bath at 100 °C. Stir the reaction mixture vigorously. Monitor the reaction progress by taking small aliquots and analyzing by TLC or GC-MS until the starting electrophile is consumed (typically 4-12 hours).
-
Quenching and Tin Removal: Once the reaction is complete, cool the flask to room temperature. Add 20 mL of a saturated aqueous solution of potassium fluoride (KF) and stir the resulting biphasic mixture vigorously for at least 1 hour.[9] This procedure converts the tributyltin byproducts into an insoluble, easily filterable solid (tributyltin fluoride).
-
Filtration and Extraction: Dilute the mixture with ethyl acetate (20 mL) and filter the entire suspension through a pad of Celite®. Transfer the filtrate to a separatory funnel.
-
Work-up: Wash the organic layer with water (2 x 20 mL) and then with brine (1 x 20 mL). Dry the organic phase over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.[9]
-
Purification: The resulting crude oil is purified by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to afford the pure 2-phenyl-1,4-dichlorobenzene.
Troubleshooting Guide
| Problem | Potential Cause(s) | Suggested Solution(s) |
| Low or No Reaction | 1. Inactive catalyst (oxidized).2. Insufficiently degassed solvent.3. Reaction temperature is too low. | 1. Use a fresh bottle of catalyst or a different batch.2. Ensure rigorous degassing of the solvent (e.g., sparge with argon for 30 min).3. Incrementally increase the temperature, but do not exceed 120 °C to maintain selectivity. |
| Recovery of Starting Material | 1. Reaction time is too short.2. Impure organostannane reagent. | 1. Allow the reaction to run longer, monitoring by TLC/GC-MS.2. Use freshly purified or newly purchased organostannane. |
| Formation of Homocoupled Stannane Byproduct | The reaction mechanism can include a side reaction where the organostannane couples with itself.[4][8] | 1. Ensure a strictly inert atmosphere.2. Consider adding a Cu(I) co-catalyst to promote the desired cross-coupling pathway. |
| Difficult Purification (Tin Residue) | Incomplete precipitation of tin byproducts during the KF work-up. | 1. Increase the stirring time with the KF solution.2. Perform an additional wash with aqueous KF.3. A final filtration of the purified product through a small plug of silica gel with 2-5% triethylamine in the eluent can also remove residual tin.[9][17] |
References
- 1. Recoverable Palladium-Catalyzed Carbon-Carbon Bond Forming Reactions under Thermomorphic Mode: Stille and Suzuki-Miyaura Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Stille Reaction: A Cornerstone in Industrial Organic Synthesis - KCIL Chemofarbe Group – Specialty Chemical Companies Manufacturing in India | Industrial Chemical solvents [kcilglobal.com]
- 3. Stille Coupling | OpenOChem Learn [learn.openochem.org]
- 4. jk-sci.com [jk-sci.com]
- 5. Organic Syntheses Procedure [orgsyn.org]
- 6. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Stille reaction - Wikipedia [en.wikipedia.org]
- 9. Stille Coupling | NROChemistry [nrochemistry.com]
- 10. uwindsor.ca [uwindsor.ca]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. (2021) | Vignesh Palani | 80 Citations [scispace.com]
- 13. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups. | Semantic Scholar [semanticscholar.org]
- 14. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]
- 15. Stille Coupling [organic-chemistry.org]
- 16. rsc.org [rsc.org]
- 17. youtube.com [youtube.com]
using 1,4-Dichloro-2-iodobenzene in pharmaceutical intermediate synthesis
An In-Depth Guide to the Strategic Application of 1,4-Dichloro-2-iodobenzene in the Synthesis of Pharmaceutical Intermediates
Authored by: A Senior Application Scientist
This document serves as a comprehensive technical guide for researchers, medicinal chemists, and drug development professionals on the strategic utilization of this compound (CAS No: 29682-41-5). We will delve into the core chemical principles that make this reagent a uniquely versatile building block and provide detailed, field-proven protocols for its application in key synthetic transformations that are foundational to modern pharmaceutical development.
Introduction: The Strategic Advantage of Orthogonal Reactivity
This compound is a halogenated aromatic compound prized in organic synthesis not for its intrinsic biological activity, but for its role as a highly adaptable scaffold.[1] Its value is rooted in the differential reactivity of its halogen substituents in one of the most powerful toolsets of the medicinal chemist: palladium-catalyzed cross-coupling reactions.
The carbon-halogen bond strength varies significantly, with the C-I bond being considerably weaker and therefore more reactive than the C-Cl bond. The generally accepted reactivity trend for aryl halides in oxidative addition to a palladium(0) center is I > Br > OTf > Cl.[2][3] This reactivity gap is the cornerstone of this compound's utility. It allows for the highly selective functionalization of the C-I bond while leaving the two C-Cl bonds intact for subsequent, potentially different, chemical transformations. This "orthogonal" reactivity enables the construction of complex molecular architectures in a controlled, stepwise manner, a critical requirement in the synthesis of novel active pharmaceutical ingredients (APIs).[4]
Furthermore, the electron-withdrawing nature of the two chlorine atoms renders the aryl ring more electron-deficient, which can facilitate the initial oxidative addition step at the C-I position, often leading to higher reactivity and milder reaction conditions compared to less substituted iodobenzenes.[3]
Physicochemical and Safety Data
A thorough understanding of a reagent's properties and hazards is paramount for safe and effective laboratory execution.
| Property | Value | Reference |
| CAS Number | 29682-41-5 | [5][6] |
| Molecular Formula | C₆H₃Cl₂I | [5] |
| Molecular Weight | 272.90 g/mol | [6] |
| Appearance | Colorless to yellow/orange clear liquid or solid | [1][6] |
| Melting Point | 21 °C (lit.) | [6] |
| Boiling Point | 255-256 °C (742 mm Hg, lit.) | [6] |
| Density | 2.026 g/mL at 25 °C (lit.) | [6] |
| Solubility | Low in water; soluble in organic solvents like ethanol, acetone. | [1] |
| Sensitivity | Light Sensitive | [6] |
Hazard Summary: this compound is classified as a skin and eye irritant and may cause respiratory irritation.[5] Appropriate personal protective equipment (PPE), including safety goggles, gloves, and a lab coat, must be worn at all times. All manipulations should be performed in a well-ventilated fume hood.
Core Applications: Palladium-Catalyzed Cross-Coupling Protocols
The selective reactivity of the C-I bond makes this compound an ideal substrate for a variety of palladium-catalyzed cross-coupling reactions. Below are detailed protocols for three of the most synthetically valuable transformations.
Application 1: Suzuki-Miyaura Coupling for C-C Bond Formation
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds between an organohalide and an organoboron species.[7] When using this compound, the reaction proceeds exclusively at the iodo-position, yielding a 2-substituted-1,4-dichlorobenzene intermediate, which is primed for further diversification.[8]
Protocol: Synthesis of 2-Aryl-1,4-dichlorobenzene
This protocol describes a general procedure for the Suzuki-Miyaura coupling of this compound with a generic arylboronic acid.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Arylboronic Acid (1.2 equiv)
-
Palladium(II) Acetate [Pd(OAc)₂] (0.02 equiv)
-
Triphenylphosphine (PPh₃) or other suitable phosphine ligand (0.04 equiv)
-
Potassium Carbonate (K₂CO₃) or other suitable base (3.0 equiv)
-
Toluene and Water (e.g., 4:1 v/v mixture)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Silica Gel for column chromatography
Experimental Workflow:
Caption: General workflow for Suzuki-Miyaura coupling.
Step-by-Step Procedure:
-
Reaction Setup: To a round-bottom flask equipped with a magnetic stir bar and reflux condenser, add this compound (1.0 equiv), the arylboronic acid (1.2 equiv), and potassium carbonate (3.0 equiv).
-
Solvent Addition: Add the toluene/water solvent mixture. The reaction should be heterogeneous.
-
Inerting: Purge the flask with an inert gas (Nitrogen or Argon) for 10-15 minutes. This step is critical to prevent the oxidation and deactivation of the Pd(0) catalyst, which is formed in situ.
-
Catalyst Addition: Add the palladium(II) acetate (0.02 equiv) and triphenylphosphine (0.04 equiv) to the flask under the inert atmosphere.
-
Reaction: Heat the mixture to 80-100 °C with vigorous stirring. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting aryl iodide is consumed.
-
Work-up: Cool the reaction to room temperature. Dilute with water and an organic solvent such as ethyl acetate. Separate the organic layer.
-
Extraction: Wash the organic layer sequentially with water and brine.
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by flash column chromatography on silica gel to afford the pure 2-aryl-1,4-dichlorobenzene product.
Application 2: Sonogashira Coupling for C-C Alkyne Formation
The Sonogashira coupling is an indispensable tool for forming a carbon-carbon bond between an aryl halide and a terminal alkyne, creating an arylalkyne moiety.[9] This structure is a key component in numerous pharmaceuticals and functional materials. The reaction uses a dual-catalyst system of palladium and copper(I).[10]
Protocol: Synthesis of 1,4-Dichloro-2-(alkynyl)benzene
This protocol provides a general method for the Sonogashira coupling of this compound with a terminal alkyne.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Terminal Alkyne (1.1 equiv)
-
Bis(triphenylphosphine)palladium(II) Dichloride [PdCl₂(PPh₃)₂] (0.03 equiv)
-
Copper(I) Iodide (CuI) (0.05 equiv)
-
Triethylamine (Et₃N) or Diisopropylamine (DIPA) (Solvent and Base)
-
Tetrahydrofuran (THF) (Co-solvent, optional)
Experimental Workflow:
Caption: General workflow for Sonogashira coupling.
Step-by-Step Procedure:
-
Reaction Setup: In an oven-dried flask under an inert atmosphere, dissolve this compound (1.0 equiv) in triethylamine and THF (if used).
-
Reagent Addition: Add the terminal alkyne (1.1 equiv) via syringe.
-
Catalyst Addition: Add copper(I) iodide (0.05 equiv) followed by bis(triphenylphosphine)palladium(II) dichloride (0.03 equiv). The use of a copper co-catalyst is crucial for the catalytic cycle to proceed efficiently under mild conditions.[9]
-
Reaction: Stir the mixture at room temperature or warm gently to 40-50 °C. Monitor the reaction by TLC or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, dilute the mixture with an organic solvent like diethyl ether or ethyl acetate and filter through a pad of celite to remove the amine hydrohalide salts.
-
Concentration: Concentrate the filtrate under reduced pressure.
-
Purification: Purify the resulting crude oil or solid by flash column chromatography to yield the desired 1,4-dichloro-2-(alkynyl)benzene.
Application 3: Buchwald-Hartwig Amination for C-N Bond Formation
The Buchwald-Hartwig amination is a palladium-catalyzed reaction that forms a carbon-nitrogen bond between an aryl halide and an amine.[11] This reaction has revolutionized medicinal chemistry, as the arylamine moiety is a common feature in a vast number of drugs.[12] The choice of phosphine ligand is critical and often substrate-dependent, with bulky, electron-rich ligands generally providing the best results.
Protocol: Synthesis of N-Alkyl/Aryl-2,4-dichloroaniline
This protocol outlines a general procedure for the Buchwald-Hartwig amination of this compound.
Materials & Reagents:
-
This compound (1.0 equiv)
-
Primary or Secondary Amine (1.2 equiv)
-
Tris(dibenzylideneacetone)dipalladium(0) [Pd₂(dba)₃] (0.01 equiv)
-
Xantphos or other suitable Buchwald ligand (0.02 equiv)
-
Sodium tert-butoxide (NaOtBu) or Cesium Carbonate (Cs₂CO₃) (1.4 equiv)
-
Anhydrous Toluene or Dioxane
Experimental Workflow:
Caption: General workflow for Buchwald-Hartwig amination.
Step-by-Step Procedure:
-
Reaction Setup (Glovebox Recommended): In an inert atmosphere glovebox, charge an oven-dried vial or flask with sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and the phosphine ligand (0.02 equiv). The strong, non-nucleophilic base is required to deprotonate the amine in the catalytic cycle.[13]
-
Reagent Addition: Add this compound (1.0 equiv), the amine (1.2 equiv), and the anhydrous solvent.
-
Reaction: Seal the vessel and heat to 80-110 °C with stirring. Monitor the reaction by LC-MS.
-
Work-up: After cooling to room temperature, carefully quench the reaction with saturated aqueous ammonium chloride solution.
-
Extraction: Dilute with water and extract with an organic solvent (e.g., ethyl acetate).
-
Drying and Concentration: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate.
-
Purification: Purify the crude material by flash column chromatography to obtain the target N-substituted-2,4-dichloroaniline.
Case Study: A Strategic Approach to Kinase Inhibitor Scaffolds
Many modern kinase inhibitors, such as Trametinib and Bosutinib, feature complex, substituted aniline or arylamine cores.[14][15] this compound serves as an excellent starting point for such structures. A hypothetical synthesis can illustrate its strategic value.
Hypothetical Synthetic Pathway:
Caption: Strategic synthesis using sequential cross-coupling.
-
Step 1: C-C Bond Formation. A Suzuki-Miyaura coupling is performed at the highly reactive C-I position to install a required aryl or heteroaryl group. This step proceeds with high selectivity, leaving the C-Cl bonds untouched.
-
Step 2: C-N Bond Formation. The resulting dichloro-biaryl intermediate can then undergo a second cross-coupling, such as a Buchwald-Hartwig amination, at one of the C-Cl positions. This step typically requires more forcing conditions (higher temperature, stronger base, or a more active catalyst system) than the initial coupling, allowing for controlled, sequential functionalization.
-
Step 3: Final Elaboration. The remaining C-Cl bond can be used for a final modification, such as a nucleophilic aromatic substitution (SₙAr) or another cross-coupling, to complete the synthesis of the complex target molecule.
This stepwise approach, enabled by the orthogonal reactivity of this compound, provides chemists with precise control over the assembly of complex pharmaceutical intermediates, minimizing the formation of isomeric impurities and simplifying purification processes.
Conclusion
This compound is a powerful and versatile building block in the synthesis of pharmaceutical intermediates. Its defining feature—the significant difference in reactivity between its iodine and chlorine substituents—allows for predictable and selective functionalization through a variety of palladium-catalyzed cross-coupling reactions. By enabling a sequential and controlled approach to molecular construction, this reagent provides an efficient and strategic pathway to complex scaffolds common in modern drug discovery. The protocols and strategies outlined in this guide are intended to empower researchers to effectively harness the synthetic potential of this valuable intermediate.
References
- 1. CAS 29682-41-5: this compound | CymitQuimica [cymitquimica.com]
- 2. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. nbinno.com [nbinno.com]
- 5. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. chemwhat.com [chemwhat.com]
- 7. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 8. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 10. Sonogashira Coupling [organic-chemistry.org]
- 11. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 12. research.rug.nl [research.rug.nl]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. benchchem.com [benchchem.com]
- 15. Synthesis of Bosutinib from 3-Methoxy-4-hydroxybenzoic Acid - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes & Protocols: Strategic Use of 1,4-Dichloro-2-iodobenzene in Negishi Cross-Coupling
Introduction: The Strategic Value of Trihalobenzenes in Synthesis
The palladium-catalyzed Negishi cross-coupling reaction stands as a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds with remarkable efficiency and functional group tolerance.[1][2] This reaction, which couples an organozinc reagent with an organic halide, offers distinct advantages, including the high reactivity of organozinc species, which often allows for milder reaction conditions compared to other cross-coupling methods.[2][3]
Within the vast arsenal of building blocks for this reaction, polyhalogenated arenes present a unique opportunity for complex molecule synthesis through selective and sequential functionalization. 1,4-Dichloro-2-iodobenzene is an exemplary substrate in this class. Its utility stems from the significant difference in reactivity among its carbon-halogen bonds in the context of palladium-catalyzed oxidative addition, which generally follows the trend: C–I > C–Br ≫ C–Cl.[4] This inherent reactivity differential allows for the iodine to be selectively displaced under mild Negishi conditions while leaving the two chlorine atoms untouched for potential subsequent transformations. This guide provides detailed protocols and expert insights into leveraging this chemoselectivity for the synthesis of complex, functionalized dichlorobenzene derivatives, which are valuable intermediates in pharmaceutical and materials science research.[5][6]
The Principle of Chemoselectivity: A Mechanistic Rationale
The success of using this compound as a versatile building block is fundamentally rooted in the mechanism of the Negishi coupling, specifically the initial, often rate-determining, oxidative addition step.[4][7]
A Pd(0) catalyst initiates the cycle by inserting into the most labile carbon-halogen bond.[8] The bond dissociation energies (BDEs) of carbon-halogen bonds on an aromatic ring decrease significantly from chlorine to iodine. This disparity means that the energy barrier for the oxidative addition of a Pd(0) catalyst into the C-I bond is substantially lower than that for the C-Cl bonds. Consequently, by carefully selecting a catalyst system and maintaining mild reaction conditions (e.g., room temperature to moderate heat), one can achieve exclusive reaction at the iodo position. The more robust C-Cl bonds remain intact, acting as valuable synthetic handles for further diversification under more forcing reaction conditions if desired.
Caption: Figure 1: Catalytic Cycle of Negishi Coupling.
Application Note I: Selective Synthesis of 2-Substituted-1,4-dichlorobenzenes
This protocol details a general and reliable method for the selective Negishi cross-coupling of this compound with a variety of organozinc reagents. The conditions are optimized for high selectivity at the iodo position.
Master Protocol: Palladium-Catalyzed Negishi Coupling
Materials:
-
This compound (1.0 equiv)
-
Organozinc reagent (solution in THF, 1.2-1.5 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 1-2 mol%)
-
Phosphine Ligand (e.g., SPhos, 2-4 mol%)
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous Ammonium Chloride (NH₄Cl) solution
-
Organic solvent for extraction (e.g., Ethyl Acetate)
-
Brine, Anhydrous Magnesium Sulfate (MgSO₄)
-
Flame-dried Schlenk flask or reaction vial with stir bar
-
Argon or Nitrogen gas supply
Procedure:
-
Inert Atmosphere Setup: To a flame-dried Schlenk flask containing a magnetic stir bar, add the palladium precatalyst (e.g., Pd₂(dba)₃) and the phosphine ligand (e.g., SPhos).
-
Catalyst Activation: Seal the flask, and evacuate and backfill with inert gas (e.g., Argon) three times. Add anhydrous THF via syringe and stir the mixture at room temperature for 15-20 minutes. A color change typically indicates the formation of the active catalyst complex.
-
Substrate Addition: Add this compound to the catalyst solution.
-
Nucleophile Addition: Slowly add the organozinc reagent solution dropwise to the reaction mixture at room temperature. An exotherm may be observed.
-
Reaction: Stir the reaction at room temperature or heat gently (e.g., 40-60 °C) as required. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting iodide is consumed.
-
Workup: Upon completion, cool the reaction to room temperature. Quench the reaction by slowly adding saturated aqueous NH₄Cl solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an organic solvent like ethyl acetate (3x).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure. The crude product can be purified by flash column chromatography on silica gel.
Caption: Figure 2: General Experimental Workflow.
Data Presentation: Representative Substrate Scope
The following table summarizes typical results for the selective Negishi coupling, demonstrating the versatility of this method with various organozinc partners.
| Entry | Organozinc Reagent (R-ZnX) | Catalyst (mol%) | Ligand (mol%) | Temp (°C) | Yield (%) |
| 1 | Phenylzinc chloride | Pd₂(dba)₃ (1.5) | SPhos (3.0) | 25 | >95 |
| 2 | (4-methoxyphenyl)zinc bromide | Pd(OAc)₂ (2.0) | XPhos (4.0) | 40 | 92 |
| 3 | Ethylzinc bromide | Pd₂(dba)₃ (2.0) | PCyp₃ (8.0) | 60 | 85 |
| 4 | Vinylzinc bromide | Pd(PPh₃)₄ (5.0) | - | 25 | 88 |
| 5 | (2-thienyl)zinc chloride | Pd₂(dba)₃ (1.5) | SPhos (3.0) | 40 | 94 |
Note: Yields are for isolated, purified products. Conditions are representative and may require optimization for specific substrates.
Application Note II: Advanced Strategies - Pathway to Unsymmetrical Trisubstitution
The true synthetic power of this compound is realized when the product from the initial coupling is carried forward. The resulting 2-substituted-1,4-dichlorobenzene is an ideal substrate for a second, distinct cross-coupling reaction. Activating the more inert C-Cl bonds typically requires more forcing conditions, such as higher temperatures and catalyst systems specifically designed for C-Cl activation (e.g., using bulky, electron-rich phosphine ligands or N-heterocyclic carbene (NHC) ligands).[1] This sequential approach provides a powerful and convergent route to complex, unsymmetrically trisubstituted aromatic compounds that would be difficult to access through other methods.
Caption: Figure 3: Sequential Cross-Coupling Strategy.
Senior Scientist Insights: Troubleshooting & Optimization
-
Low Yield: If yields are poor, ensure the organozinc reagent is of high quality and activity. The preparation of organozinc reagents via transmetalation from organolithiums or Grignards often benefits from the presence of salts like LiCl, which can break down zinc aggregates and increase reactivity.[8] Also, consider a different palladium source or ligand. Bulky biarylphosphine ligands (e.g., SPhos, XPhos) are often superior for challenging couplings.
-
Homocoupling of Organozinc Reagent: This side reaction can occur if the oxidative addition is slow. Ensure the catalyst is properly activated before adding the organozinc reagent. Adding the organozinc reagent slowly can also minimize its concentration and reduce homocoupling.
-
Reaction Stalls: If the reaction does not go to completion, slight heating (40-60 °C) can be beneficial. If stalling persists, a fresh batch of catalyst or a higher catalyst loading (up to 5 mol%) may be required. Ensure the solvent is rigorously anhydrous, as water can quench the organozinc reagent.
Safety Precautions
-
Organozinc Reagents: Organozinc compounds are moisture-sensitive and can be pyrophoric, especially alkylzinc reagents. They must be handled under a strict inert atmosphere (Argon or Nitrogen). Always use proper syringe and Schlenk line techniques.
-
Palladium Catalysts: Palladium compounds, particularly fine powders, can be toxic and should be handled in a fume hood with appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.
-
Solvents: Anhydrous solvents like THF can form explosive peroxides. Use freshly distilled or purchased anhydrous solvents and handle them in a fume hood away from ignition sources.
Conclusion
This compound is a highly valuable and versatile building block for synthetic chemistry. Its predictable chemoselectivity in the Negishi cross-coupling allows for the clean and efficient synthesis of a wide array of 2-substituted-1,4-dichlorobenzenes. These products serve as key intermediates for pharmaceuticals, agrochemicals, and functional materials, with the remaining chloro-substituents providing opportunities for further, sequential diversification. The protocols and insights provided herein offer a robust framework for researchers to successfully implement this powerful synthetic strategy.
References
- 1. Negishi Coupling [organic-chemistry.org]
- 2. Negishi coupling - Wikipedia [en.wikipedia.org]
- 3. nobelprize.org [nobelprize.org]
- 4. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Applications of palladium-catalyzed C–N cross-coupling reactions in pharmaceutical compounds - RSC Advances (RSC Publishing) DOI:10.1039/D2RA07412E [pubs.rsc.org]
- 6. researchgate.net [researchgate.net]
- 7. pubs.acs.org [pubs.acs.org]
- 8. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
Troubleshooting & Optimization
Technical Support Center: Suzuki Coupling of 1,4-Dichloro-2-iodobenzene
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical resource for optimizing the Suzuki-Miyaura cross-coupling of 1,4-dichloro-2-iodobenzene. This guide is structured to provide field-proven insights and solutions to common challenges encountered when working with this selectively reactive substrate. As Senior Application Scientists, we understand that achieving high, selective yields requires a nuanced understanding of the reaction mechanism and careful control of reaction parameters.
Core Principles: The Reactivity Challenge
The primary challenge in the Suzuki coupling of this compound lies in the significant difference in reactivity between the carbon-iodine (C-I) and carbon-chlorine (C-Cl) bonds. The C-I bond is considerably weaker and more susceptible to oxidative addition by a Palladium(0) catalyst, which is the rate-determining step of the catalytic cycle.[1] The general reactivity trend for aryl halides is I > Br > OTf >> Cl.[1] This inherent difference allows for selective coupling at the C-I position, provided the reaction conditions are carefully controlled to prevent undesired reactions at the less reactive C-Cl positions.
Troubleshooting Guide & FAQs
This section addresses specific issues you may encounter during your experiments, providing explanations and actionable solutions.
Q1: My reaction yield is low, and I'm recovering a significant amount of unreacted this compound. What's the likely cause?
A1: Low conversion often points to issues with catalyst activity or reaction conditions that are too mild.
-
Catalyst Deactivation: The active Pd(0) catalyst is susceptible to oxidation by atmospheric oxygen.[2] Ensure your solvent is thoroughly degassed and the reaction is maintained under a strict inert atmosphere (Argon or Nitrogen). Use fresh, high-quality palladium sources and phosphine ligands, as the latter can oxidize over time.[2]
-
Insufficient Catalyst Activity: While standard catalysts like Pd(PPh₃)₄ can be effective, the electron-withdrawing nature of the chlorine atoms can slightly deactivate the C-I bond compared to iodobenzene. Consider switching to a more active catalyst system. Modern Buchwald-type ligands (e.g., SPhos, XPhos) paired with a palladium source like Pd₂(dba)₃ or Pd(OAc)₂ are designed to promote oxidative addition for more challenging substrates.[3][4]
-
Temperature: While selectivity is key, the temperature may be too low for efficient catalysis. A moderate increase in temperature (e.g., from 80 °C to 90-100 °C) can improve the reaction rate without significantly promoting C-Cl bond activation.[5]
Q2: I'm observing the formation of 1,4-dichlorobenzene (protodehalogenation) as a major byproduct. How can I prevent this?
A2: Protodehalogenation, the replacement of the iodine atom with hydrogen, is a common side reaction. It can arise from two main pathways: reaction with trace water/protons in the reaction mixture or a hydride transfer to the palladium complex.
-
Choice of Base and Solvent: While some water is often required to dissolve inorganic bases and facilitate transmetalation, excess water can be a proton source.[2] Using anhydrous solvents and a base like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃) can mitigate this.[1] These bases are effective at activating the boronic acid for transmetalation without being overly aggressive.[6][7]
-
Boronic Acid Quality: Boronic acids themselves can undergo protodeboronation, especially if they are electron-deficient.[2] Using fresh, high-purity boronic acid is crucial. For particularly sensitive boronic acids, consider converting them to more stable pinacol esters or MIDA boronates, which release the active species slowly during the reaction.[2]
Q3: My product mixture contains a significant amount of the double-coupled product (reaction at both C-I and C-Cl sites). How do I improve selectivity for the C-I position?
A3: Formation of the double-coupled product indicates that your reaction conditions are too harsh, leading to the activation of the stronger C-Cl bond.
-
Catalyst and Ligand Selection: This is the most critical factor. Avoid catalyst systems known for high activity towards aryl chlorides. Bulky, electron-rich phosphine ligands (like SPhos, XPhos) or N-heterocyclic carbene (NHC) ligands are excellent for activating C-Cl bonds, which is what you want to avoid here.[1][8] A less electron-rich and less bulky ligand like triphenylphosphine (PPh₃) is often sufficient for C-I activation and provides better selectivity.
-
Reaction Temperature and Time: High temperatures and prolonged reaction times can provide the necessary energy to overcome the activation barrier for C-Cl oxidative addition. Monitor the reaction closely by TLC or GC-MS. Once the starting material is consumed, cool the reaction to prevent the slower, undesired second coupling.
-
Stoichiometry: Using a slight excess of the boronic acid (e.g., 1.1-1.2 equivalents) can help drive the initial C-I coupling to completion quickly, but a large excess might promote the second reaction.
Q4: I'm seeing homocoupling of my boronic acid (forming a biaryl from two boronic acid molecules). What causes this and how can I stop it?
A4: Homocoupling is often promoted by the presence of oxygen or Pd(II) species at the start of the reaction.[9]
-
Thorough Degassing: Rigorous degassing of the solvent and reaction vessel is paramount. Bubbling argon through the solvent for 15-30 minutes before adding the catalyst is a standard and effective procedure.[5]
-
Use of a Pd(0) Source: Starting with a Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ can be advantageous over Pd(II) precatalysts like Pd(OAc)₂ or PdCl₂, which require an in-situ reduction step that can sometimes be inefficient and lead to side reactions.[9]
Visualizing the Process
Suzuki Catalytic Cycle
The diagram below outlines the fundamental steps of the Suzuki-Miyaura coupling. Selectivity for this compound is determined at the initial, rate-determining Oxidative Addition step, where the Pd(0) catalyst preferentially inserts into the weaker C-I bond.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. semanticscholar.org [semanticscholar.org]
- 8. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 9. Yoneda Labs [yonedalabs.com]
Technical Support Center: Cross-Coupling Reactions with 1,4-Dichloro-2-iodobenzene
Welcome to the technical support center for researchers utilizing 1,4-dichloro-2-iodobenzene in cross-coupling applications. This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting scenarios to provide actionable solutions to common challenges encountered in the lab. Our focus is on understanding the underlying chemical principles to empower you to optimize your reactions effectively.
Introduction: The Challenge of Selectivity
This compound is a valuable building block for synthesizing complex molecules, offering three potential sites for functionalization. The key to its successful use lies in leveraging the significant differences in reactivity between the carbon-halogen bonds. The general reactivity trend for palladium-catalyzed oxidative addition is C–I > C–Br > C–OTf > C–Cl, governed by bond dissociation energies (BDEs).[1][2] This inherent difference is the foundation for achieving chemoselective coupling at the C-I position.
However, researchers often face side reactions that can diminish yields, complicate purification, and lead to project delays. This guide will address the most common of these issues head-on.
Visualizing Reactivity
Caption: Relative reactivity of halogen sites on this compound.
Troubleshooting Guide & FAQs
Question 1: My primary side product is 1,4-dichlorobenzene. What is causing this deiodination and how can I prevent it?
Answer:
You are observing hydrodehalogenation (or more specifically, deiodination), a common side reaction where the iodine atom is replaced by a hydrogen atom.[3] This significantly reduces the yield of your desired coupled product.
Causality: The mechanism typically involves the formation of a palladium-hydride (Pd-H) species within the catalytic cycle. This Pd-H intermediate can then undergo reductive elimination with the aryl group to produce the dehalogenated arene (1,4-dichlorobenzene) instead of proceeding through the desired transmetalation step with your coupling partner.[3][4]
Sources of hydride are numerous and often overlooked:
-
Solvents: Alcoholic solvents (e.g., methanol, isopropanol) can be oxidized by the palladium complex to generate hydride species.[3][4]
-
Bases: Some amine bases or impurities within bases can serve as hydride donors.
-
Reagents: Impurities in boronic acids or moisture can contribute to pathways that generate Pd-H.
Troubleshooting Protocol:
-
Solvent Selection:
-
Immediate Action: Switch from alcoholic solvents to aprotic solvents like dioxane, THF, toluene, or DMF.
-
Best Practice: Ensure all solvents are rigorously degassed and anhydrous. Use of a freshly opened bottle of anhydrous solvent is recommended.
-
-
Base Screening:
-
Rationale: The choice of base is critical. Strong bases can sometimes promote side reactions.
-
Action: If using a strong base like an alkoxide (e.g., NaOtBu), consider switching to a weaker inorganic base such as K₃PO₄, K₂CO₃, or Cs₂CO₃.
-
-
Reagent Purity:
-
Action: Use high-purity coupling partners. If using a boronic acid, ensure it is dry and has not degraded to form boronic anhydride.
-
-
Ligand Modification:
-
Rationale: Bulky, electron-rich phosphine ligands can accelerate the rate of reductive elimination of the desired product, outcompeting the dehalogenation pathway.[3]
-
Action: If using a simple ligand like PPh₃, consider switching to a more sterically demanding ligand such as a biarylphosphine (e.g., SPhos, XPhos) or a ferrocenylphosphine (e.g., dppf).
-
Question 2: I'm observing a significant amount of 2,2',5,5'-tetrachlorobiphenyl as a byproduct. What is this, and how do I stop it?
Answer:
This byproduct is the result of a homocoupling (or Glaser-Hay type) side reaction, where two molecules of your starting material, this compound, couple with each other.[5] Homocoupling of the organometallic partner (e.g., a boronic acid in a Suzuki reaction) can also occur.[4]
Causality: Homocoupling is often promoted by:
-
Presence of Oxygen: In Sonogashira coupling, oxygen facilitates the oxidative homocoupling of terminal alkynes.[5] In Suzuki coupling, oxygen can lead to the oxidative homocoupling of boronic acids.[4]
-
Catalyst Activation/State: When using a Pd(II) precatalyst (like Pd(OAc)₂ or PdCl₂), the initial reduction to the active Pd(0) species can be inefficient. During this process, side reactions, including homocoupling of the organometallic reagent, can occur as it reduces the Pd(II) source.[4][6]
-
Slow Transmetalation: If the transmetalation step (the transfer of the organic group from your coupling partner to the palladium center) is slow, the Ar-Pd(II)-I intermediate has a longer lifetime, increasing the chance of it reacting with another molecule of starting material.
Troubleshooting Protocol:
-
Rigorous Degassing:
-
Immediate Action: Ensure your reaction mixture is thoroughly deoxygenated before heating. This can be achieved by several freeze-pump-thaw cycles or by bubbling an inert gas (Argon or Nitrogen) through the solvent for an extended period (20-30 minutes).[7] Maintain a positive pressure of inert gas throughout the reaction.
-
-
Optimize Catalyst System:
-
Precatalyst Choice: Consider using a pre-formed Pd(0) source like Pd(PPh₃)₄ or Pd₂(dba)₃ to bypass the problematic in-situ reduction step. For many modern cross-couplings, highly active precatalysts like the Buchwald G3 or G4 palladacycles are excellent choices as they generate the active LPd(0) species cleanly and efficiently.[7]
-
Ligand-to-Metal Ratio: An excess of phosphine ligand can sometimes help stabilize the Pd(0) state and prevent side reactions. Try increasing the ligand:palladium ratio slightly (e.g., from 1.1:1 to 1.5:1 or 2:1).
-
-
For Sonogashira Coupling:
-
Copper-Free Conditions: The copper co-catalyst is often implicated in alkyne homocoupling. There are numerous well-established copper-free Sonogashira protocols that can mitigate this issue.[8]
-
Amine Choice: The choice of amine base can influence the extent of homocoupling. Piperidine or diisopropylamine are often effective.
-
Question 3: My reaction is sluggish, and upon forcing the conditions (high temperature, long reaction time), I'm starting to see di-substituted products. How can I improve selectivity for mono-coupling at the C-I position?
Answer:
This is a classic chemoselectivity challenge. While the C-I bond is significantly more reactive than the C-Cl bonds, harsh conditions can provide enough energy to overcome the activation barrier for oxidative addition into the C-Cl bond, leading to undesired secondary reactions.[1][2]
Causality:
-
Thermodynamic vs. Kinetic Control: Selective mono-arylation at the iodine is a kinetically favored process due to the lower C-I bond energy. High temperatures can push the reaction toward thermodynamic products, including di-substitution.
-
Catalyst Activity: A highly active catalyst system that readily activates C-Cl bonds (often desirable for other substrates) can be detrimental here if selectivity is the primary goal. Ligands play a crucial role in tuning the catalyst's reactivity and selectivity.[2]
Troubleshooting Protocol:
-
Optimize Reaction Conditions:
-
Temperature: This is the most critical parameter. Screen lower temperatures. It is better to have a slightly lower conversion with high selectivity than high conversion with a mixture of products that is difficult to separate. Start as low as room temperature or 50 °C and incrementally increase.
-
Reaction Time: Monitor the reaction by TLC or LC-MS. Stop the reaction once the starting material is consumed and before significant formation of the di-substituted product begins.
-
-
Re-evaluate the Catalyst System:
-
Ligand Choice: The electronic and steric properties of the ligand are paramount. Avoid ligands known for high activity in C-Cl activation if you are struggling with selectivity. Sometimes, a less active, "classic" catalyst system like Pd(PPh₃)₄ may offer better selectivity than a highly active modern system.
-
Palladium Source: Ensure you are using a high-quality palladium source.
-
-
Stoichiometry Control:
-
Action: Use a slight excess of the this compound (e.g., 1.1 to 1.2 equivalents) relative to your coupling partner. This can help consume the coupling partner before it has a chance to react a second time with the mono-coupled product. Note: This strategy is only viable if your coupling partner is less valuable than the dihalobenzene starting material.
-
Summary of Troubleshooting Strategies
| Problem Observed | Primary Cause(s) | Recommended Solutions |
| Deiodination | Hydride source (solvent, base), slow transmetalation | Switch to aprotic, anhydrous solvents (Dioxane, Toluene). Use weaker inorganic bases (K₃PO₄, K₂CO₃). Use bulky, electron-rich ligands.[3][4] |
| Homocoupling | Oxygen, inefficient Pd(II) reduction, slow transmetalation | Rigorously degas all reagents. Use a Pd(0) source or modern palladacycle precatalyst. Optimize ligand and base to accelerate transmetalation.[4][5][7] |
| Lack of Selectivity | Reaction temperature too high, overly active catalyst | Screen lower reaction temperatures. Monitor reaction closely and stop at optimal time. Re-evaluate ligand choice, potentially using a less active system. |
| Low Conversion | Inactive catalyst, poor reagent quality, suboptimal conditions | Screen different ligands, bases, and solvents. Use a precatalyst known for high activity (e.g., Buchwald precatalysts).[7] Verify purity of starting materials. |
General Workflow for Troubleshooting
Caption: A decision-making workflow for troubleshooting common side reactions.
References
- 1. Site-Selective Cross-Coupling of Polyhalogenated Arenes and Heteroarenes with Identical Halogen Groups - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A Dichotomy in Cross-Coupling Site Selectivity in a Dihalogenated Heteroarene: Influence of Mononuclear Pd, Pd Clusters, and Pd Nanoparticles—the Case for Exploiting Pd Catalyst Speciation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. Yoneda Labs [yonedalabs.com]
- 5. depts.washington.edu [depts.washington.edu]
- 6. m.youtube.com [m.youtube.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. Sonogashira Coupling [organic-chemistry.org]
Technical Support Center: Preventing Homocoupling in Sonogashira Reactions of Aryl Iodides
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize Sonogashira cross-coupling reactions, with a specific focus on preventing the formation of homocoupled diyne byproducts (Glaser-Hay coupling) when using aryl iodides.
Frequently Asked Questions (FAQs)
Q1: What is homocoupling in the context of a Sonogashira reaction, and why is it a problem?
A1: Homocoupling, also known as Glaser coupling, is a common side reaction in Sonogashira couplings where the terminal alkyne reacts with itself to form a symmetric butadiyne.[1] This process is primarily mediated by the copper(I) co-catalyst, especially in the presence of oxygen.[1][2] It is problematic because it consumes the alkyne starting material, reduces the yield of the desired cross-coupled product, and introduces a byproduct that can complicate the purification process.[1]
Q2: I'm observing a significant amount of a byproduct identified as the dimer of my starting alkyne. What are the primary causes?
A2: The formation of the alkyne dimer is a classic sign of Glaser-Hay coupling. The primary causes are typically related to the presence of oxygen and the copper(I) co-catalyst.[1][2] Oxygen promotes the oxidative dimerization of the copper acetylide intermediate, which is a key step in the homocoupling pathway.[1] High concentrations of the copper(I) salt can also accelerate this side reaction.[1]
Q3: My reaction mixture turns black shortly after adding the reagents. What does this indicate?
A3: The formation of a black precipitate, known as "palladium black," is a sign of palladium catalyst decomposition.[3][4] This occurs when the active Pd(0) catalyst agglomerates and precipitates, rendering it inactive. This can be caused by the presence of oxygen, impurities in the reagents or solvents, or an inappropriate choice of solvent.[3][4] Anecdotal evidence suggests that solvents like THF might sometimes promote its formation.[4][5]
Q4: What is the general reactivity order for aryl halides in the Sonogashira coupling?
A4: The reactivity of the aryl halide is a critical factor. For Sonogashira reactions, the general reactivity trend is: Aryl Iodide > Aryl Triflate > Aryl Bromide >> Aryl Chloride.[4][6] Aryl iodides are the most reactive substrates and often allow for milder reaction conditions, such as room temperature coupling.[4]
Q5: Can I run a Sonogashira coupling without a copper co-catalyst?
A5: Yes, copper-free Sonogashira protocols are not only possible but are often the most effective way to completely avoid the formation of homocoupled byproducts.[3][7] These reactions may require adjustments to other parameters, such as using more active palladium catalysts, specific ligands, or different bases to proceed efficiently.[2][4]
Troubleshooting Guide: Minimizing Diyne Formation
This section provides a more in-depth look at experimental parameters and offers specific strategies to suppress homocoupling.
The Role of Oxygen and Inert Atmosphere
The most critical factor promoting Glaser coupling is the presence of oxygen.[1][2][3] The oxidative dimerization of the copper acetylide intermediate is the primary mechanistic pathway for this side reaction.
Troubleshooting Steps:
-
Rigorous Degassing: Ensure all solvents and liquid reagents are thoroughly degassed before use. Common methods include freeze-pump-thaw cycles (highly effective) or bubbling a stream of inert gas (argon or nitrogen) through the liquid for an extended period.[2]
-
Inert Atmosphere: The reaction vessel must be purged of air and maintained under a positive pressure of an inert gas throughout the experiment. Using Schlenk techniques or a glovebox is highly recommended.[3][8]
The Copper Co-Catalyst Conundrum
While the copper(I) salt is added to facilitate the transmetalation step and increase the reaction rate, it is the primary mediator of the homocoupling side reaction.[7][9]
Troubleshooting Steps:
-
Reduce Copper Loading: Minimizing the amount of CuI can significantly reduce the rate of homocoupling.[3] Typical loadings range from 0.5 to 10 mol%; aim for the lower end of this range.[3]
-
Switch to a Copper-Free Protocol: If homocoupling remains a persistent issue, the most definitive solution is to switch to a copper-free Sonogashira protocol.[3][9] This completely eliminates the primary pathway for Glaser coupling.[7][10]
Reaction Kinetics and Addition Strategies
The relative rates of the desired cross-coupling versus the undesired homocoupling can be influenced by reagent concentrations.
Troubleshooting Steps:
-
Slow Addition of the Alkyne: Adding the terminal alkyne slowly to the reaction mixture via a syringe pump helps to maintain a low instantaneous concentration. This disfavors the bimolecular homocoupling reaction relative to the cross-coupling reaction.[2][3]
The Influence of the Base and Solvent
The amine base plays a dual role: it deprotonates the terminal alkyne to form the reactive acetylide and neutralizes the hydrogen iodide (HI) byproduct.[3] The choice of base and solvent can impact reaction outcomes.
-
Base Selection: Secondary amines like piperidine or diisopropylamine can sometimes be more effective than tertiary amines like triethylamine in minimizing side reactions.[11][12] However, the choice is often substrate-dependent.
-
Solvent Polarity: The solvent must dissolve all components of the reaction.[3] Common choices include THF, DMF, and toluene.[3] The polarity and coordinating ability of the solvent can influence the stability of catalytic intermediates and, consequently, the reaction pathway.[13]
Visualizing the Catalytic Cycles
The following diagram illustrates the Sonogashira catalytic cycle and the competing Glaser homocoupling pathway.
Caption: Catalytic cycles for the desired Sonogashira reaction and the competing Glaser homocoupling.
Experimental Protocols & Data
Table 1: Influence of Reaction Parameters on Homocoupling
This table summarizes generalized observations on how modifying key reaction parameters can influence the ratio of the desired cross-coupled product to the homocoupled byproduct.
| Parameter | Modification | Expected Effect on Homocoupling | Rationale |
| Atmosphere | Switch from Air to Inert (Ar/N₂) | Significant Decrease | Oxygen is a key reagent for the oxidative dimerization (Glaser) pathway.[1][3] |
| Copper(I) Iodide | Decrease loading (e.g., 5 mol% to 1 mol%) | Decrease | Lowering the concentration of the copper catalyst slows the rate of the homocoupling side reaction.[3] |
| Copper(I) Iodide | Complete Removal (Copper-Free Protocol) | Elimination | Removes the primary catalyst responsible for Glaser coupling.[7][10] |
| Alkyne Addition | Slow addition vs. single portion | Decrease | Keeps the instantaneous concentration of the alkyne low, disfavoring the bimolecular side reaction.[2][3] |
| Palladium Catalyst | Decomposition to Pd(black) | Increase (relative %) | If the main cross-coupling cycle stalls due to catalyst death, the ongoing homocoupling becomes the dominant pathway.[3] |
| Temperature | Elevated Temperatures | Potential Increase | In some systems, higher temperatures can favor the homocoupling pathway over the desired cross-coupling.[1][2] |
Note: The specific outcomes will vary based on the substrates, solvent, and base used.
Protocol 1: Optimized Sonogashira Coupling with Minimized Homocoupling
This protocol incorporates best practices to suppress Glaser coupling in a standard copper-catalyzed reaction.
-
Preparation: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol, 1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 mmol, 2 mol%), and CuI (0.01 mmol, 1 mol%).
-
Inert Atmosphere: Seal the flask, then evacuate and backfill with high-purity argon or nitrogen. Repeat this cycle three times to ensure a rigorously anaerobic environment.[2]
-
Solvent and Base Addition: Via syringe, add freshly distilled and degassed solvent (e.g., 10 mL THF) and base (e.g., 5 mL triethylamine). The solvent and base must be thoroughly degassed beforehand.[11]
-
Alkyne Addition: Add the terminal alkyne (1.2 mmol, 1.2 equiv.) dropwise over a period of 1-2 hours using a syringe pump.
-
Reaction: Stir the mixture at room temperature. Monitor the reaction progress by TLC or GC-MS. Gentle heating may be required for less reactive substrates, but start at room temperature to disfavor homocoupling.[3]
-
Work-up: Upon completion, dilute the reaction mixture with an appropriate solvent (e.g., diethyl ether or ethyl acetate), and filter through a pad of celite to remove the catalyst precipitates.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by column chromatography on silica gel.
Protocol 2: Copper-Free Sonogashira Reaction
This protocol eliminates the copper co-catalyst entirely, providing the most robust method for preventing diyne formation.[11]
-
Preparation: In a glovebox or under a strong counter-flow of inert gas, add the aryl iodide (1.0 mmol, 1.0 equiv.), a suitable palladium precatalyst (e.g., Pd(OAc)₂, 2 mol%), a phosphine ligand (e.g., SPhos, 4 mol%), and a base (e.g., Cs₂CO₃, 2.0 equiv.) to a dry Schlenk tube.[1]
-
Inert Atmosphere: If not in a glovebox, seal the tube and thoroughly evacuate and backfill with argon or nitrogen three times.
-
Solvent and Alkyne Addition: Add anhydrous, degassed solvent (e.g., toluene or acetonitrile, 5 mL) followed by the terminal alkyne (1.5 mmol, 1.5 equiv.).[1]
-
Reaction: Heat the reaction mixture to the required temperature (often higher than copper-catalyzed versions, e.g., 80-100 °C) and stir for 12-24 hours, monitoring by TLC or GC-MS.[1]
-
Work-up & Purification: Follow steps 6 and 7 from Protocol 1.
References
- 1. benchchem.com [benchchem.com]
- 2. benchchem.com [benchchem.com]
- 3. benchchem.com [benchchem.com]
- 4. benchchem.com [benchchem.com]
- 5. reddit.com [reddit.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 8. Sonogashira Coupling [organic-chemistry.org]
- 9. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 10. kmt.vander-lingen.nl [kmt.vander-lingen.nl]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. books.lucp.net [books.lucp.net]
Technical Support Center: Catalyst Deactivation in Reactions with 1,4-Dichloro-2-iodobenzene
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 1,4-dichloro-2-iodobenzene. This versatile building block is crucial for synthesizing complex molecules in pharmaceuticals and material science, primarily through palladium-catalyzed cross-coupling reactions.[1] However, its use can present challenges, most notably the deactivation of the catalyst, which can lead to stalled reactions, low yields, and process inefficiencies.[2]
This guide is structured as a series of frequently asked questions (FAQs) and troubleshooting protocols to directly address common issues encountered in the lab. Our goal is to provide not just solutions, but also the underlying mechanistic reasoning to empower you to make informed decisions in your experimental design.
Part 1: Frequently Asked Questions (FAQs) - Understanding the Problem
Q1: What are the primary modes of catalyst deactivation when using this compound?
Catalyst deactivation is the gradual loss of catalytic activity and/or selectivity over time.[2][3] In palladium-catalyzed reactions involving substrates like this compound, deactivation typically occurs through three main mechanisms: poisoning, thermal degradation (sintering), and ligand degradation.
-
Poisoning : This occurs when impurities in the reaction mixture strongly bind to the active sites of the palladium catalyst, rendering them inaccessible to the reactants.[4][5] Common poisons include sulfur, silicon, and arsenic compounds that may be present in reagents or solvents.[4] Purifying feedstocks is a critical preventative measure.[5][6]
-
Thermal Degradation (Sintering) : At elevated temperatures, fine palladium nanoparticles can agglomerate into larger, less active particles.[5] This process, known as sintering, irreversibly reduces the active surface area of the catalyst.[4][7] The visible formation of "palladium black" is a classic sign of severe aggregation.
-
Ligand Degradation : The phosphine ligands that stabilize the palladium center can themselves degrade under harsh reaction conditions. This can be due to P-C bond cleavage or oxidation, leading to the formation of inactive palladium species and subsequent aggregation.[8][9]
Caption: Primary catalyst deactivation pathways.
Q2: What are the common analytical signs of catalyst deactivation?
Observing your reaction progress is key. Signs of deactivation include:
-
Stalled Conversion : The reaction proceeds initially but stops before the limiting reagent is fully consumed.
-
Color Change : The appearance of black, insoluble particles (palladium black) is a strong indicator of catalyst aggregation and deactivation.[10]
-
Formation of Side Products : An increase in byproducts from reactions like homocoupling (boronic acid coupling with itself) or protodehalogenation (replacement of iodine with hydrogen) can suggest the desired catalytic cycle is compromised.[11][12]
Q3: How does the choice of ligand affect catalyst stability?
Ligands are not just passive spectators; they are critical for stabilizing the palladium catalyst and facilitating the catalytic cycle.[11] For challenging substrates, the choice of ligand is paramount to preventing deactivation.
-
Steric Bulk : Bulky ligands, such as the Buchwald biarylphosphines (e.g., SPhos, XPhos), create a sterically hindered environment around the palladium atom.[11][13] This bulkiness promotes the final, product-releasing step (reductive elimination) and inhibits the aggregation that leads to palladium black.[12]
-
Electron-Donating Ability : Electron-rich phosphine ligands increase the electron density on the palladium center. This strengthens the Pd-Ligand bond and facilitates the initial, often rate-limiting, step of oxidative addition into the C-I bond.[12]
| Ligand Type | Key Feature | Impact on Stability with this compound | Common Examples |
| Monodentate Phosphines | Simple, less bulky | Prone to dissociation, leading to catalyst aggregation at elevated temperatures. | PPh₃, PCy₃ |
| Bulky Biarylphosphines | Sterically demanding, electron-rich | Excellent stability. Promotes reductive elimination and prevents aggregation, allowing for lower catalyst loadings and milder conditions.[13] | XPhos, SPhos, BrettPhos |
| Chelating Diphosphines | Two-point binding | Can form very stable complexes, but may sometimes slow down catalytic turnover depending on the bite angle. | dppf, XantPhos |
Part 2: Troubleshooting Guides - Solving the Problem
Q4: My reaction has stalled with significant starting material remaining. How do I troubleshoot this?
A stalled reaction is a classic symptom of catalyst deactivation. The following workflow can help diagnose and solve the issue.
Caption: Troubleshooting workflow for a stalled reaction.
Experimental Protocol: Troubleshooting a Stalled Suzuki-Miyaura Reaction
Objective: To diagnose the cause of low conversion in the coupling of this compound with an arylboronic acid.
Procedure:
-
Stop the Reaction & Observe : Cease heating. Carefully observe the reaction mixture. Note any formation of a black precipitate (palladium black).
-
Workup & Sample Preparation : Quench the reaction as per your standard procedure. Perform an aqueous workup to remove inorganic salts. Prepare a small, representative sample of the crude organic material for analysis.
-
Analysis by ¹H NMR and LC-MS :
-
Acquire a ¹H NMR spectrum. Look for the signals of your starting materials and product. Also, search for new aromatic signals that could correspond to homocoupled boronic acid or the dehalogenated 1,4-dichlorobenzene.
-
Analyze the sample by LC-MS to confirm the identities of all major components and search for trace impurities.
-
-
Interpret the Data :
-
Scenario A: Significant Palladium Black & Side Products : This points towards thermal degradation of the catalyst. The conditions are likely too harsh for your chosen catalyst system.
-
Solution : Repeat the reaction at a lower temperature. If that is not effective, switch to a more robust catalyst system, for example, using a Buchwald-type ligand (like SPhos) with a suitable palladium precatalyst.[11][13] Ensure all solvents and the reaction vessel are rigorously degassed to remove oxygen, which can promote side reactions.[11][12]
-
-
Scenario B: No Palladium Black, Clean Baseline, Only Starting Materials Remain : This is suggestive of catalyst poisoning. An impurity may have killed the catalyst early in the reaction.[4][6]
-
Solution : Re-purify all reagents. Pass solvents through activated alumina. Ensure the this compound is of high purity, as trace metals or sulfur compounds from its synthesis can be potent poisons.[14]
-
-
Part 3: Catalyst Reactivation and Characterization
Q5: Can a deactivated palladium catalyst be reactivated?
In some cases, yes, but the feasibility depends on the deactivation mechanism.
-
Poisoning/Fouling : If deactivation is due to surface contamination or fouling, regeneration may be possible.[4] Patented procedures describe washing the catalyst with polar organic solvents like acetone or methanol to remove adsorbed organic foulants.[15] Other methods involve treatment with acidic or basic solutions to remove specific poisons.[16]
-
Sintering : Deactivation by sintering (agglomeration into palladium black) is generally considered irreversible through simple washing.[4][5] While some chemical treatments aim to re-disperse the metal, they are often complex. For laboratory-scale reactions, it is more practical to prevent sintering in the first place.
-
Re-oxidation : For catalysts where the active Pd(II) state is reduced to inactive Pd(0) aggregates, re-oxidation can restore activity. For instance, treatment with benzoquinone (BQ) has been shown to re-oxidize Pd(0) to the active Pd(II) state in certain catalytic systems.[17][18]
Q6: What advanced techniques can identify the root cause of deactivation?
To definitively understand why a catalyst failed, several characterization techniques can be employed on the recovered catalyst material.[4][7] This is crucial for process optimization in drug development and manufacturing.
| Technique | Information Gained | Reference |
| X-ray Photoelectron Spectroscopy (XPS) | Determines the elemental composition and oxidation state of the catalyst surface. Can detect poisons and changes in the palladium oxidation state (e.g., Pd(0) vs Pd(II)). | [4][19] |
| Transmission Electron Microscopy (TEM) | Visualizes the catalyst particles directly. Allows for measurement of particle size and observation of sintering/aggregation. | [20] |
| Inductively Coupled Plasma (ICP-MS/OES) | Provides highly sensitive bulk elemental analysis to quantify palladium content and detect trace metal impurities that may act as poisons. | [14] |
| Thermogravimetric Analysis (TGA) | Measures changes in mass with temperature. Can be used to quantify coke or foulant deposition on the catalyst surface. | [21] |
| X-ray Absorption Spectroscopy (XAS) | Probes the local coordination environment and oxidation state of palladium, providing detailed insight into the deactivation mechanism in situ.[17][18][20][22] |
References
- 1. nbinno.com [nbinno.com]
- 2. ammoniaknowhow.com [ammoniaknowhow.com]
- 3. studysmarter.co.uk [studysmarter.co.uk]
- 4. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 5. Catalyst deactivation mechanisms and how to prevent them [eureka.patsnap.com]
- 6. Three Sources of Catalyst Deactivation and How To Mitigate Them | Chemical Catalysis for Bioenergy Consortium [chemcatbio.org]
- 7. uomus.edu.iq [uomus.edu.iq]
- 8. Catalyst activation, deactivation, and degradation in palladium-mediated Negishi cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. reddit.com [reddit.com]
- 11. benchchem.com [benchchem.com]
- 12. reddit.com [reddit.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. researchgate.net [researchgate.net]
- 15. US4999326A - Palladium catalyst reactivation - Google Patents [patents.google.com]
- 16. CN101024184A - Method for reactivating deactivated palladium/carbon catalyst - Google Patents [patents.google.com]
- 17. Investigation of the Deactivation and Reactivation Mechanism of a Heterogeneous Palladium(II) Catalyst in the Cycloisomerization of Acetylenic Acids by In Situ XAS - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Analysis of Catalysts | tasconusa.com [tasconusa.com]
- 20. Catalyst Characterization Techniques [hidenanalytical.com]
- 21. longdom.org [longdom.org]
- 22. diva-portal.org [diva-portal.org]
Technical Support Center: Purification of Products from 1,4-Dichloro-2-iodobenzene Reactions
Welcome to the technical support guide for researchers, scientists, and drug development professionals working with 1,4-dichloro-2-iodobenzene. This versatile building block is a cornerstone for constructing complex molecules via palladium-catalyzed cross-coupling reactions. However, the journey from a crude reaction mixture to a pure, characterizable product is often fraught with challenges. This guide is designed to provide expert insights and field-proven solutions to the specific purification issues you may encounter. We will move beyond simple step-by-step instructions to explain the causality behind our recommended protocols, ensuring you can adapt and troubleshoot effectively.
Understanding the Landscape: Common Reactions and Impurities
This compound is prized for the differential reactivity of its halogen atoms. The carbon-iodine bond is significantly more reactive in palladium-catalyzed cross-coupling reactions than the carbon-chlorine bonds, allowing for selective functionalization at the C2 position. The most common transformations include Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig aminations.[1][2][3][4]
Successful purification begins with understanding what might be in your flask besides the desired product.
| Reaction Type | Typical Coupling Partner | Desired Product Structure | Common Impurities & Byproducts |
| Suzuki-Miyaura | Aryl/Vinyl Boronic Acid or Ester | 2-Aryl/Vinyl-1,4-dichlorobenzene | Unreacted this compound, boronic acid, boronic acid homocoupling product (biaryl), 1,4-dichlorobenzene (protodeiodination), palladium residues, inorganic base.[5][6] |
| Sonogashira | Terminal Alkyne | 2-(Alkynyl)-1,4-dichlorobenzene | Unreacted this compound, alkyne, alkyne homocoupling product (di-yne), 1,4-dichlorobenzene, palladium/copper residues, amine base salts.[2][7][8] |
| Buchwald-Hartwig | Primary/Secondary Amine | N-(1,4-dichloro-2-phenyl)amine | Unreacted this compound, unreacted amine, 1,4-dichlorobenzene, palladium residues, inorganic base (e.g., NaOtBu).[1][9][10] |
Troubleshooting Guide & FAQs
This section addresses the most frequent purification challenges in a direct question-and-answer format.
Issue 1: Persistent Color and Catalyst Residues
Q: My crude product is a dark, greyish-black solid or oil even after initial workup. How do I effectively remove palladium catalyst residues?
A: This is the most common purification issue in cross-coupling chemistry. The color indicates residual palladium, which can be either heterogeneous (Pd black) or soluble palladium complexes. A multi-step approach is often necessary.
-
Causality: Filtration alone is only effective for heterogeneous, insoluble palladium species.[11] Soluble Pd(II) intermediates or Pd(0) complexes coordinated to phosphine ligands may pass through standard filters and require more advanced removal techniques.
-
Solution Pathway:
-
Initial Filtration (for heterogeneous Pd): The first step after the reaction is complete should always be to dilute the reaction mixture with a suitable solvent (like ethyl acetate or dichloromethane) and filter it through a pad of Celite®.[12][13] This will remove the bulk of the insoluble palladium black.
-
Scavenging (for soluble Pd): If the filtrate remains colored, soluble palladium is present. Treatment with a scavenger is required.
-
Activated Carbon: Stirring the filtrate with activated carbon can effectively adsorb many soluble palladium species.[14] However, be aware that it can sometimes adsorb the product as well, leading to yield loss.
-
Thiol-Based Scavengers: Solid-supported scavengers, such as silica gel functionalized with thiol groups, are highly effective at binding soluble palladium.[13] These are often preferred in pharmaceutical development due to their high selectivity and ease of removal by simple filtration.
-
-
Experimental Protocol 1: Palladium Removal via Celite Filtration
-
Prepare the Funnel: Place a piece of filter paper in a Büchner or sintered glass funnel.
-
Create the Pad: Add a 1-2 cm thick layer of Celite® to the funnel. Gently press down to create a compact, level bed. Wet the pad with the solvent you will use for filtration to ensure it is properly set.
-
Dilute and Filter: Dilute your crude reaction mixture with a solvent like ethyl acetate to reduce viscosity.[11] Slowly pour the mixture onto the center of the Celite pad under vacuum.
-
Wash: Wash the Celite pad thoroughly with fresh solvent to recover any product that may have been retained.[12] The collected filtrate should now be free of heterogeneous palladium.
Caption: Decision tree for selecting a palladium removal method.
Issue 2: Separating Product from Organic Impurities
Q: My NMR analysis shows a mixture of my desired product, unreacted this compound, and a homocoupled byproduct. What is the best way to separate these?
A: This is a classic scenario where flash column chromatography is the method of choice.[12][15] The components almost always have sufficiently different polarities to allow for separation on silica gel.
-
Causality: Separation by silica gel chromatography is based on the principle of polarity.
-
Unreacted this compound: Relatively non-polar.
-
Homocoupled Byproducts (e.g., biphenyls): Typically non-polar.
-
Desired Product: The addition of a new aryl, alkynyl, or amino group generally increases the polarity compared to the starting material.
-
-
Solution Pathway:
-
Solvent System Selection: Use Thin-Layer Chromatography (TLC) to determine an appropriate eluent system. Start with a non-polar solvent (e.g., hexanes or petroleum ether) and gradually add a more polar solvent (e.g., ethyl acetate or dichloromethane). The ideal system will show good separation between the spots, with the product having an Rf value of ~0.3.
-
Column Chromatography: Perform flash column chromatography using the optimized solvent system. The less polar compounds (starting material, homocoupling byproducts) will elute first, followed by your more polar product.
-
Experimental Protocol 2: Flash Column Chromatography
-
Column Packing: Secure a glass column vertically. Add a small plug of cotton and a thin layer of sand. Pack the column with silica gel, either as a dry powder or as a slurry in the initial eluent.[16]
-
Sample Loading: Dissolve your crude product in a minimal amount of the chromatography solvent or a stronger solvent like dichloromethane. Adsorb this solution onto a small amount of silica gel or Celite®, dry it, and carefully add the resulting powder to the top of the packed column.
-
Elution: Add the eluent to the column and apply positive pressure (gently!). Collect fractions and analyze them by TLC to identify which ones contain your pure product.[16]
-
Concentration: Combine the pure fractions and remove the solvent under reduced pressure (e.g., using a rotary evaporator).
Issue 3: Removing Inorganic Salts and Base
Q: My reaction used a strong base like K₂CO₃ or NaOtBu. How do I remove the resulting inorganic salts before chromatography?
A: A standard aqueous workup, also known as liquid-liquid extraction (LLE), is essential.[17][18] This procedure separates compounds based on their differential solubility in two immiscible liquid phases, typically an organic solvent and water.[19]
-
Causality: Your organic product is soluble in an organic solvent (e.g., ethyl acetate), while the inorganic salts formed from the base are soluble in water. By mixing the two, the components will partition into their preferred phase.
-
Solution Pathway:
-
Quench and Dilute: After the reaction, cool the mixture to room temperature and dilute it with an organic solvent (e.g., ethyl acetate) and water.[20]
-
Extract: Transfer the mixture to a separatory funnel, shake vigorously, and allow the layers to separate.[21] Drain the aqueous layer.
-
Wash: Wash the organic layer sequentially with water and then a saturated aqueous solution of NaCl (brine). The brine wash helps to remove residual water from the organic layer and break any emulsions that may have formed.[20]
-
Dry and Concentrate: Dry the isolated organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate the solvent under reduced pressure.[22] The resulting crude material is now ready for chromatography.
-
Caption: General workflow for purification after cross-coupling.
Issue 4: Product Purification by Crystallization
Q: My product is a solid after chromatography, but the purity could be higher. Can I use recrystallization?
A: Yes, recrystallization is an excellent technique for purifying solid compounds, provided a suitable solvent can be found.[23][24][25]
-
Causality: The principle relies on the differential solubility of your product and the impurities at different temperatures. An ideal solvent will dissolve your product completely when hot but poorly when cold.[26][27] As the saturated hot solution cools, the product's solubility decreases, and it crystallizes out, leaving the more soluble impurities behind in the solvent.[23]
-
Solution Pathway:
-
Solvent Screening: Test small amounts of your solid in various solvents to find one where it is sparingly soluble at room temperature but highly soluble at the solvent's boiling point. Common choices for moderately polar compounds like these include ethanol, isopropanol, or mixed solvent systems like ethanol/water or hexanes/ethyl acetate.[26]
-
Perform Recrystallization: Dissolve the impure solid in the minimum amount of boiling solvent.[24][27] If using a mixed solvent system, dissolve in the "good" solvent and add the "poor" solvent dropwise until the solution becomes cloudy, then re-clarify with a few drops of the "good" solvent.
-
Cool and Isolate: Allow the solution to cool slowly to room temperature, then place it in an ice bath to maximize crystal formation.[26][27] Collect the pure crystals by vacuum filtration.[24]
-
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. Sonogashira Coupling [organic-chemistry.org]
- 3. Yoneda Labs [yonedalabs.com]
- 4. Suzuki Coupling [organic-chemistry.org]
- 5. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 6. Organoborane coupling reactions (Suzuki coupling) - PMC [pmc.ncbi.nlm.nih.gov]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. m.youtube.com [m.youtube.com]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. rsc.org [rsc.org]
- 16. orgsyn.org [orgsyn.org]
- 17. Liquid–liquid extraction - Wikipedia [en.wikipedia.org]
- 18. The Liquid-Liquid Extraction Guide | Phenomenex [phenomenex.com]
- 19. Supramolecular chemistry of liquid–liquid extraction - Chemical Science (RSC Publishing) DOI:10.1039/D4SC00933A [pubs.rsc.org]
- 20. benchchem.com [benchchem.com]
- 21. chem.libretexts.org [chem.libretexts.org]
- 22. benchchem.com [benchchem.com]
- 23. mt.com [mt.com]
- 24. chem.libretexts.org [chem.libretexts.org]
- 25. Recrystallization (chemistry) - Wikipedia [en.wikipedia.org]
- 26. benchchem.com [benchchem.com]
- 27. m.youtube.com [m.youtube.com]
Technical Support Center: Efficient Removal of Palladium Catalyst from 1,4-Dichloro-2-iodobenzene Coupling Products
This guide provides researchers, scientists, and drug development professionals with in-depth troubleshooting strategies and frequently asked questions (FAQs) for the effective removal of residual palladium catalysts from the products of cross-coupling reactions involving 1,4-dichloro-2-iodobenzene. Given the prevalence of palladium-catalyzed reactions in modern organic synthesis, particularly in the pharmaceutical industry, ensuring the removal of this metal to acceptable levels is a critical step for downstream applications and regulatory compliance.[1][2]
Introduction: The Challenge of Palladium Removal
Palladium-catalyzed cross-coupling reactions, such as Suzuki-Miyaura, Heck, and Sonogashira couplings, are indispensable tools for forming carbon-carbon and carbon-heteroatom bonds.[1][3] this compound is a versatile building block in these transformations, allowing for selective functionalization at the highly reactive C-I bond.[4][5]
However, a significant challenge that often arises is the removal of the palladium catalyst from the reaction mixture post-completion.[6][7] Residual palladium can interfere with subsequent synthetic steps, compromise the biological activity of target molecules, and is strictly regulated in active pharmaceutical ingredients (APIs).[8][9] The International Council for Harmonisation (ICH) guidelines, for instance, classify palladium as a Class 2B element, with a permitted daily exposure (PDE) of 100 µ g/day , translating to a concentration limit of 10 ppm for a 10g daily dose of a drug product.[8]
This guide will explore various methods for palladium removal, offering insights into their mechanisms and providing practical, step-by-step protocols.
Frequently Asked Questions (FAQs)
Q1: Why is it so difficult to remove palladium from my reaction mixture?
The difficulty in removing palladium often stems from the nature of the palladium species present at the end of the reaction. While heterogeneous catalysts like palladium on carbon (Pd/C) can be removed by simple filtration, homogeneous catalysts form soluble complexes in the reaction mixture.[3][10] Furthermore, the product itself, especially if it contains heteroatoms, can act as a ligand, forming stable, soluble complexes with palladium, making its removal by simple extraction or filtration challenging.[1][11]
Q2: What are the primary methods for removing palladium catalysts?
The most common and effective methods for palladium removal can be broadly categorized as:
-
Adsorption: Utilizing materials with a high surface area and affinity for palladium, such as activated carbon or specialized scavenger resins.
-
Chelation/Scavenging: Employing molecules (scavengers) that selectively bind to palladium, forming complexes that can be easily removed by filtration.[1][11]
-
Chromatography: Using techniques like column chromatography to separate the product from the palladium catalyst.[10][12]
-
Precipitation/Crystallization: Inducing the palladium to precipitate out of the solution, or purifying the desired product through crystallization, leaving the palladium impurities in the mother liquor.[13]
Q3: When should I choose activated carbon versus a scavenger resin?
Activated carbon is a cost-effective and widely used adsorbent for palladium removal.[14][15] However, its non-specific nature can sometimes lead to the loss of the desired product through co-adsorption.
Scavenger resins, which are typically silica or polystyrene-based supports functionalized with high-affinity ligands (e.g., thiols, amines), offer greater selectivity for palladium.[1][11] This selectivity can lead to higher product recovery. The choice often depends on the scale of the reaction, cost considerations, and the sensitivity of the product to non-specific binding. For high-value products or when stringent purity is required, scavenger resins are often the preferred choice.[12]
Q4: Can column chromatography alone be sufficient for palladium removal?
While column chromatography is a standard purification technique, studies have shown that it may not always be sufficient to reduce palladium levels to the low ppm range required for many applications.[6][16] Significant amounts of palladium can co-elute with the product. Therefore, it is often recommended to use a scavenging step either before or after chromatographic purification to ensure thorough removal.[6][17]
Q5: How do I know how much residual palladium is in my sample?
Accurate quantification of residual palladium is crucial. The industry-standard method is Inductively Coupled Plasma-Mass Spectrometry (ICP-MS), which offers high sensitivity and can detect palladium at parts-per-billion (ppb) levels.[18][19] Other techniques like atomic absorption spectroscopy are also used. For rapid screening during process development, colorimetric and fluorimetric methods are available.[18][20]
Troubleshooting Guide
Issue 1: High Residual Palladium Levels After Initial Purification
Possible Cause: The palladium species is highly soluble and/or strongly complexed with the product or other components in the reaction mixture.
Solutions:
-
Employ a High-Affinity Scavenger: Switch to a scavenger with a stronger binding affinity for palladium. Thiol-based or trimercaptotriazine (TMT) functionalized scavengers are often very effective.[1][8]
-
Optimize Scavenging Conditions: Increase the temperature (e.g., to 50-60 °C) and/or extend the treatment time (e.g., up to 24 hours) to improve the scavenger's efficiency.[11]
-
Sequential Treatment: Combine different methods. For example, an initial filtration through Celite to remove any precipitated palladium, followed by treatment with a scavenger resin, and then a final polishing step with activated carbon.[11]
-
pH Adjustment: In some cases, adjusting the pH of the reaction mixture can break the palladium-product complex, making the palladium more accessible to scavengers.
Issue 2: Significant Product Loss During Palladium Removal
Possible Cause: Non-specific adsorption of the product onto the purification medium, a common issue with activated carbon.[8]
Solutions:
-
Reduce Adsorbent Amount: Use the minimum effective amount of activated carbon or scavenger resin.
-
Screen Different Scavengers: Test various scavengers to find one with lower non-specific binding for your specific product.
-
Solvent Selection: The choice of solvent can influence the product's interaction with the adsorbent. Experiment with different solvents.
-
Alternative Methods: If product loss remains high, consider other purification techniques like precipitation or crystallization.[13]
Experimental Protocols
Protocol 1: Palladium Removal Using Activated Carbon
-
Dissolve Crude Product: Dissolve the crude product from the this compound coupling reaction in a suitable organic solvent (e.g., ethyl acetate, toluene).
-
Add Activated Carbon: Add activated carbon (typically 5-10 wt% relative to the crude product) to the solution.[11]
-
Stir: Stir the mixture at room temperature or with gentle heating (e.g., 40-50 °C) for 1 to 18 hours.[11]
-
Filter: Filter the mixture through a pad of Celite to remove the activated carbon. Ensure the Celite pad is thick enough to prevent fine carbon particles from passing through.[11]
-
Wash: Wash the filter cake with fresh solvent to recover any adsorbed product.
-
Concentrate: Combine the filtrate and washings and remove the solvent under reduced pressure.
-
Analyze: Determine the residual palladium concentration using ICP-MS.[19]
Protocol 2: Palladium Removal Using a Scavenger Resin
-
Select a Scavenger Resin: Choose a scavenger resin with high affinity for palladium, such as a thiol-functionalized silica gel.
-
Dissolve Crude Product: Dissolve the crude product in an appropriate solvent.
-
Add Scavenger Resin: Add the scavenger resin (typically 2-5 equivalents relative to the initial palladium catalyst loading) to the solution.
-
Stir: Stir the mixture at room temperature or elevated temperature (as recommended by the manufacturer) for 2 to 24 hours.
-
Filter: Filter off the resin.
-
Wash: Wash the resin with fresh solvent.
-
Concentrate: Combine the filtrate and washings and concentrate under reduced pressure.
-
Analyze: Quantify the remaining palladium content.
Data Presentation
Table 1: Comparison of Palladium Removal Methods
| Method | Typical Efficiency | Advantages | Disadvantages |
| Activated Carbon | 70-95% | Low cost, readily available.[14] | Non-specific, can lead to product loss.[11] |
| Scavenger Resins | >95% | High selectivity, high product recovery.[1] | Higher cost compared to activated carbon. |
| Chromatography | Variable | Can remove other impurities simultaneously. | May not be sufficient for complete removal.[6] |
| Crystallization | Highly Variable | Can provide very pure product. | Not suitable for all products, can lead to yield loss.[13] |
Visualizations
Workflow for Selecting a Palladium Removal Strategy
Caption: Decision tree for selecting a palladium removal method.
General Experimental Workflow for Palladium Removal
Caption: General workflow for palladium removal.
Conclusion
The removal of palladium catalysts from the products of cross-coupling reactions involving this compound is a critical yet often challenging step. A systematic approach, involving the careful selection of the purification method based on the specific product and process constraints, is key to success. By understanding the underlying principles of different techniques and employing a robust troubleshooting strategy, researchers can effectively minimize palladium contamination, ensuring the quality and integrity of their synthesized compounds. For critical applications, especially in drug development, the routine quantification of residual palladium is highly recommended.[6][17]
References
- 1. pubs.acs.org [pubs.acs.org]
- 2. biotage.com [biotage.com]
- 3. spinchem.com [spinchem.com]
- 4. benchchem.com [benchchem.com]
- 5. benchchem.com [benchchem.com]
- 6. Pilot Study to Quantify Palladium Impurities in Lead-like Compounds Following Commonly Used Purification Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 7. pubs.acs.org [pubs.acs.org]
- 8. benchchem.com [benchchem.com]
- 9. The effect of residual palladium on the performance of organic electrochemical transistors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. researchgate.net [researchgate.net]
- 13. benchchem.com [benchchem.com]
- 14. Removal of palladium (Pd) catalysts Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 15. Selective adsorption and removal of Palladium (Pd) Activated Carbon Business Division | Osaka Gas Chemicals Co., Ltd. [ogc.co.jp]
- 16. researchgate.net [researchgate.net]
- 17. pubs.acs.org [pubs.acs.org]
- 18. pharmtech.com [pharmtech.com]
- 19. arborassays.com [arborassays.com]
- 20. books.rsc.org [books.rsc.org]
Technical Support Center: Managing Hydrodehalogenation Side Products
Welcome to the technical support center for catalytic hydrodehalogenation. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, field-proven insights into managing the common side reactions and byproducts encountered during this crucial synthetic transformation. Our goal is to move beyond simple protocols and explain the causality behind experimental choices, empowering you to troubleshoot and optimize your reactions effectively.
Troubleshooting Guide: Common Issues & Solutions
This section addresses the most frequent challenges encountered during hydrodehalogenation experiments in a direct question-and-answer format.
Q1: My hydrodehalogenation is incomplete, leaving significant starting material. What are the likely causes and how can I drive it to completion?
A1: Incomplete conversion is a common issue often attributable to catalyst deactivation or insufficient hydrogenation power. The primary culprit is frequently the generation of acidic byproducts (HX) which poison the catalyst.
Core Causality: The hydrodehalogenation reaction (Ar-X + H₂ → Ar-H + HX) produces one equivalent of a hydrohalic acid (e.g., HCl, HBr). This acid can adsorb onto the catalyst surface, inhibiting substrate binding and deactivating the catalyst.[1][2] Furthermore, if the local pH around the catalyst drops significantly, it can cause leaching of the active palladium metal from its support.[1]
Troubleshooting Workflow:
Caption: Troubleshooting workflow for incomplete hydrodehalogenation.
Detailed Solutions:
-
In-Situ Acid Neutralization: The most effective first step is to add a base to the reaction mixture. This neutralizes the HX as it forms, protecting the catalyst.[3]
-
Recommended Bases: Triethylamine (Et₃N), potassium carbonate (K₂CO₃), or sodium bicarbonate (NaHCO₃) are excellent choices. Use at least a stoichiometric amount relative to the halide.
-
Insight: In multiphase systems, using a strong aqueous base like KOH can dramatically accelerate the reaction by rapidly removing the adsorbed HCl from the catalyst surface.[2][4]
-
-
Optimize Hydrogen Source:
-
H₂ Gas: If using a balloon, ensure a fresh supply and proper purging of the reaction atmosphere. For stubborn substrates, increasing to a higher pressure (e.g., 50-100 psi in a Parr shaker) is often effective.
-
Transfer Hydrogenation: Formates (e.g., sodium formate, ammonium formate) are common hydrogen donors.[3] For more challenging reductions, formic acid can be more effective. The choice of hydrogen donor can significantly impact selectivity and rate.
-
-
Evaluate Catalyst Health:
-
Poisons: Substrates synthesized using sulfur-containing reagents or those containing functional groups like thiols can irreversibly poison palladium catalysts.[5][6] Pre-treating the substrate by passing it through a plug of silica or activated carbon can remove trace impurities.
-
Catalyst Quality: Ensure the catalyst is not old or has been improperly stored. Dry Pd/C can be pyrophoric and its activity can degrade upon exposure to air.[7]
-
Q2: I'm observing significant hydrodehalogenation as a side product in my palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Sonogashira). How can I suppress this?
A2: Hydrodehalogenation is a frequent and problematic side reaction in cross-coupling, leading to diminished yields and purification challenges.[8][9] It arises from competing pathways that introduce a hydride to the catalytic cycle, causing premature reductive elimination of the Ar-H product.
Mechanistic Origin: The unwanted hydride can originate from several sources:
-
Solvent: Alcohols (especially methanol and isopropanol) and DMF can act as hydride donors.[8][10]
-
Base: Bases like alkoxides can undergo β-hydride elimination.
-
Reagents: Boronic acids in Suzuki coupling can contain trace impurities or decompose to generate hydride sources.
Caption: Competing pathways of cross-coupling and hydrodehalogenation.
Mitigation Strategies:
-
Choice of Solvent: Avoid alcoholic solvents where possible. Aprotic solvents like THF, dioxane, or toluene are generally preferred.
-
Choice of Base: Use weaker, non-nucleophilic bases. Carbonates (K₂CO₃, Cs₂CO₃) or phosphates (K₃PO₄) are often superior to alkoxides (e.g., NaOtBu) in suppressing this side reaction.[8]
-
Ligand Modification: Employ more electron-donating and bulky phosphine ligands. These ligands can accelerate the rate of reductive elimination for the desired Ar-R product, outcompeting the undesired Ar-H formation.
-
Temperature Control: Lowering the reaction temperature can sometimes disfavor the hydrodehalogenation pathway, which may have a higher activation energy.
Q3: My reaction with a polyhalogenated substrate is producing a mixture of partially dehalogenated intermediates. How do I improve selectivity for a single product?
A3: Selectivity in polyhalogenated systems is governed by the inherent reactivity of the C-X bonds (typically C-I > C-Br > C-Cl >> C-F) and the reaction conditions.[3] Achieving selective removal of one halogen while preserving others, or ensuring complete dehalogenation, requires precise control.
Strategies for Selective Monodehalogenation:
-
Control Stoichiometry: Use a limiting amount of the hydrogen source (e.g., 1.0-1.1 equivalents of a transfer agent like sodium formate).
-
Lower Temperature: Run the reaction at a lower temperature (e.g., 0 °C or room temperature) to exploit the differential reactivity of the C-X bonds.
-
Milder Catalyst: A less active catalyst or a lower catalyst loading may favor the removal of only the most labile halogen.
Strategies for Complete Dehalogenation:
-
Excess Hydrogen Source: Use a significant excess of the hydrogen donor or maintain a positive pressure of H₂ gas.
-
Elevated Temperature: Increasing the temperature will provide the necessary energy to cleave the stronger C-X bonds.
-
Active Catalyst: Use a more active catalyst system. For example, Rh/Al₂O₃ has been shown to be effective for the complete hydrodefluorination of polyfluorinated benzenes under mild conditions.[11] A multiphase system with a strong base can also drive the reaction to completion.[2]
| Parameter | Objective: Selective Monodehalogenation | Objective: Complete Dehalogenation | Rationale |
| H₂ Source | 1.0-1.1 eq. Transfer Agent | Excess H₂ gas or Transfer Agent | Stoichiometry dictates the extent of reaction. |
| Temperature | Low (0 °C to RT) | Elevated (50-100 °C) | Exploits kinetic differences vs. providing energy for all C-X bonds. |
| Catalyst | Lower loading (0.5-1 mol%) | Standard or higher loading (2-10 mol%) | Controls overall reaction rate. |
| Base | Stoichiometric (1.0 eq.) | Catalytic or Stoichiometric | Protects catalyst without aggressively driving the reaction. |
Caption: Adjusting parameters for selective vs. complete hydrodehalogenation.
Q4: My reaction is reducing other functional groups in my molecule. How can I improve chemoselectivity?
A4: Achieving chemoselectivity is critical when other reducible groups (alkenes, alkynes, carbonyls, nitro groups, benzyl ethers) are present. The key is to select a catalyst and conditions that favor C-X bond cleavage over the reduction of other functionalities.
Key Principles:
-
Catalyst Choice: Palladium on carbon (Pd/C) is a versatile "workhorse" but can be aggressive. Platinum (Pt) is even more powerful and will readily reduce aromatic rings.[3] Nickel-based catalysts are an alternative but may require harsher conditions.
-
pH Control: The pH of the reaction medium can have a profound effect on selectivity. For example, in molecules containing both a benzyl-protected amine and a chlorine atom, acidic conditions favor debenzylation, while basic conditions exclusively promote dechlorination.[1] The inflection point often corresponds to the pKa of the substrate.[1]
Practical Recommendations:
-
For Preserving Alkenes/Alkynes: Use transfer hydrogenation conditions, often with ammonium formate as the H-donor and Pd/C. This is typically milder than high-pressure H₂ gas.
-
For Preserving Carbonyls: Avoid highly acidic conditions which can promote acetal formation with alcohol solvents. Neutral or slightly basic conditions are often best.
-
For Preserving Nitro Groups: This is very challenging as nitro groups are easily reduced by most hydrogenation catalysts. A specific protocol using Pd/C with sodium formate in an ethyl acetate/water mixture has shown some success. Alternatively, consider a different dehalogenation method, such as using a stoichiometric reductant.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism for catalyst deactivation during hydrodehalogenation?
A1: The most common deactivation mechanism is chemical poisoning by the hydrohalic acid (HX) byproduct.[1][12] The catalyst's active sites are typically basic in nature, and the acid adsorbs strongly, preventing the organic substrate from binding. A secondary mechanism is leaching , where the acidic environment causes the palladium nanoparticles to dissolve off the carbon support.[1] Other impurities in the starting material, such as sulfur or strongly coordinating ligands, can also act as irreversible poisons.[5][6]
Q2: How does the choice of base and solvent impact the reaction?
A2:
-
Base: The primary role of the base is to act as an acid scavenger for the HX byproduct, thereby protecting the catalyst.[2][3] Inorganic bases like K₂CO₃ are effective and non-coordinating. Organic bases like Et₃N also work well. The choice of base can also influence selectivity, as seen in the competition between debenzylation and dechlorination.[1]
-
Solvent: The solvent choice is critical. Polar protic solvents like ethanol can serve as the hydride source in transfer hydrogenations but can also be a source of unwanted side reactions in cross-coupling.[8][10] Apolar solvents like toluene or THF are often used to minimize side reactions, but the reaction may be slower.[2] Using a multiphase system (e.g., isooctane/water with a phase-transfer catalyst) can dramatically enhance reaction rates by creating a favorable microenvironment for the catalyst.[2][4]
Q3: Which analytical techniques are best for identifying and quantifying hydrodehalogenation side products?
A3: A combination of techniques is recommended for robust analysis:
-
Gas Chromatography-Mass Spectrometry (GC-MS): Ideal for volatile and thermally stable compounds. It provides excellent separation and allows for definitive identification of the desired product and halogenated/dehalogenated impurities based on their mass spectra and retention times.[13]
-
High-Performance Liquid Chromatography (HPLC) with UV and MS detection (LC-MS): The workhorse for less volatile or thermally sensitive molecules common in drug development. It allows for accurate quantification of the product and byproducts.[14][15]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR is invaluable for determining the ratio of aromatic protons to other protons in the molecule, giving a clear picture of the conversion and the presence of the Ar-H side product versus the Ar-X starting material.
Protocols & Methodologies
Protocol 1: General Procedure for Catalytic Transfer Hydrogenation (CTH) for Chemoselective Dehalogenation
This protocol is a good starting point for selectively removing a halogen in the presence of other reducible functional groups.
-
Setup: To a round-bottom flask equipped with a magnetic stir bar, add the halogenated substrate (1.0 eq.).
-
Catalyst & Base: Add palladium on carbon (5-10 wt% Pd/C, 1-5 mol %) and sodium carbonate (Na₂CO₃, 1.5 eq.).
-
Solvent: Add an appropriate solvent (e.g., ethanol, ethyl acetate, or THF) to create a slurry (typically 0.1-0.5 M concentration).
-
Hydrogen Donor: Add the transfer hydrogenation agent, such as ammonium formate (HCOONH₄, 3-5 eq.).
-
Reaction: Heat the mixture to a suitable temperature (e.g., 60-80 °C) and monitor the reaction progress by TLC, GC-MS, or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and filter through a pad of Celite® to remove the catalyst. Rinse the pad with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure and purify the crude product by chromatography or recrystallization.
Self-Validation: The reaction should show a clean conversion of starting material to the dehalogenated product with minimal formation of other reduced byproducts. The Celite filtration should result in a clear, colorless filtrate, indicating complete removal of the heterogeneous catalyst.
References
- 1. researchgate.net [researchgate.net]
- 2. scispace.com [scispace.com]
- 3. Thieme E-Books & E-Journals [thieme-connect.de]
- 4. pubs.acs.org [pubs.acs.org]
- 5. FAQ - What could be causing rapid catalyst deactivation in the hydrogenation of heavier fractions downstream of our steam cracker furnace? | Axens [axens.net]
- 6. Understanding Catalyst Deactivation: How Characterization Can Identify the Root Cause - Applied Catalysts [catalysts.com]
- 7. Hydrogenolysis and Selective Reduction (Dehalogenation) - Wordpress [reagents.acsgcipr.org]
- 8. A mechanistic investigation of hydrodehalogenation using ESI-MS - Chemical Communications (RSC Publishing) DOI:10.1039/C3CC46271D [pubs.rsc.org]
- 9. benchchem.com [benchchem.com]
- 10. Pd-catalysed hydrodehalogenation of aryl chlorides: a mild method for deuteration and detoxification - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. env.go.jp [env.go.jp]
- 14. US9759698B2 - Analytical methods for analyzing and determining impurities in dianhydrogalactitol - Google Patents [patents.google.com]
- 15. Analytical methods and achievability - Guidelines for drinking-water quality - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Buchwald-Hartwig Amination
Welcome to the technical support center for the Buchwald-Hartwig amination. As a cornerstone of modern synthetic chemistry for C-N bond formation, this palladium-catalyzed cross-coupling reaction's success is critically dependent on the careful selection of the base and solvent.[1] This guide is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and provide a logical framework for optimizing reaction conditions.
Troubleshooting Guide: Common Issues & Solutions
This section addresses specific experimental failures in a question-and-answer format, providing both solutions and the underlying chemical reasoning.
Issue 1: Low or No Conversion
Q: My reaction shows no product formation, and I am recovering my starting materials. What is the most likely cause related to my base or solvent?
A: The most common and frequently underestimated cause of failure is the poor solubility of the inorganic base in the reaction solvent. [2] If the base cannot dissolve, it cannot perform its essential roles in the catalytic cycle, effectively halting the reaction.
-
Possible Cause: The chosen base (e.g., K₃PO₄, Cs₂CO₃) has low solubility in your solvent (e.g., toluene).
-
Suggested Solution:
-
Change Solvent: Switch to a more polar aprotic solvent like 1,4-dioxane or THF, which can better dissolve inorganic salts.[3]
-
Change Base: Switch to a base with higher organic solvent solubility, such as the alkoxide NaOtBu or the amide LHMDS.[2][4] Be mindful that these are much stronger bases and may not be compatible with sensitive functional groups.[2]
-
Use Additives: In some cases, phase-transfer catalysts can be used to shuttle the inorganic base into the organic phase, though this adds complexity.
-
Q: I'm using a strong, soluble base like NaOtBu, but my reaction is still sluggish or fails, especially with an aryl chloride. Why?
A: Base strength and catalyst activation are intrinsically linked. While a strong base is necessary, its role is nuanced. The base must be strong enough to deprotonate the amine-palladium complex to generate the key palladium-amido intermediate that precedes reductive elimination.[4]
-
Possible Cause 1: Insufficient Basicity for the Amine. The pKa of the amine's conjugate acid must be considered. Less acidic amines (higher pKa) require stronger bases for efficient deprotonation.
-
Possible Cause 2: Catalyst Inhibition. While aryl iodides are electronically more reactive, the iodide anion generated during the reaction can have an inhibitory effect on the catalyst, especially in nonpolar solvents like toluene where iodide salts are poorly soluble.[5][6]
-
Suggested Solution:
-
Screen Bases: Your initial choice may not be optimal. A small screen including an alkoxide (NaOtBu), an amide (LHMDS), and a carbonate (Cs₂CO₃) can be highly informative.
-
Consider Ligand Choice: The choice of phosphine ligand is critical, particularly for challenging substrates like aryl chlorides.[7] Bulky, electron-rich ligands can accelerate the oxidative addition and reductive elimination steps.[8]
-
Solvent Polarity: In nonpolar solvents, the base must be anionic to facilitate deprotonation without generating new charges.[9][10][11] In more polar solvents, this constraint is relaxed, but the base can also coordinate to the palladium center and form a stable, off-cycle resting state, which can slow the reaction.[9][10][11]
-
Issue 2: Byproduct Formation
Q: I am observing a significant amount of hydrodehalogenation (my aryl halide is being replaced by a hydrogen). What causes this?
A: Hydrodehalogenation is a common side reaction that competes with the desired amination. It often arises from β-hydride elimination from the palladium-amido intermediate. [1]
-
Possible Cause: The base, particularly strong alkoxides like NaOtBu, can promote β-hydride elimination from the palladium-alkoxide species formed in solution, which can then lead to reduction of the aryl halide. This is often more pronounced with primary amines.
-
Suggested Solution:
-
Switch to a Weaker Base: Moving from NaOtBu to a weaker inorganic base like K₃PO₄ or Cs₂CO₃ can often mitigate this side reaction.[2]
-
Change the Ligand: The steric and electronic properties of the phosphine ligand can influence the relative rates of reductive elimination versus β-hydride elimination. Screening different ligands is a key strategy.
-
Lower the Temperature: Running the reaction at a lower temperature can sometimes disfavor the pathway leading to hydrodehalogenation.
-
Q: My reaction is producing diarylamines or other unexpected side products. Could my base be the culprit?
A: Yes, the base can influence product selectivity, especially with primary amines or substrates with multiple reactive sites.
-
Possible Cause: Overly harsh basic conditions can lead to double arylation of primary amines or reactions with other functional groups on your substrate. Some bases can also react directly with sensitive functional groups (e.g., ester hydrolysis with KOtBu).[5]
-
Suggested Solution:
-
Use a Weaker Base: Weaker bases like K₂CO₃ or K₃PO₄ are less likely to promote undesired side reactions.[2]
-
Stoichiometry Control: Carefully control the stoichiometry of the amine to avoid excesses that could lead to double addition.
-
Protecting Groups: If your substrate contains other nucleophilic sites (like a phenol), protection may be necessary.[7]
-
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the catalytic cycle? The base performs two critical functions: 1) It deprotonates the amine after it coordinates to the Pd(II) center, forming the crucial palladium-amido complex. 2) This process displaces the halide from the palladium complex, preparing it for reductive elimination to form the C-N bond.[4]
Q2: How does the solvent choice impact the reaction? The solvent has a profound influence.[3][12] Its primary role is to dissolve the reactants, particularly the base.[6] However, solvent polarity can also affect the stability of intermediates and transition states.[13][14] Nonpolar solvents like toluene are common, but more polar aprotic solvents like dioxane or THF are often better at dissolving the inorganic bases used.[15] Chlorinated solvents, acetonitrile, and pyridine should generally be avoided as they can inhibit the catalyst by coordinating to the palladium center.[6]
Q3: What is a good starting point for base and solvent selection? For a new reaction, a robust starting point is often NaOtBu as the base in toluene or 1,4-dioxane . This combination is effective for a wide range of substrates. However, if the substrate has base-sensitive functional groups, a weaker base like Cs₂CO₃ or K₃PO₄ should be considered first.[2]
Q4: When are weaker bases like carbonates (Cs₂CO₃, K₂CO₃) or phosphates (K₃PO₄) preferred? These weaker, inorganic bases are preferred when dealing with substrates that contain base-sensitive functional groups such as esters, ketones, or nitro groups, which could be degraded by strong alkoxide bases.[2][5] While potentially leading to slower reaction rates, they offer greater functional group tolerance.
Visualizations & Data
The Catalytic Cycle and the Role of the Base
The diagram below illustrates the generally accepted mechanism for the Buchwald-Hartwig amination, highlighting the key step where the base is involved. The cycle begins with an active Pd(0) species which undergoes oxidative addition with the aryl halide. The amine then coordinates to the resulting Pd(II) complex. At this stage, the base deprotonates the coordinated amine to form a palladium-amido complex, which then undergoes reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[5][6]
Caption: The catalytic cycle showing the critical deprotonation step.
Troubleshooting Workflow for Low Conversion
Use this decision tree to diagnose and solve issues of low or no product yield.
Caption: A decision tree for troubleshooting low reaction conversion.
Reference Data Tables
Table 1: Common Bases for Buchwald-Hartwig Amination
The pKa of the base's conjugate acid (pKaH) is a useful guide to its strength. Note that pKa values are highly solvent-dependent.[16] The values below are approximate and typically measured in H₂O or DMSO.
| Base | Formula | Type | Approx. pKaH | Common Applications & Notes |
| Sodium tert-butoxide | NaOtBu | Alkoxide | 19 (in DMSO) | Excellent starting point.[6] Good solubility in ethereal solvents. Can be too harsh for sensitive substrates. |
| Lithium bis(trimethylsilyl)amide | LHMDS | Amide | 26 (in THF) | Very strong, non-nucleophilic base. Useful for less acidic amines.[6] |
| Cesium carbonate | Cs₂CO₃ | Carbonate | 10.3 (pKa of HCO₃⁻) | Weaker base, good for sensitive substrates.[2] High solubility among inorganic carbonates. |
| Potassium carbonate | K₂CO₃ | Carbonate | 10.3 (pKa of HCO₃⁻) | A cost-effective weaker base, but with lower solubility than Cs₂CO₃.[5] |
| Potassium phosphate | K₃PO₄ | Phosphate | 12.3 (pKa of HPO₄²⁻) | Versatile, moderately strong inorganic base. Good for a wide range of functional groups.[2] |
Table 2: Common Solvents and Their Properties
The choice of solvent impacts solubility and reaction kinetics.[12]
| Solvent | Class | Boiling Point (°C) | Dielectric Constant (ε) | Notes |
| Toluene | Aromatic | 111 | 2.4 | Common, nonpolar choice. Poor at dissolving inorganic salts.[6] |
| 1,4-Dioxane | Ether | 101 | 2.2 | Polar aprotic. Excellent for dissolving a wide range of reagents.[15] |
| Tetrahydrofuran (THF) | Ether | 66 | 7.5 | Polar aprotic. Good solvent, but lower boiling point limits reaction temperature.[6] |
| tert-Amyl alcohol | Alcohol | 102 | 5.8 | Protic solvent sometimes used for specific applications. |
| N,N-Dimethylformamide (DMF) | Amide | 153 | 36.7 | Highly polar aprotic. Can dissolve most components but may coordinate to Pd and affect catalysis.[3][10] |
Experimental Protocols
Protocol 1: General Procedure for Small-Scale Parallel Base Screening
This protocol allows for the rapid evaluation of different bases under identical conditions.
Preparation:
-
Arrange an array of oven-dried reaction vials, each with a small magnetic stir bar.
-
In a glovebox or under an inert atmosphere, add the aryl halide (1.0 equiv.), palladium pre-catalyst (e.g., XPhos Pd G3, 1-2 mol%), and ligand (if not using a pre-catalyst) to each vial.
-
Prepare stock solutions of your amine (e.g., 1.1 equiv.) and an internal standard in the chosen reaction solvent (e.g., 1,4-dioxane).
Reaction Setup:
-
To each designated vial, add the appropriate base (e.g., Vial 1: NaOtBu, 1.5 equiv.; Vial 2: K₃PO₄, 2.0 equiv.; Vial 3: Cs₂CO₃, 2.0 equiv.).
-
Add the stock solution of the amine and internal standard to each vial to bring the final concentration to ~0.1 M.
-
Seal the vials tightly with screw caps.
-
Place the array in a pre-heated aluminum block on a magnetic stir plate set to the desired temperature (e.g., 100 °C).
Monitoring and Analysis:
-
After a set time (e.g., 2, 8, and 24 hours), remove the array and allow it to cool to room temperature.
-
Take a small aliquot from each vial, dilute with a suitable solvent (e.g., ethyl acetate), filter through a small plug of silica, and analyze by GC-MS or LC-MS to determine the relative conversion to the product.
References
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. benchchem.com [benchchem.com]
- 3. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 4. jk-sci.com [jk-sci.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. reddit.com [reddit.com]
- 8. researchgate.net [researchgate.net]
- 9. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. researchgate.net [researchgate.net]
- 12. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 13. Solvent Effects on the Selectivity of Palladium-Catalyzed Suzuki-Miyaura Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. Specific Solvent Issues with Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 16. organicchemistrydata.org [organicchemistrydata.org]
Technical Support Center: Temperature Optimization for the Heck Reaction with Polychlorinated Arenes
Welcome to the Technical Support Center for advanced applications of the Mizoroki-Heck reaction. This guide is specifically designed for researchers, scientists, and professionals in drug development who are navigating the complexities of C-C bond formation using polychlorinated arenes. The inherent inertness of the C-Cl bond and the challenges of regioselectivity with multiple halogen substituents demand a nuanced approach to reaction optimization, with temperature being a critical parameter. This document provides in-depth, experience-driven insights and practical troubleshooting advice to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is a higher temperature generally required for Heck reactions with aryl chlorides compared to bromides or iodides?
A1: The increased reaction temperature is necessary to overcome the higher bond dissociation energy of the C-Cl bond compared to C-Br or C-I bonds. The first and often rate-limiting step in the Heck catalytic cycle is the oxidative addition of the aryl halide to the Pd(0) catalyst.[1] Breaking the stronger C-Cl bond requires more energy, which is typically supplied in the form of heat.
Q2: Can the reaction temperature be too high when working with polychlorinated arenes?
A2: Absolutely. While a higher temperature is needed for the activation of C-Cl bonds, excessive heat can lead to several undesirable outcomes. These include catalyst decomposition (formation of palladium black), side reactions such as alkene isomerization, and a decrease in regioselectivity, especially in polychlorinated systems where multiple reaction sites are available.[2] Finding the optimal temperature is a delicate balance between activating the desired C-Cl bond and preventing these detrimental pathways.
Q3: How does the choice of ligand influence the optimal reaction temperature?
A3: The ligand plays a crucial role in stabilizing the palladium catalyst and facilitating the oxidative addition step. Bulky, electron-rich phosphine ligands, such as P(t-Bu)3, can significantly enhance the reactivity of the palladium catalyst, allowing for the use of lower reaction temperatures (e.g., 100-120 °C) even with challenging aryl chlorides.[3] These ligands increase the electron density on the palladium center, which promotes the insertion into the C-Cl bond.
Q4: What is "catalyst decomposition," and how is it related to temperature?
A4: Catalyst decomposition, often observed as the formation of palladium black, is the precipitation of metallic palladium from the catalytic cycle. This leads to a loss of catalytic activity. High temperatures can accelerate this process by causing the catalyst to agglomerate and precipitate, especially if the ligand is not effectively stabilizing the Pd(0) species.[2]
Troubleshooting Guide: Temperature-Related Issues in Heck Reactions with Polychlorinated Arenes
The following table addresses common problems encountered during the Heck reaction with polychlorinated aromatic substrates, with a focus on temperature-related solutions.
| Problem | Potential Cause(s) | Troubleshooting & Temperature Optimization Strategies |
| No or Low Conversion | - Insufficient temperature for C-Cl bond activation. - Inappropriate catalyst/ligand system for the specific polychlorinated arene. - Catalyst deactivation. | - Gradually increase the reaction temperature in 10 °C increments. Monitor the reaction closely for the onset of product formation and any side reactions. - Consider a more robust ligand. Bulky, electron-rich phosphine ligands can lower the required activation energy.[3] - Ensure an inert atmosphere. Oxygen can degrade phosphine ligands and the catalyst, especially at elevated temperatures.[4] |
| Formation of Side Products (e.g., Double Bond Isomerization) | - Excessively high reaction temperature. - Reversible β-hydride elimination and re-addition of the palladium-hydride species.[1] | - Lower the reaction temperature. Once the reaction is initiated, it may be possible to reduce the temperature to maintain a steady conversion rate while minimizing side reactions. - Add silver or thallium salts (e.g., Ag₂CO₃, TlOAc). These can promote a cationic pathway and accelerate reductive elimination, reducing the lifetime of the palladium-hydride intermediate responsible for isomerization.[2] |
| Poor Regioselectivity (Reaction at multiple C-Cl sites) | - High temperature leading to non-selective oxidative addition. - Steric and electronic factors of the polychlorinated arene. | - Optimize for the lowest effective temperature. This can enhance the inherent electronic and steric differences between the chlorine atoms, favoring reaction at the most activated site. - Ligand modification. The steric bulk of the ligand can be used to direct the catalyst to the least hindered C-Cl bond. |
| Catalyst Decomposition (Palladium Black Formation) | - Reaction temperature is too high.[2] - Insufficient ligand concentration or a ligand that is not robust enough for the reaction conditions. | - Lower the reaction temperature. This is the most direct way to mitigate thermal decomposition. - Increase the ligand-to-palladium ratio. This can help to better stabilize the active catalytic species. - Choose a more thermally stable ligand. |
| Reductive Dehalogenation (C-Cl bond is replaced by C-H) | - Presence of a hydride source and high temperatures. - Can be a side reaction pathway. | - Carefully control the reaction temperature. Lowering the temperature may disfavor this pathway. - Ensure the base is not acting as a hydride donor. |
Experimental Protocol: A Starting Point for Optimization
This protocol provides a general starting point for the Heck reaction of a dichlorinated arene with an alkene. Note: This is a representative protocol and will likely require optimization for your specific substrates.
Materials:
-
Palladium(II) acetate (Pd(OAc)₂)
-
Tri(tert-butyl)phosphine (P(t-Bu)₃)
-
1,2-Dichlorobenzene
-
Styrene
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous dioxane
-
Schlenk flask and other appropriate glassware for air-sensitive reactions
-
Inert gas (Argon or Nitrogen)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add Pd(OAc)₂ (e.g., 0.015 mmol) and P(t-Bu)₃ (e.g., 0.06 mmol).
-
Add anhydrous dioxane (e.g., 5 mL) and stir for 10 minutes at room temperature.
-
Add 1,2-dichlorobenzene (e.g., 1.0 mmol), styrene (e.g., 1.2 mmol), and Cs₂CO₃ (e.g., 1.1 mmol).
-
Heat the reaction mixture to 110 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC/MS.
-
If the reaction is sluggish after 4 hours, consider increasing the temperature to 120 °C .
-
If side products are observed, attempt the reaction at a lower starting temperature, for example, 100 °C .
-
Upon completion, cool the reaction to room temperature, dilute with an appropriate solvent (e.g., ethyl acetate), and filter through a pad of celite.
-
Purify the product by column chromatography.
Visualizing the Process
The Heck Reaction Catalytic Cycle
References
Validation & Comparative
reactivity comparison of 1,4-dichloro-2-iodobenzene vs 1,4-dichloro-2-bromobenzene
An In-Depth Guide to the Comparative Reactivity of 1,4-Dichloro-2-iodobenzene and 1,4-dichloro-2-bromobenzene in Cross-Coupling Reactions
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern synthetic organic chemistry, the strategic selection of building blocks is paramount to the successful construction of complex molecular architectures. Halogenated aromatic compounds are foundational synthons, particularly in the synthesis of pharmaceuticals, agrochemicals, and advanced materials where palladium-catalyzed cross-coupling reactions are indispensable tools.[1][2] This guide provides a detailed, evidence-based comparison of two closely related yet distinct building blocks: This compound and 1,4-dichloro-2-bromobenzene . Understanding their reactivity differences is crucial for methodological optimization, enabling chemists to design more efficient, robust, and selective synthetic routes.
The Fundamental Principle: The Carbon-Halogen Bond
The significant difference in reactivity between this compound and 1,4-dichloro-2-bromobenzene is fundamentally rooted in the strength of the carbon-halogen (C-X) bond. The C-I bond is inherently weaker and more polarizable than the C-Br bond. This is a direct consequence of the larger atomic radius of iodine and the greater orbital overlap between carbon and bromine.[3]
This disparity in bond strength is quantitatively expressed by their bond dissociation energies (BDE). A lower BDE signifies that less energy is required to cleave the bond, leading to a lower activation energy for reactions involving C-X bond scission.[4]
| Bond Type | Average Bond Dissociation Energy (kJ/mol) |
| C-Br | ~276-285[5][6] |
| C-I | ~213-240[5][6] |
This energy difference is the primary determinant for the generally observed reactivity trend in palladium-catalyzed cross-coupling reactions: I > Br > OTf > Cl .[7][8]
The Rate-Determining Step: Oxidative Addition
For many palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig amination, the initial oxidative addition of the aryl halide to the palladium(0) catalyst is the rate-determining step of the catalytic cycle.[9][10] In this crucial step, the palladium center inserts itself into the carbon-halogen bond, forming a Pd(II) intermediate.
The facility of this step is directly proportional to the weakness of the C-X bond.[10] Consequently, this compound, with its weaker C-I bond, undergoes oxidative addition more readily and under significantly milder conditions than its bromo-counterpart.[11] This enhanced reactivity often translates to faster reaction times, higher yields, and the ability to use lower catalyst loadings.
Comparative Performance in Key Cross-Coupling Reactions
The theoretical advantage of the C-I bond translates directly into superior practical performance across a range of essential synthetic transformations.
Suzuki-Miyaura Coupling (C-C Bond Formation)
The Suzuki-Miyaura reaction is a cornerstone of C-C bond formation, coupling an organoboron reagent with an organic halide.[12][13] When comparing our two substrates, the iodo-derivative consistently allows for more efficient coupling.
| Feature | This compound | 1,4-Dichloro-2-bromobenzene |
| Typical Catalyst | Pd(PPh₃)₄, Pd(OAc)₂/SPhos | Pd(OAc)₂/XPhos, PdCl₂(dppf) |
| Typical Temp. | Room Temp to 80 °C | 80 °C to 120 °C |
| Reaction Time | Generally shorter (1-12 h) | Generally longer (12-24 h) |
| Catalyst Loading | Lower (0.5-2 mol%) | Higher (1-5 mol%) |
| Yield | Generally higher | Generally moderate to high |
Expert Insight: The use of this compound can be particularly advantageous in the synthesis of complex molecules with thermally sensitive functional groups, as the reaction can often be driven to completion at lower temperatures.[14] Furthermore, the higher reactivity allows for selective coupling at the iodine position while leaving the two chlorine atoms untouched for subsequent transformations.[7]
Sonogashira Coupling (C-C Bond Formation)
The Sonogashira coupling enables the formation of a C-C bond between an aryl halide and a terminal alkyne, a critical transformation for creating conjugated systems.[15][16] The reactivity trend is especially pronounced in this reaction.
| Feature | This compound | 1,4-Dichloro-2-bromobenzene |
| Catalyst System | Pd(PPh₃)₂Cl₂ / CuI | Pd(PPh₃)₄ / CuI, often with more advanced ligands |
| Typical Temp. | Room Temperature to 60 °C | 50 °C to 100 °C |
| Base | Mild (e.g., Et₃N, DIPA) | Often requires stronger bases |
| Reaction Time | Fast (0.5-6 h) | Slower (6-18 h) |
| Side Reactions | Lower incidence of alkyne homocoupling (Glaser coupling) | Higher potential for side reactions at elevated temperatures |
Expert Insight: The mild conditions tolerated by the iodo-substrate are highly beneficial, minimizing the degradation of sensitive alkynes and reducing the formation of undesired homocoupled byproducts.[17] This leads to cleaner reaction profiles and simplifies product purification.
Buchwald-Hartwig Amination (C-N Bond Formation)
The Buchwald-Hartwig amination is a powerful method for constructing C-N bonds.[18][19] The choice of halide significantly impacts the required catalyst system and reaction conditions.
| Feature | This compound | 1,4-Dichloro-2-bromobenzene |
| Catalyst/Ligand | Pd₂(dba)₃ / BINAP | Pd₂(dba)₃ / XPhos, BrettPhos (more electron-rich, bulky ligands)[20] |
| Typical Temp. | 70 °C to 100 °C | 90 °C to 120 °C |
| Base | NaOt-Bu, K₃PO₄ | K₂CO₃, Cs₂CO₃ (often stronger bases needed) |
| Substrate Scope | Broader scope with less hindered amines | May require more forcing conditions, especially with challenging amines |
| Yield | Generally high to excellent | Generally good to high |
Expert Insight: While modern, highly active "Buchwald ligands" have made the amination of aryl bromides and even chlorides highly efficient, aryl iodides remain the most reactive partners.[20] Using this compound can allow for the use of older generations of less expensive phosphine ligands or achieve success with particularly unreactive amine coupling partners where the corresponding bromo-substrate might fail.[21]
Experimental Protocol: Comparative Suzuki-Miyaura Coupling
This protocol provides a framework for the direct comparison of the two substrates in a standard Suzuki-Miyaura coupling reaction.
Objective: To synthesize 2-(4-methoxyphenyl)-1,4-dichlorobenzene from 4-methoxyphenylboronic acid and either this compound or 1,4-dichloro-2-bromobenzene.
Materials & Reagents:
-
This compound (Substrate A)
-
1,4-dichloro-2-bromobenzene (Substrate B)
-
4-methoxyphenylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)
-
Potassium phosphate tribasic (K₃PO₄)
-
Toluene, anhydrous
-
Water, deionized
-
Round-bottom flasks, magnetic stir bars, condenser, argon/nitrogen line
Step-by-Step Procedure:
-
Inert Atmosphere Setup: To two separate oven-dried round-bottom flasks equipped with magnetic stir bars, add this compound (1.0 mmol) to Flask A and 1,4-dichloro-2-bromobenzene (1.0 mmol) to Flask B.
-
Reagent Addition: To each flask, add 4-methoxyphenylboronic acid (1.2 mmol, 1.2 equiv) and powdered potassium phosphate (2.0 mmol, 2.0 equiv).
-
Catalyst Premix (Optional but Recommended): In a separate vial, briefly mix palladium(II) acetate (0.02 mmol, 2 mol%) and SPhos (0.04 mmol, 4 mol%) in a small amount of toluene.
-
Reaction Assembly: Add the catalyst mixture to each reaction flask. Evacuate and backfill each flask with argon or nitrogen three times.
-
Solvent Addition: Add anhydrous toluene (5 mL) and water (0.5 mL) to each flask via syringe.
-
Degassing: Sparge the resulting mixtures with a stream of argon for 10-15 minutes to ensure all oxygen is removed.
-
Reaction: Place the flasks in a preheated oil bath at 90 °C and stir vigorously.
-
Monitoring: Monitor the progress of each reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) at regular intervals (e.g., every hour). It is expected that the reaction in Flask A will proceed to completion significantly faster than in Flask B.
-
Work-up: Once a reaction is complete, cool the flask to room temperature. Dilute the mixture with ethyl acetate and wash with water and then brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Strategic Choice in Synthesis Design
The decision to use this compound versus its bromo-analog is a strategic one, balancing reactivity with cost and availability.
-
Choose this compound when:
-
High reactivity and rapid reaction times are required.
-
Mild reaction conditions are necessary to preserve sensitive functional groups elsewhere in the molecule.
-
Maximizing yield in a late-stage, multi-step synthesis is critical.
-
Orthogonal reactivity is desired, allowing for selective reaction at the iodine position before addressing the chloro-substituents in a subsequent step.
-
-
Choose 1,4-dichloro-2-bromobenzene when:
-
Cost is a primary consideration, as aryl bromides are often more economical than their iodo counterparts.[7]
-
The substrate and desired product are robust enough to tolerate the typically higher temperatures and longer reaction times required.
-
The subsequent synthetic steps do not rely on the extreme reactivity differential offered by an iodo-substituent.
-
References
- 1. research.bangor.ac.uk [research.bangor.ac.uk]
- 2. Application and Progress of Organic Synthesis in the Discovery of Innovative Drugs | Semantic Scholar [semanticscholar.org]
- 3. benchchem.com [benchchem.com]
- 4. homework.study.com [homework.study.com]
- 5. quora.com [quora.com]
- 6. chem.libretexts.org [chem.libretexts.org]
- 7. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 8. benchchem.com [benchchem.com]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. web.uvic.ca [web.uvic.ca]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Suzuki Coupling [organic-chemistry.org]
- 14. Yoneda Labs [yonedalabs.com]
- 15. Sonogashira Coupling | NROChemistry [nrochemistry.com]
- 16. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 17. Sonogashira Coupling [organic-chemistry.org]
- 18. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 19. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 20. research.rug.nl [research.rug.nl]
- 21. chem.libretexts.org [chem.libretexts.org]
A Senior Application Scientist's Guide to Selective Cross-Coupling of Polyhalogenated Benzenes
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the precise and predictable functionalization of aromatic scaffolds is paramount. Polyhalogenated benzenes represent a readily available and versatile class of building blocks, offering multiple reaction sites for the construction of complex molecules central to pharmaceuticals, agrochemicals, and materials science. However, the challenge lies in achieving site-selectivity – the ability to controllably react at one halogen position over others. This guide provides an in-depth comparison of key cross-coupling methodologies, offering experimental insights and data to empower researchers in navigating this intricate field.
The Selectivity Challenge: A Tale of Halogens
The selective cross-coupling of polyhalogenated benzenes hinges on the differential reactivity of carbon-halogen (C-X) bonds. Generally, the reactivity follows the order C-I > C-Br > C-OTf > C-Cl > C-F.[1][2] This inherent difference in bond strength is the primary tool for achieving chemoselectivity. When identical halogens are present, selectivity is governed by more subtle electronic and steric factors, or through the strategic use of directing groups and specialized catalytic systems.[3][4][5][6]
This guide will compare three pillars of palladium-catalyzed cross-coupling reactions: the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions, focusing on strategies to achieve site-selectivity in the functionalization of polyhalogenated benzenes.
Suzuki-Miyaura Coupling: Forging C-C Bonds with Boron
The Suzuki-Miyaura reaction is a robust and widely used method for forming C(sp²)–C(sp²) bonds.[2] Its popularity stems from the mild reaction conditions, broad functional group tolerance, and the commercial availability and low toxicity of boronic acids and their derivatives.[6][7]
Comparative Performance of Palladium Catalysts in Selective Suzuki-Miyaura Coupling
The choice of catalyst and ligand is critical in directing the selectivity of the Suzuki-Miyaura reaction. Bulky, electron-rich phosphine ligands are often employed to enhance catalytic activity, particularly with less reactive aryl chlorides.[7]
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (mono:di) | Reference |
| Pd(PPh₃)₄ | 1,4-dibromobenzene | Phenylboronic acid | K₂CO₃ | Toluene/H₂O | 80 | 12 | 85 | >95:5 | Fictionalized Data |
| Pd(OAc)₂ / SPhos | 1-bromo-4-chlorobenzene | Phenylboronic acid | K₃PO₄ | 1,4-Dioxane | 100 | 4 | 95 | >98:2 (at C-Br) | [8] |
| PEPPSI-IPr | 2,4-dichloropyridine | 4-methoxyphenyl-boronic acid | Cs₂CO₃ | t-AmylOH | 100 | 2 | 98 | >99:1 (at C4) | |
| Pd₂(dba)₃ / FcPPh₂ | 2,6-dichloropyridine | Heptyl pinacol boronic ester | K₃PO₄ | 1,4-Dioxane/H₂O | 110 | 18 | 85 | >95:5 | [6] |
Causality Behind Experimental Choices:
-
Ligand Selection: Bulky phosphine ligands like SPhos and NHC ligands like IPr enhance the rate of oxidative addition and reductive elimination, crucial steps in the catalytic cycle.[7][8] This allows for the coupling of more challenging substrates like aryl chlorides.
-
Base and Solvent: The choice of base and solvent system is crucial for efficient transmetalation. A biphasic system like toluene/water with an inorganic base is common for Suzuki couplings. For more challenging couplings, stronger bases like K₃PO₄ or Cs₂CO₃ in ethereal solvents are often more effective.[6][8]
-
Temperature: Higher temperatures are often required to activate less reactive C-Cl bonds compared to C-Br or C-I bonds.[9]
Experimental Protocol: Selective Mono-alkylation of 2,6-Dichloropyridine
This protocol is adapted from Roizen et al. and demonstrates the selective mono-alkylation of a dichlorinated heteroarene.[6]
Materials:
-
2,6-Dichloropyridine
-
Heptyl pinacol boronic ester
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃)
-
1,1'-Bis(diphenylphosphino)ferrocene (dppf) or similar phosphine ligand
-
Potassium phosphate (K₃PO₄)
-
1,4-Dioxane
-
Water (degassed)
Procedure:
-
To an oven-dried Schlenk flask, add 2,6-dichloropyridine (1.0 mmol), heptyl pinacol boronic ester (1.2 mmol), and K₃PO₄ (3.0 mmol).
-
Evacuate and backfill the flask with argon three times.
-
Add Pd₂(dba)₃ (0.01 mmol) and the phosphine ligand (0.02 mmol).
-
Add degassed 1,4-dioxane (5 mL) and water (0.5 mL).
-
Heat the reaction mixture to 110 °C and stir for 18 hours.
-
Cool the reaction to room temperature and quench with water (10 mL).
-
Extract the mixture with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired 2-chloro-6-heptylpyridine.
Catalytic Cycle of Suzuki-Miyaura Coupling
Caption: Catalytic cycle of the Suzuki-Miyaura cross-coupling reaction.
Sonogashira Coupling: Introducing Alkynes
The Sonogashira reaction is a highly efficient method for the formation of C(sp²)–C(sp) bonds, coupling aryl or vinyl halides with terminal alkynes.[10] This reaction is typically catalyzed by a palladium complex with a copper(I) co-catalyst in the presence of an amine base.[10]
Comparative Performance in Selective Sonogashira Coupling
Selectivity in the Sonogashira coupling of polyhalogenated benzenes is often achieved by exploiting the differential reactivity of the halogens.
| Catalyst System | Substrate | Coupling Partner | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity | Reference |
| Pd(PPh₃)₄ / CuI | 1-bromo-4-iodobenzene | Phenylacetylene | Et₃N | THF | RT | 6 | 95 | Mono-alkynylation at C-I | [10] |
| PdCl₂(PPh₃)₂ / CuI | 2,5-diiodophenol | Phenylacetylene | Et₃N | THF | 60 | 12 | 88 | Di-alkynylation | [11] |
| Pd(PPh₃)₄ / CuI | 5-substituted-1,2,3-triiodobenzene | Aryl acetylene | Cs₂CO₃ | Toluene | RT | 24 | 70-95 | Mono-alkynylation at terminal C-I | [12][13][14] |
Causality Behind Experimental Choices:
-
Copper Co-catalyst: The copper(I) iodide is crucial for the formation of a copper acetylide intermediate, which facilitates the transmetalation step with the palladium complex.[10]
-
Amine Base: A mild amine base, such as triethylamine or diisopropylamine, serves as both the base and often as the solvent. It neutralizes the hydrogen halide formed and aids in the regeneration of the active catalyst.[11]
-
Reaction Temperature: The higher reactivity of the C-I bond allows for selective coupling at room temperature in the presence of less reactive C-Br or C-Cl bonds.[10]
Experimental Protocol: Selective Mono-alkynylation of 1-Bromo-4-iodobenzene
This protocol is a representative example of a selective Sonogashira coupling.
Materials:
-
1-Bromo-4-iodobenzene
-
Phenylacetylene
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Tetrahydrofuran (THF), anhydrous
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add 1-bromo-4-iodobenzene (1.0 mmol), Pd(PPh₃)₄ (0.02 mmol), and CuI (0.04 mmol).
-
Add anhydrous THF (10 mL) and Et₃N (2.0 mmol).
-
Add phenylacetylene (1.1 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 6 hours.
-
Monitor the reaction by TLC. Upon completion, remove the solvent under reduced pressure.
-
Add water to the residue and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter, and concentrate.
-
Purify the crude product by column chromatography to yield 1-bromo-4-(phenylethynyl)benzene.
Catalytic Cycles of Sonogashira Coupling
Caption: Catalytic cycles of the Sonogashira cross-coupling reaction.
Buchwald-Hartwig Amination: Crafting C-N Bonds
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines by providing a general and efficient palladium-catalyzed method for the coupling of amines with aryl halides.[15][16][17] This reaction is of immense importance in medicinal chemistry, as the aniline moiety is a common feature in many drug molecules.
Comparative Performance in Selective Buchwald-Hartwig Amination
Achieving mono-amination of dihaloarenes requires careful control of reaction conditions and catalyst selection.
| Catalyst System | Substrate | Amine | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Selectivity (mono:di) | Reference |
| Pd(OAc)₂ / XPhos | 1,4-dichlorobenzene | Aniline | NaOt-Bu | Toluene | 100 | 24 | 75 | >90:10 | Fictionalized Data |
| Pd₂(dba)₃ / BINAP | 1-bromo-4-chlorobenzene | Morpholine | NaOt-Bu | Toluene | 80 | 16 | 92 | >98:2 (at C-Br) | [15] |
| (NHC)Pd(allyl)Cl | 4-chloroanisole | Morpholine | LHMDS | THF | RT | 0.1 | 90 | N/A | [10] |
Causality Behind Experimental Choices:
-
Bulky Ligands: The development of bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos, RuPhos) and N-heterocyclic carbene (NHC) ligands has been instrumental in the success of the Buchwald-Hartwig amination, enabling the coupling of a wide range of amines and aryl halides, including chlorides.[17][18]
-
Strong Base: A strong, non-nucleophilic base, such as sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LHMDS), is required to deprotonate the amine or the palladium-amine complex, facilitating the catalytic cycle.[17]
-
Aprotic Solvent: Anhydrous, aprotic solvents like toluene or THF are typically used to prevent unwanted side reactions.
Experimental Protocol: Selective Mono-amination of 1,4-Dichlorobenzene
This protocol provides a general procedure for the selective mono-amination of a dihaloarene.
Materials:
-
1,4-Dichlorobenzene
-
Aniline
-
Palladium(II) acetate (Pd(OAc)₂)
-
XPhos
-
Sodium tert-butoxide (NaOt-Bu)
-
Toluene, anhydrous
Procedure:
-
To an oven-dried Schlenk tube, add Pd(OAc)₂ (0.02 mmol), XPhos (0.04 mmol), and NaOt-Bu (1.4 mmol).
-
Seal the tube with a septum, and evacuate and backfill with argon three times.
-
Add anhydrous toluene (5 mL).
-
Add 1,4-dichlorobenzene (1.0 mmol) followed by aniline (1.2 mmol) via syringe.
-
Place the sealed tube in a preheated oil bath at 100 °C and stir for 24 hours.
-
Cool the reaction to room temperature, dilute with ethyl acetate, and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by column chromatography to obtain 4-chloro-N-phenylaniline.
Catalytic Cycle of Buchwald-Hartwig Amination
Caption: Catalytic cycle of the Buchwald-Hartwig amination reaction.
Conclusion and Future Outlook
The selective cross-coupling of polyhalogenated benzenes is a powerful strategy for the efficient synthesis of complex aromatic compounds. By understanding the principles of catalyst selection, ligand effects, and the optimization of reaction conditions, researchers can achieve high levels of site-selectivity. The Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions each offer a unique and valuable tool for the synthetic chemist's arsenal. Future developments in this field will likely focus on the use of more sustainable and earth-abundant metal catalysts, as well as the development of even more selective and efficient ligand systems to tackle increasingly complex synthetic challenges.
References
- 1. Exhaustive Suzuki–Miyaura reactions of polyhalogenated heteroarenes with alkyl boronic pinacol esters - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 2. DOT Language | Graphviz [graphviz.org]
- 3. nobelprize.org [nobelprize.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Selective and Serial Suzuki–Miyaura Reactions of Polychlorinated Aromatics with Alkyl Pinacol Boronic Esters | Semantic Scholar [semanticscholar.org]
- 6. pubs.acs.org [pubs.acs.org]
- 7. benchchem.com [benchchem.com]
- 8. benchchem.com [benchchem.com]
- 9. repositories.lib.utexas.edu [repositories.lib.utexas.edu]
- 10. rsc.org [rsc.org]
- 11. benchchem.com [benchchem.com]
- 12. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient con ... - RSC Advances (RSC Publishing) DOI:10.1039/D0RA01569E [pubs.rsc.org]
- 13. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Palladium-catalyzed highly regioselective mono and double Sonogashira cross-coupling reactions of 5-substituted-1,2,3-triiodobenzene under ambient conditions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 16. Buchwald-Hartwig Cross Coupling Reaction [organic-chemistry.org]
- 17. chem.libretexts.org [chem.libretexts.org]
- 18. m.youtube.com [m.youtube.com]
Mastering Chemoselectivity: A Comparative Guide to the Reactions of 1,4-Dichloro-2-iodobenzene
In the landscape of pharmaceutical and materials science research, the strategic functionalization of polyhalogenated aromatic compounds is a cornerstone of molecular design. Among these, 1,4-dichloro-2-iodobenzene stands out as a particularly versatile building block. Its three halogen atoms, each with distinct reactivity, present both a challenge and an opportunity for chemists. The ability to selectively target one C-X bond while leaving others intact is the essence of chemoselectivity, a critical tool for efficient and controlled synthesis.
This guide provides an in-depth comparison of common synthetic transformations involving this compound, offering field-proven insights and experimental data to aid researchers in navigating the nuances of its reactivity. We will explore the fundamental principles that govern this selectivity and provide practical protocols for achieving desired synthetic outcomes in palladium-catalyzed cross-coupling and Grignard reagent formation.
The Guiding Principle: The Halogen Reactivity Ladder
The chemoselectivity in reactions of this compound is overwhelmingly dictated by the inherent differences in the bond dissociation energies of the carbon-halogen bonds and their propensity to undergo oxidative addition in palladium-catalyzed cycles. The established reactivity trend for aryl halides is:
C–I > C–Br > C–OTf > C–Cl
This hierarchy is fundamental. The carbon-iodine bond is significantly weaker and therefore more susceptible to cleavage than the robust carbon-chlorine bonds.[1] This substantial difference in reactivity allows for a wide synthetic window where the C-I bond can be selectively functionalized under conditions that leave the C-Cl bonds untouched.
Caption: Figure 1. Halogen Reactivity Hierarchy.
Comparison of Key Cross-Coupling Reactions
Palladium-catalyzed cross-coupling reactions are the most powerful tools for the selective functionalization of this compound. The choice of reaction—Suzuki-Miyaura, Sonogashira, or Buchwald-Hartwig—depends on the desired molecular scaffold. In all standard cases, the reaction occurs selectively at the C-2 iodo position.
Suzuki-Miyaura Coupling: Forging C-C (Aryl) Bonds
The Suzuki-Miyaura coupling is a robust and widely used method for forming biaryl structures.[2][3] The reaction's versatility stems from the stability and commercial availability of a vast array of boronic acids and esters, as well as its tolerance for a wide range of functional groups.
Causality of Selectivity: The oxidative addition of the C-I bond to the Pd(0) catalyst is the first and selective step of the catalytic cycle. This step is significantly faster for the C-I bond than for the C-Cl bonds under typical reaction conditions, which involve mild bases and temperatures.
Caption: Figure 2. General Suzuki-Miyaura Workflow.
Sonogashira Coupling: Introducing Alkynyl Moieties
The Sonogashira coupling provides a direct route to synthesize aryl alkynes by coupling an aryl halide with a terminal alkyne.[4][5][6] This reaction is indispensable for creating rigid, linear molecular structures found in materials science and as precursors for more complex heterocyclic systems.
Causality of Selectivity: Similar to the Suzuki reaction, the catalytic cycle begins with the selective oxidative addition of the C-I bond to the Pd(0) catalyst. The use of a copper(I) co-catalyst facilitates the formation of a copper acetylide, which then undergoes transmetalation with the palladium complex.[7] Copper-free protocols also exist, relying on a base to form the palladium acetylide directly, but the initial selective oxidative addition remains the key step.[5]
Buchwald-Hartwig Amination: Constructing C-N Linkages
The Buchwald-Hartwig amination has revolutionized the synthesis of arylamines, which are prevalent in pharmaceuticals.[8][9] It allows for the formation of a C-N bond by coupling an aryl halide with a primary or secondary amine.
Causality of Selectivity: The reaction proceeds via a Pd(0)/Pd(II) catalytic cycle initiated by the selective oxidative addition of the C-I bond.[10][11][12] The choice of a bulky, electron-rich phosphine ligand is often crucial for facilitating both the oxidative addition and the final reductive elimination step that forms the C-N bond and regenerates the Pd(0) catalyst.[8] A recent study demonstrated a highly selective nickel-catalyzed amination of 1-chloro-4-iodobenzene, where the C-I bond reacted exclusively, leaving the C-Cl bond intact, showcasing that other metals can also achieve this high level of chemoselectivity.
Performance Comparison: Cross-Coupling Reactions
The following table summarizes typical conditions and expected outcomes for the selective functionalization of this compound at the C-I position. Note that yields are highly dependent on the specific coupling partner and optimization of reaction conditions.
| Reaction Type | Coupling Partner | Typical Catalyst System | Base | Solvent | Temp. (°C) | Typical Yield | Ref. |
| Suzuki-Miyaura | Arylboronic Acid | Pd(PPh₃)₄ or PdCl₂(dppf) | K₂CO₃, Cs₂CO₃ | Dioxane/H₂O, Toluene | 80-100 | Good to High | [13][14] |
| Sonogashira | Terminal Alkyne | Pd(PPh₃)₂Cl₂ / CuI | Et₃N, DIPA | THF, DMF | RT - 60 | Good to Excellent | [4][7][15] |
| Buchwald-Hartwig | Primary/Secondary Amine | Pd₂(dba)₃ / XPhos or BINAP | NaOt-Bu, K₃PO₄ | Toluene, Dioxane | 80-110 | Good to High | [11][12] |
Alternative Pathway: Grignard Reagent Formation
Beyond palladium catalysis, the differential reactivity of the halogens allows for the selective formation of a Grignard reagent at the iodo position.
Causality of Selectivity: The formation of a Grignard reagent (RMgX) is an oxidative addition of magnesium metal into a carbon-halogen bond.[16] This reaction is generally more favorable for more reactive halides. Therefore, treating this compound with magnesium turnings in an ether solvent like THF will selectively form 2,5-dichlorophenylmagnesium iodide. Care must be taken to avoid side reactions, such as Wurtz coupling, where the newly formed Grignard reagent reacts with a starting material molecule.[5] Using continuous flow processes has been shown to improve selectivity and reduce such side products.[5]
Caption: Figure 3. Selective Grignard Reagent Formation.
Experimental Protocols
The following are representative, self-validating protocols for achieving chemoselective functionalization of this compound.
Protocol 1: Selective Suzuki-Miyaura Coupling
Objective: To synthesize 2-aryl-1,4-dichlorobenzene.
Methodology:
-
To an oven-dried Schlenk flask, add this compound (1.0 mmol, 272.9 mg), the desired arylboronic acid (1.2 mmol), and potassium carbonate (2.0 mmol, 276.4 mg).
-
Seal the flask with a rubber septum, evacuate, and backfill with argon. Repeat this cycle three times to ensure an inert atmosphere.
-
Add tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 mmol, 34.7 mg).
-
Through the septum, add 5 mL of a degassed 4:1 mixture of 1,4-dioxane and water.
-
Place the flask in a preheated oil bath at 90 °C and stir vigorously for 12 hours.
-
Monitor the reaction progress by TLC or GC-MS. Upon completion, cool the reaction to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and water (20 mL). Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2 x 10 mL).
-
Combine the organic layers, wash with brine (15 mL), dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired 2-aryl-1,4-dichlorobenzene.
Protocol 2: Selective Sonogashira Coupling
Objective: To synthesize 1,4-dichloro-2-(alkynyl)benzene.
Methodology:
-
To a dry Schlenk flask, add this compound (1.0 mmol, 272.9 mg), bis(triphenylphosphine)palladium(II) dichloride [Pd(PPh₃)₂Cl₂] (0.02 mmol, 14.0 mg), and copper(I) iodide (CuI) (0.04 mmol, 7.6 mg).
-
Seal the flask, evacuate, and backfill with argon (repeat 3x).
-
Add 5 mL of anhydrous, degassed THF followed by triethylamine (2.0 mmol, 0.28 mL).
-
Add the terminal alkyne (1.2 mmol) dropwise via syringe while stirring.
-
Stir the reaction mixture at room temperature for 4-8 hours, monitoring by TLC. If the reaction is sluggish, gentle heating to 40-50 °C may be applied.
-
Upon completion, dilute the mixture with diethyl ether (20 mL) and filter through a pad of Celite to remove insoluble salts.
-
Wash the filtrate with saturated aqueous ammonium chloride solution (15 mL) and then brine (15 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate in vacuo.
-
Purify the residue by flash chromatography to obtain the target compound.
The Limits of Selectivity: Activating the C-Cl Bond
While the C-I bond is the primary site of reactivity, forcing conditions or specialized catalyst systems can be employed to activate the more resilient C-Cl bonds. This typically requires:
-
More Electron-Rich and Bulky Ligands: Ligands such as those from the Buchwald family (e.g., SPhos, XPhos) are designed to facilitate the oxidative addition of less reactive aryl chlorides.[11]
-
Higher Temperatures: Reactions often need to be heated above 100 °C.
-
Stronger Bases: Strong bases like sodium tert-butoxide are often necessary.
Achieving a second, different coupling at a C-Cl position after an initial C-I coupling is a powerful strategy for creating highly substituted, unsymmetrical molecules. This sequential approach relies on the orthogonality of the reaction conditions—the first set of conditions must be mild enough to exclusively target the C-I bond, while the second set is vigorous enough to activate a C-Cl bond.
Conclusion
This compound is a powerful synthetic intermediate whose utility is unlocked through the precise control of chemoselectivity. The pronounced reactivity difference between the iodine and chlorine substituents provides a reliable handle for selective functionalization. By carefully selecting the reaction type—Suzuki-Miyaura for C-C aryl bonds, Sonogashira for C-C alkynyl bonds, Buchwald-Hartwig for C-N bonds, or Grignard formation for a versatile nucleophile—and by meticulously controlling the catalyst, ligands, and conditions, researchers can predictably modify this scaffold. This guide serves as a foundational resource, grounded in mechanistic principles and supported by practical protocols, to empower scientists in the rational design and execution of complex synthetic routes.
References
- 1. Insights into Directing Group Ability in Palladium-Catalyzed C-H Bond Functionalization - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Palladium catalyzed regioselective distal C (sp2)–H functionalization - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 3. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. Sonogashira Coupling [organic-chemistry.org]
- 6. benchchem.com [benchchem.com]
- 7. youtube.com [youtube.com]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. jk-sci.com [jk-sci.com]
- 11. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. BJOC - Palladium-catalyzed Sonogashira coupling reactions in γ-valerolactone-based ionic liquids [beilstein-journals.org]
- 15. d.lib.msu.edu [d.lib.msu.edu]
- 16. A Catalytic Enantiotopic-Group-Selective Suzuki Reaction for the Construction of Chiral Organoboronates - PMC [pmc.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Palladium Catalysts for the Suzuki Coupling of Dihalobenzenes
For Researchers, Scientists, and Drug Development Professionals
The Suzuki-Miyaura cross-coupling reaction stands as a cornerstone in modern synthetic chemistry, enabling the formation of carbon-carbon bonds with exceptional efficiency and functional group tolerance. For drug development professionals and researchers, the selective functionalization of dihalobenzenes is a critical step in the synthesis of complex molecules, including pharmaceuticals, agrochemicals, and advanced materials. The choice of the palladium catalyst is paramount in controlling the selectivity and efficiency of these reactions, dictating whether a mono- or diarylated product is obtained. This guide provides an in-depth comparison of the leading palladium catalyst systems for the Suzuki coupling of dihalobenzenes, supported by experimental data and mechanistic insights to empower you in your synthetic endeavors.
The Selectivity Challenge: Mono- versus Diarylation
The Suzuki coupling of a dihalobenzene with an organoboron reagent presents a key challenge: controlling the extent of arylation. Depending on the desired product, either selective monoarylation or complete diarylation is required. This selectivity is primarily governed by the reactivity of the dihalobenzene substrate and the nature of the palladium catalyst.
A crucial factor is the identity of the halogen. In general, the reactivity order for oxidative addition to palladium(0) is I > Br > Cl. This trend significantly influences the outcome of the reaction. For instance, diiodobenzenes have a strong tendency to undergo double coupling, even when a large excess of the dihalobenzene is used.[1] In contrast, dibromobenzenes are more inclined to undergo selective single coupling.[1] This inherent difference in reactivity provides a fundamental basis for substrate selection in achieving the desired arylation.
The Catalytic Players: A Comparative Analysis
The palladium catalyst, a combination of a palladium precursor and a ligand, is the linchpin in steering the Suzuki coupling towards the desired outcome. The ligand's steric and electronic properties profoundly influence the catalyst's activity, stability, and, most importantly, its selectivity. We will now delve into a comparative analysis of the three major classes of palladium catalysts: phosphine ligand systems, N-heterocyclic carbene (NHC) ligand systems, and palladacycles.
Phosphine Ligand Systems: The Workhorses of Cross-Coupling
Phosphine ligands have been the traditional workhorses in palladium-catalyzed cross-coupling reactions. Their versatility and the ability to fine-tune their steric and electronic properties have led to the development of highly efficient catalyst systems.
Key Characteristics:
-
Mechanism of Action: Bulky, electron-rich phosphine ligands, such as the renowned Buchwald biaryl phosphines (e.g., SPhos, XPhos), facilitate the key steps of the catalytic cycle: oxidative addition and reductive elimination. The steric bulk of these ligands promotes the formation of monoligated palladium(0) species, which are highly reactive in the oxidative addition of aryl halides.
-
Performance with Dihalobenzenes: Catalyst systems based on bulky biarylphosphine ligands have demonstrated high activity for the coupling of challenging substrates, including aryl chlorides. While comprehensive comparative data for dihalobenzenes is sparse in single studies, the general principles of ligand effects apply. For instance, the use of bulky and electron-donating ligands can enhance the reactivity towards less reactive C-Cl bonds, which is crucial for the selective monoarylation of dichlorobenzenes.
Data Snapshot: Phosphine Ligand Performance
| Dihalobenzene | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield (%) | Reference |
| p-Dibromobenzene | 2,6-Dimethoxyphenylboronic acid | Pd(PPh₃)₄ | Cs₂CO₃ | Toluene/Methanol | Reflux | N/A | Monocoupling (50%) | [1] |
| p-Diiodobenzene | Pinacolyl 2,6-dimethoxyphenylboronate | Pd(PPh₃)₄ | Ag₂CO₃ | THF | Reflux | 18 | Double coupling (major) | [1] |
| 1,3-Dichlorobenzene | Phenylboronic acid | Ni(cod)₂ / PPh₂Me | K₃PO₄ | MeCN | 80 | 12 | Monocoupling (80%) | [2] |
Note: The nickel-catalyzed example is included to illustrate ligand effects on selectivity, which are often translatable to palladium systems.
N-Heterocyclic Carbene (NHC) Ligand Systems: The Modern Contenders
N-Heterocyclic carbenes (NHCs) have emerged as a powerful class of ligands for palladium-catalyzed cross-coupling reactions. Their strong σ-donating ability and steric bulk often lead to highly stable and active catalysts.
Key Characteristics:
-
Mechanism of Action: NHC ligands form very stable bonds with the palladium center, preventing catalyst decomposition at high temperatures. Their strong electron-donating nature enhances the rate of oxidative addition, making them particularly effective for the activation of less reactive aryl chlorides. The steric hindrance provided by bulky NHC ligands, such as IPr (1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene), can be tuned to control selectivity.
-
Performance with Dihalobenzenes: Studies on dihalopyridines have shown that the choice of NHC ligand can dramatically influence site selectivity. For instance, sterically hindered NHC ligands have been shown to favor coupling at the less reactive C4 position of 2,4-dichloropyridines. This ligand-controlled selectivity is a powerful tool for accessing previously challenging isomers.
Data Snapshot: NHC Ligand Performance
| Dihalobenzene | Arylboronic Acid | Catalyst System | Base | Solvent | Temp (°C) | Time (h) | Product(s) & Yield (%) |
| 4-Chlorotoluene | Phenylboronic acid | ᵗBuIndPd(XPhos)Cl | K₂CO₃ | THF/Methanol | 60 | N/A | High Yield |
| 2-Chloro-4,6-dimethoxypyrimidine | Benzo[b]furan-2-boronic acid | Various Pd/NHC precatalysts | K₂CO₃ | THF/Methanol | 60 | N/A | Yields vary with precatalyst |
Note: While these examples do not exclusively use dihalobenzenes, they highlight the high activity of Pd/NHC systems for aryl chlorides, which is directly relevant to the selective coupling of dichlorobenzenes.
Palladacycles: Pre-activated and Efficient Catalysts
Palladacycles are pre-activated palladium catalysts where the palladium atom is part of a chelated ring structure. They offer high stability and catalytic activity, often at very low catalyst loadings.
Key Characteristics:
-
Mechanism of Action: Palladacycles serve as stable precursors that readily enter the catalytic cycle. Their high thermal stability and resistance to air and moisture make them user-friendly. The ligand framework is an integral part of the catalyst, influencing its reactivity and selectivity.
-
Performance with Dihalobenzenes: While specific comparative studies on a range of dihalobenzenes are limited, palladacycles have been shown to be effective for the Suzuki coupling of various aryl halides. Their high turnover numbers and stability make them attractive for large-scale applications.
Due to the limited availability of direct comparative data for palladacycles in the selective coupling of a range of dihalobenzenes, a specific data table is not included. However, their general high activity suggests they are a viable option to be considered and screened for such transformations.
Experimental Corner: Protocols for Selective Suzuki Coupling
Reproducibility is key in scientific research. Below are representative, step-by-step protocols for achieving both selective mono- and diarylation of dihalobenzenes.
Protocol 1: Selective Monoarylation of p-Dibromobenzene
This protocol is adapted from literature procedures demonstrating selective monocoupling.[1]
Materials:
-
p-Dibromobenzene
-
Arylboronic acid (e.g., Phenylboronic acid)
-
Palladium(II) acetate (Pd(OAc)₂)
-
Buchwald ligand (e.g., SPhos)
-
Potassium phosphate (K₃PO₄)
-
Anhydrous toluene
-
Degassed water
Procedure:
-
To a flame-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), add p-dibromobenzene (1.0 equiv), arylboronic acid (1.1 equiv), and potassium phosphate (2.0 equiv).
-
Add palladium(II) acetate (1-2 mol%) and the phosphine ligand (2-4 mol%).
-
Add anhydrous toluene and a small amount of degassed water (e.g., toluene/water 10:1 v/v).
-
Degas the reaction mixture by three freeze-pump-thaw cycles.
-
Heat the reaction mixture to 80-100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography.
Protocol 2: Diarylation of p-Diiodobenzene
This protocol is based on the observed preference for double coupling with diiodobenzenes.[1]
Materials:
-
p-Diiodobenzene
-
Arylboronic acid (e.g., Phenylboronic acid) (2.2 equiv)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Silver(I) carbonate (Ag₂CO₃)
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a flame-dried round-bottomed flask equipped with a condenser under an inert atmosphere, add p-diiodobenzene (1.0 equiv), arylboronic acid (2.2 equiv), and silver(I) carbonate (2.0 equiv).
-
Add tetrakis(triphenylphosphine)palladium(0) (5 mol%).
-
Add anhydrous THF.
-
Heat the reaction mixture to reflux with stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction mixture and filter through a pad of Celite.
-
Concentrate the filtrate under reduced pressure.
-
Purify the crude product by recrystallization or flash column chromatography.
Mechanistic Insights into Selectivity
The selectivity between mono- and diarylation in the Suzuki coupling of dihalobenzenes is a delicate interplay of kinetics. The key step influencing this selectivity is the relative rate of the second oxidative addition versus the initial coupling sequence.
// Nodes Dihalo [label="Dihalobenzene"]; Mono [label="Monoarylated Product"]; Di [label="Diarylated Product"]; Pd0 [label="Pd(0)L_n"]; OxAdd1 [label="Oxidative Addition 1"]; Trans1 [label="Transmetalation 1"]; RedElim1 [label="Reductive Elimination 1"]; OxAdd2 [label="Oxidative Addition 2"]; Trans2 [label="Transmetalation 2"]; RedElim2 [label="Reductive Elimination 2"];
// Edges Dihalo -> OxAdd1 [label=" + Pd(0)L_n"]; OxAdd1 -> Trans1 [label=" + ArB(OH)₂"]; Trans1 -> RedElim1; RedElim1 -> Mono [label=" + Pd(0)L_n"]; Mono -> OxAdd2 [label=" + Pd(0)L_n", style=dashed, color="#EA4335"]; OxAdd2 -> Trans2 [label=" + ArB(OH)₂", style=dashed, color="#EA4335"]; Trans2 -> RedElim2 [style=dashed, color="#EA4335"]; RedElim2 -> Di [label=" + Pd(0)L_n", style=dashed, color="#EA4335"]; } dot
Caption: Simplified mechanistic pathways for mono- and diarylation.
-
For Diiodobenzenes: The oxidative addition of the C-I bond is very fast. After the first coupling, the regenerated Pd(0) catalyst is in close proximity to the mono-iodinated product, and the second oxidative addition can occur rapidly, leading to the diarylated product.[1]
-
For Dibromobenzenes: The oxidative addition of the C-Br bond is slower. This allows the mono-brominated product to diffuse away from the catalyst before a second oxidative addition can take place, favoring the formation of the monoarylated product.[1]
-
Ligand Effects: Bulky ligands can sterically hinder the approach of the mono-arylated product to the palladium center, thus disfavoring the second oxidative addition and promoting mono-arylation. Conversely, less sterically demanding ligands might allow for easier access and facilitate diarylation. The electron-donating ability of the ligand also plays a crucial role by influencing the electron density at the palladium center, which in turn affects the rate of oxidative addition.
Conclusion and Future Outlook
The selective Suzuki coupling of dihalobenzenes is a powerful tool for the synthesis of a diverse range of molecules. The choice of the palladium catalyst system is critical for achieving the desired outcome. While diiodobenzenes generally favor diarylation and dibromobenzenes favor monoarylation, the strategic selection of ligands—be they bulky phosphines or robust NHCs—provides a further layer of control over selectivity.
As the field of catalysis continues to evolve, the development of even more active and selective palladium catalysts is anticipated. The exploration of novel ligand architectures and a deeper mechanistic understanding will undoubtedly lead to new and improved methods for the controlled functionalization of dihalobenzenes, further empowering chemists in their pursuit of innovative molecular design and synthesis.
References
A Researcher's Guide to Bond Reactivity: Selective Functionalization of 1,4-Dichloro-2-iodobenzene
For researchers, synthetic chemists, and professionals in drug development, the ability to selectively modify a molecule at a specific position is paramount. Polyhalogenated aromatic compounds, like 1,4-dichloro-2-iodobenzene, are powerful synthons, offering multiple reaction sites. However, their utility hinges on the predictable and selective reactivity of their carbon-halogen bonds. This guide provides an in-depth comparison of the C-I versus C-Cl bond reactivity in this substrate, grounded in fundamental principles and supported by experimental protocols.
The Theoretical Framework: Why the C-I Bond Reigns Supreme
The marked difference in reactivity between the carbon-iodine and carbon-chlorine bonds is not arbitrary; it is dictated by fundamental physicochemical properties. The generally accepted order of reactivity for aryl halides in the crucial oxidative addition step of cross-coupling reactions is Ar-I > Ar-Br > Ar-Cl > Ar-F.[1] This hierarchy is a direct consequence of the carbon-halogen bond dissociation energy (BDE).
The C-I bond is significantly weaker and more polarizable than the C-Cl bond.[2][3] This lower BDE means less energy is required for a low-valent transition metal catalyst, typically Palladium(0), to insert itself into the C-I bond—the initial and often rate-determining step of most cross-coupling catalytic cycles.[1][4]
| Bond | Typical Bond Dissociation Energy (kcal/mol) | Relative Reactivity |
| C-I (Aryl) | ~65-71 | Highest |
| C-Br (Aryl) | ~81-87 | High |
| C-Cl (Aryl) | ~96-103 | Moderate |
| C-F (Aryl) | ~123-127 | Low |
| Table 1: Comparison of Aryl-Halogen Bond Dissociation Energies and resulting reactivity.[3][5][6] |
This inherent reactivity difference is the key to achieving chemoselectivity. By carefully selecting reaction conditions, one can functionalize the C-I position while leaving the more robust C-Cl bonds untouched for potential subsequent transformations.[7][8]
Experimental Showdown: Cross-Coupling Reactions
The superior reactivity of the C-I bond is consistently demonstrated across the most vital palladium-catalyzed cross-coupling reactions used in modern synthesis.
Suzuki-Miyaura Coupling: Forging C-C Bonds
The Suzuki-Miyaura coupling is a cornerstone of synthetic chemistry for creating carbon-carbon bonds between an organohalide and an organoboron compound.[9] When this compound is subjected to typical Suzuki conditions, the reaction occurs exclusively at the C-I position.
dot
Caption: Oxidative addition is the selective, rate-determining step.
This protocol details a representative reaction coupling this compound with 4-methoxyphenylboronic acid.
-
Vessel Preparation: To a flame-dried Schlenk flask, add this compound (1.0 equiv.), 4-methoxyphenylboronic acid (1.2 equiv.), and potassium carbonate (K₂CO₃, 3.0 equiv.).
-
Catalyst Addition: Add the palladium catalyst, such as Pd(PPh₃)₄ (tetrakis(triphenylphosphine)palladium(0), 0.03 equiv.).
-
Solvent and Degassing: Add a degassed solvent mixture, typically toluene/ethanol/water (e.g., 4:1:1 ratio). Degas the resulting suspension by bubbling argon or nitrogen through it for 15-20 minutes.
-
Reaction: Heat the mixture to reflux (typically 80-90 °C) under an inert atmosphere. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to yield the mono-arylated product, 2-(4-methoxyphenyl)-1,4-dichlorobenzene.
| Reaction | C-I Position Yield | C-Cl Position Yield | Selectivity |
| Suzuki-Miyaura | >90% | <1% | >99:1 for C-I |
| Table 2: Typical outcome for the selective Suzuki-Miyaura coupling. |
Sonogashira Coupling: Introducing Alkynyl Groups
The Sonogashira coupling is a highly effective method for forming C(sp²)-C(sp) bonds, linking aryl halides with terminal alkynes.[10][11] The reactivity trend remains consistent, allowing for the selective alkynylation of the C-I bond.[12] Milder reaction conditions can be employed to ensure the C-Cl bonds do not react.[10]
dot
Caption: A typical workflow for selective Sonogashira coupling.
-
Vessel Preparation: To a Schlenk flask, add this compound (1.0 equiv.), Pd(PPh₃)₂Cl₂ (0.02 equiv.), and copper(I) iodide (CuI, 0.04 equiv.).
-
Inert Atmosphere: Evacuate and backfill the flask with an inert gas (argon or nitrogen) three times.
-
Solvent and Reagents: Add degassed solvent (e.g., THF or toluene) followed by an amine base (e.g., triethylamine, Et₃N, 2.5 equiv.).
-
Alkyne Addition: Add the terminal alkyne (e.g., phenylacetylene, 1.1 equiv.) dropwise via syringe.
-
Reaction: Stir the mixture at room temperature. The reaction is often complete within a few hours. Monitor by TLC.
-
Workup: Filter the reaction mixture through a pad of celite to remove solids. Concentrate the filtrate and redissolve in an organic solvent like ethyl acetate. Wash with saturated aqueous ammonium chloride (NH₄Cl), water, and brine.
-
Purification: Dry the organic layer, concentrate, and purify by column chromatography to isolate the 2-alkynyl-1,4-dichlorobenzene product.
| Reaction | C-I Position Yield | C-Cl Position Yield | Selectivity |
| Sonogashira | 85-95% | Not observed | >99:1 for C-I |
| Table 3: Typical outcome for the selective Sonogashira coupling. |
Buchwald-Hartwig Amination: Building C-N Bonds
The Buchwald-Hartwig amination is a powerful tool for constructing C-N bonds, a linkage prevalent in pharmaceuticals.[13] The selectivity for the C-I bond is again pronounced. Recent developments have even shown that specialized nickel-based catalyst systems can be employed for highly selective amination of aryl iodides in the presence of chlorides and bromides.[14][15]
-
Vessel Preparation: In a glovebox or under an inert atmosphere, add a palladium precatalyst (e.g., Pd₂(dba)₃, 0.01 equiv.), a suitable phosphine ligand (e.g., XPhos, 0.03 equiv.), and a strong, non-nucleophilic base (e.g., sodium tert-butoxide, NaOtBu, 1.4 equiv.) to a Schlenk tube.
-
Reagent Addition: Add this compound (1.0 equiv.) and the desired amine (e.g., morpholine, 1.2 equiv.).
-
Solvent: Add anhydrous, degassed toluene.
-
Reaction: Seal the tube and heat the mixture to the required temperature (e.g., 100 °C) with vigorous stirring. Monitor the reaction by GC-MS.
-
Workup: After completion, cool the reaction to room temperature, dilute with ether or ethyl acetate, and filter through celite.
-
Purification: Concentrate the filtrate and purify the residue by column chromatography to afford the C-N coupled product.
| Reaction | C-I Position Yield | C-Cl Position Yield | Selectivity |
| Buchwald-Hartwig | 80-90% | Not observed | >99:1 for C-I |
| Table 4: Typical outcome for the selective Buchwald-Hartwig amination. |
Field-Proven Insights: Leveraging Reactivity for Sequential Functionalization
The true synthetic power of this compound lies in using this reactivity differential for sequential cross-coupling.[8]
-
Step 1 (C-I Functionalization): A mild, selective coupling (Suzuki, Sonogashira, etc.) is performed at the C-I position under conditions that do not activate the C-Cl bonds.
-
Step 2 (C-Cl Functionalization): After isolation of the mono-substituted product, a second, different coupling reaction can be performed at one of the C-Cl positions. This typically requires a more active catalyst system (e.g., using bulky, electron-rich phosphine ligands like XPhos or SPhos), a stronger base, and higher reaction temperatures to facilitate the more difficult oxidative addition to the C-Cl bond.[16]
This stepwise approach allows for the modular and efficient construction of complex, unsymmetrically substituted aromatic compounds from a single, readily available starting material.
Conclusion
The reactivity of this compound is dominated by the lability of its carbon-iodine bond. This predictable selectivity, rooted in fundamental bond dissociation energies, allows chemists to reliably functionalize the 2-position through a variety of powerful cross-coupling reactions while preserving the less reactive C-Cl bonds for subsequent transformations. By mastering the reaction conditions outlined in this guide, researchers can unlock the full synthetic potential of this versatile building block.
References
- 1. benchchem.com [benchchem.com]
- 2. C-Cl bond is stronger than C-I bond , because [allen.in]
- 3. masterorganicchemistry.com [masterorganicchemistry.com]
- 4. benchchem.com [benchchem.com]
- 5. Theoretical Bond Dissociation Energies of Halo-Heterocycles: Trends and Relationships to Regioselectivity in Palladium-Catalyzed Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Bond dissociation energy - Wikipedia [en.wikipedia.org]
- 7. benchchem.com [benchchem.com]
- 8. Sequential and iterative Pd-catalyzed cross-coupling reactions in organic synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Suzuki Coupling [organic-chemistry.org]
- 10. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 11. Sonogashira Coupling [organic-chemistry.org]
- 12. chem.libretexts.org [chem.libretexts.org]
- 13. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 14. Phenylboronic Ester-Activated Aryl Iodide-Selective Buchwald–Hartwig-Type Amination toward Bioactivity Assay - PMC [pmc.ncbi.nlm.nih.gov]
- 15. pubs.acs.org [pubs.acs.org]
- 16. benchchem.com [benchchem.com]
A Senior Application Scientist's Guide to Ligand Selection for the Buchwald-Hartwig Amination of Dichlorinated Substrates
For researchers, synthetic chemists, and professionals in drug development, the selective construction of carbon-nitrogen (C-N) bonds on polychlorinated aromatic and heteroaromatic scaffolds is a recurring challenge. The Buchwald-Hartwig amination stands as a cornerstone reaction for this purpose, yet its application to dichlorinated substrates introduces significant complexities, primarily the control of regioselectivity and the prevention of undesired double amination. The success of this transformation is critically dependent on the choice of the ancillary ligand that modulates the reactivity and selectivity of the palladium catalyst.
This guide provides a comparative analysis of prominent ligand classes for the Buchwald-Hartwig amination of dichlorinated substrates. Moving beyond a simple catalog of options, we will delve into the mechanistic rationale behind ligand choice, present comparative data where available, and provide actionable experimental protocols to empower you to navigate this challenging synthetic landscape with confidence.
The Core Challenge: Taming Reactivity in Dichlorinated Systems
Dichlorinated substrates, such as dichlorobenzenes, dichloropyridines, and dichloropyrimidines, present a unique set of challenges compared to their monochlorinated counterparts:
-
Regioselectivity: In substrates with electronically and sterically distinct chlorine atoms (e.g., 2,4-dichloropyridine), the catalyst must selectively activate one C-Cl bond over the other. The inherent electronic biases of the substrate often favor reaction at a specific position, but ligand choice can override or enhance this preference.
-
Mono- vs. Di-amination: Suppressing the second amination to isolate the mono-aminated product in high yield can be difficult. The mono-aminated product can sometimes be more reactive than the starting dichloride, leading to mixtures that are difficult to separate.
-
Inertness of C-Cl Bonds: Aryl chlorides are notoriously less reactive than the corresponding bromides or iodides, making the initial oxidative addition step of the catalytic cycle often the rate-limiting step.[1] This necessitates the use of highly active catalyst systems, which are typically generated from bulky, electron-rich ligands.
The careful selection of a ligand is therefore paramount to steer the reaction towards the desired mono-aminated, regiochemically pure product.
Comparative Analysis of Leading Ligand Classes
The evolution of the Buchwald-Hartwig amination has led to the development of several generations of phosphine ligands and, more recently, N-heterocyclic carbenes (NHCs), each with distinct advantages.[2]
Bulky Biaryl Monophosphine Ligands (The "Buchwald Ligands")
This class of ligands, developed by the Buchwald group, has revolutionized C-N cross-coupling.[2] Their defining features are a biaryl backbone that creates a sterically demanding environment around the palladium center and the presence of bulky, electron-donating alkyl groups on the phosphorus atom. This combination promotes the formation of highly reactive, monoligated Pd(0) species, which are crucial for the activation of inert C-Cl bonds.[3]
| Ligand | Key Structural Features | Typical Performance Characteristics |
| XPhos | Dicyclohexylphosphino group; bulky triisopropylphenyl group on the second aryl ring. | A highly general and active ligand for a wide range of aryl chlorides, including heteroaromatics. Often a good starting point for screening.[4] |
| SPhos | Dicyclohexylphosphino group; dimethoxy groups on the second aryl ring. | The methoxy groups are thought to stabilize the catalytic species. It is highly effective for many C-N couplings. |
| RuPhos | Dicyclohexylphosphino group; diisopropoxy groups on the second aryl ring. | Particularly effective for the coupling of secondary amines with aryl chlorides. |
| BrettPhos | Di-tert-butylphosphino group; methoxy groups on the phosphine-bearing ring. | Shows excellent reactivity and high selectivity for the monoarylation of primary amines.[4] |
Causality in Action: The steric bulk of these ligands is not simply for crowding the metal center. It plays a crucial role in promoting the reductive elimination step, which forms the desired C-N bond and regenerates the active Pd(0) catalyst. For dichlorinated substrates, a fast reductive elimination is key to preventing side reactions and achieving high turnover numbers.
A study on the regioselective amination of 2,4-dichloropyridine has shown that a Xantphos-based catalyst system can favor amination at the more electronically activated C2 position with selectivities as high as 50:1.[5][6] While not a Buchwald ligand in the strictest sense, Xantphos shares the characteristic of a large bite angle, which influences selectivity.
Ferrocene-Based Ligands (e.g., Josiphos)
The Josiphos family of ligands are chiral, bidentate ferrocenylphosphines. They are known for their robustness and high activity, particularly in the amination of heteroaryl chlorides.
| Ligand | Key Structural Features | Typical Performance Characteristics |
| CyPF-tBu (Josiphos) | A ferrocene backbone with a dicyclohexylphosphino and a di-tert-butylphosphino group. | Highly effective for the coupling of heteroaryl chlorides with primary amines, often with high turnover numbers and excellent selectivity for monoarylation.[7] |
Field-Proven Insight: For the sequential amination of 2,4-dichloropyridine, after an initial selective amination at the C2 position, a Josiphos-based catalyst has been shown to be highly effective for the subsequent amination at the C4 position.[5] This highlights that different ligands may be optimal for activating different positions on the same dichlorinated substrate, a crucial consideration for multi-step synthetic sequences. A sterically hindered version of the Josiphos family of ligands has been described as a "fourth-generation" catalyst that provides nearly perfect selectivity for monoarylation of primary amines with aryl chlorides.[8]
N-Heterocyclic Carbenes (NHCs)
NHCs have emerged as a powerful alternative to phosphine ligands. They are strong σ-donors, which makes them excellent at activating C-Cl bonds for oxidative addition.[9] The steric environment around the palladium center can be readily tuned by modifying the bulky "wingtip" groups on the NHC ring.
| Ligand Class | Key Structural Features | Typical Performance Characteristics |
| IPr, IPent, etc. | Imidazolium-based carbenes with bulky aryl or alkyl wingtip groups. | Highly active for the amination of both electron-rich and electron-deficient aryl chlorides. The steric bulk of the wingtips can be tuned to influence selectivity and reactivity.[9][10] |
Mechanistic Consideration: The strong σ-donating ability of NHCs increases the electron density on the palladium center, which facilitates the oxidative addition of the C-Cl bond. The steric bulk of the wingtip groups then promotes the reductive elimination step, similar to the bulky biaryl phosphines. This dual electronic and steric effect makes NHCs highly effective catalysts for challenging aminations.
Visualizing the Catalytic Process
To understand how these ligands influence the reaction, it's essential to visualize the catalytic cycle.
Caption: The Buchwald-Hartwig catalytic cycle for the mono-amination of a dichlorinated substrate.
Experimental Protocols
Reproducibility is key in scientific research. The following protocols provide a starting point for the selective mono-amination of a dichlorinated substrate.
Representative Protocol: Selective Mono-amination of 1,4-Dichlorobenzene with Morpholine using XPhos
This protocol is adapted from a general procedure for the amination of aryl chlorides and serves as a robust starting point for optimization.[2][11]
Materials:
-
1,4-Dichlorobenzene
-
Morpholine
-
Bis(dibenzylideneacetone)palladium(0) (Pd(dba)₂)
-
2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos)
-
Sodium tert-butoxide (NaOt-Bu)
-
Anhydrous, degassed toluene
-
Schlenk tube or similar reaction vessel
-
Magnetic stirrer and stir bar
-
Inert atmosphere (Argon or Nitrogen)
Step-by-Step Procedure:
-
Preparation of the Reaction Vessel: In a glovebox or under a stream of inert gas, add Pd(dba)₂ (e.g., 0.015 mmol, 1.5 mol%), XPhos (e.g., 0.03 mmol, 3.0 mol%), and sodium tert-butoxide (e.g., 1.4 mmol, 1.4 equiv.) to a dry Schlenk tube equipped with a magnetic stir bar.
-
Solvent Addition: Add anhydrous, degassed toluene (e.g., 2 mL) to the Schlenk tube.
-
Catalyst Pre-formation: Stir the mixture at room temperature for 10 minutes. The solution should change color, indicating the formation of the active catalyst.
-
Addition of Reactants: Add 1,4-dichlorobenzene (1.0 mmol, 1.0 equiv.) followed by morpholine (1.1 mmol, 1.1 equiv.) to the reaction mixture via syringe. Note: Using a slight excess of the amine can be beneficial, but a large excess may promote di-amination. Start with a near-stoichiometric amount of the amine to favor mono-amination.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath at 100 °C.
-
Monitoring: Monitor the progress of the reaction by TLC or GC-MS. The reaction time can vary from a few hours to 24 hours depending on the specific substrates.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by carefully adding water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel to isolate the desired mono-aminated product.
Trustworthiness through Self-Validation: The protocol's success hinges on the strict exclusion of air and moisture, as the Pd(0) catalyst is oxygen-sensitive. The use of a pre-catalyst or allowing for a pre-formation step ensures the efficient generation of the active catalytic species. Monitoring the reaction is crucial to stop it once the starting material is consumed to prevent the formation of the di-aminated product.
Logical Framework for Ligand Selection
When faced with a new dichlorinated substrate, a logical approach to ligand selection is crucial.
Caption: A logical workflow for selecting and optimizing a ligand for the amination of dichlorinated substrates.
Conclusion and Future Outlook
The selective Buchwald-Hartwig amination of dichlorinated substrates is a challenging yet achievable transformation. The key to success lies in the rational selection of the ligand. Bulky, electron-rich biaryl monophosphine ligands, particularly XPhos and BrettPhos, serve as excellent starting points for a wide range of substrates. For heteroaromatic systems, ferrocene-based ligands like Josiphos have demonstrated remarkable efficacy. N-heterocyclic carbenes offer a promising alternative with their strong electron-donating properties.
The future of this field will likely involve the development of even more active and selective catalysts that can operate under milder conditions and with lower catalyst loadings. The continued exploration of ligand effects, aided by computational studies, will undoubtedly lead to new catalyst systems that can tackle even more challenging dichlorinated substrates with precision and efficiency, further expanding the synthetic chemist's toolkit for the construction of complex nitrogen-containing molecules.
References
- 1. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
- 2. benchchem.com [benchchem.com]
- 3. Structure–Reactivity Relationships of Buchwald-Type Phosphines in Nickel-Catalyzed Cross-Couplings - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A Highly Active Catalyst for Pd-Catalyzed Amination Reactions: Cross-Coupling Reactions Using Aryl Mesylates and the Highly Selective Monoarylation of Primary Amines Using Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 7. research.rug.nl [research.rug.nl]
- 8. dspace.mit.edu [dspace.mit.edu]
- 9. chem.libretexts.org [chem.libretexts.org]
- 10. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 11. TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | TCI EUROPE N.V. [tcichemicals.com]
A Senior Application Scientist's Guide to NMR Validation of 1,4-Dichloro-2-iodobenzene Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the unambiguous structural confirmation of reaction products is a cornerstone of rigorous scientific practice. In the realm of palladium-catalyzed cross-coupling reactions, Nuclear Magnetic Resonance (NMR) spectroscopy stands as the preeminent analytical technique for elucidating the structures of target molecules and identifying potential byproducts. This guide provides an in-depth comparison of NMR data for the validation of products from Suzuki and Sonogashira reactions of 1,4-dichloro-2-iodobenzene, a versatile building block in organic synthesis.
The strategic placement of chloro- and iodo-substituents on the benzene ring of this compound allows for selective functionalization. The carbon-iodine bond is significantly more reactive towards oxidative addition to a palladium(0) catalyst compared to the more robust carbon-chlorine bonds. This reactivity difference is the linchpin of selective cross-coupling at the C2 position. This guide will delve into the NMR spectral signatures that confirm the successful and selective formation of the desired products and will also explore the characteristic signals of common impurities and byproducts that may arise.
The Foundation: NMR Characterization of this compound
A thorough understanding of the starting material's NMR spectrum is paramount for accurate reaction monitoring and product validation.
The ¹H NMR spectrum of this compound is characterized by three distinct aromatic protons. The proton at the C3 position, flanked by iodo and chloro groups, is expected to be the most downfield. The proton at C6, situated between two chloro groups, will be in a different electronic environment, as will the proton at C5.
The ¹³C NMR spectrum will display six signals, with the carbon bearing the iodine atom (C2) being significantly upfield due to the "heavy atom effect" of iodine. The carbons attached to chlorine (C1 and C4) will be downfield, and the remaining carbons (C3, C5, and C6) will have distinct chemical shifts based on their substitution pattern.
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) |
| This compound | 7.75 (d, J=2.5 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H) | 139.1, 135.5, 131.1, 130.8, 128.5, 95.5 |
Note: Predicted chemical shifts. Actual values may vary slightly based on experimental conditions.
Case Study 1: Suzuki Coupling with Phenylboronic Acid
The Suzuki-Miyaura coupling is a robust method for the formation of C-C bonds. The reaction of this compound with phenylboronic acid is expected to selectively yield 2,5-dichloro-1,1'-biphenyl.
Expected Product and Potential Byproducts
-
Major Product: 2,5-Dichloro-1,1'-biphenyl
-
Homocoupling Byproduct: Biphenyl (from the coupling of two phenylboronic acid molecules)
-
Starting Material: Unreacted this compound
-
Dehalogenated Byproduct: 1,4-Dichlorobenzene
NMR Validation Workflow for Suzuki Coupling
Caption: Workflow for NMR validation of the Suzuki coupling reaction.
Comparative NMR Data for Suzuki Reaction Validation
| Compound | ¹H NMR (CDCl₃) δ (ppm) | ¹³C NMR (CDCl₃) δ (ppm) | Key Diagnostic Features |
| 2,5-Dichloro-1,1'-biphenyl | 7.30-7.50 (m, 8H) | 140.8, 138.5, 133.0, 131.2, 130.8, 129.0, 128.5, 128.2, 127.8, 127.2 | Complex multiplet in the aromatic region, disappearance of the starting material's distinct three-proton system. |
| Biphenyl | 7.61 (d, J=7.6 Hz, 4H), 7.45 (t, J=7.6 Hz, 4H), 7.35 (t, J=7.4 Hz, 2H)[1] | 141.2, 128.8, 127.3, 127.2 | Symmetrical pattern in the aromatic region. |
| 1,4-Dichlorobenzene | 7.29 (s, 4H) | 132.6, 129.8 | A sharp singlet in the ¹H NMR spectrum. |
| This compound | 7.75 (d, J=2.5 Hz, 1H), 7.40 (d, J=8.5 Hz, 1H), 7.15 (dd, J=8.5, 2.5 Hz, 1H) | 139.1, 135.5, 131.1, 130.8, 128.5, 95.5 | Presence of the characteristic three-proton system. |
Case Study 2: Sonogashira Coupling with Phenylacetylene
The Sonogashira coupling provides a powerful means to form C(sp²)-C(sp) bonds, and in this case, it is expected to yield 1,4-dichloro-2-(phenylethynyl)benzene.
Expected Product and Potential Byproducts
-
Major Product: 1,4-Dichloro-2-(phenylethynyl)benzene
-
Homocoupling Byproduct: 1,4-Diphenylbuta-1,3-diyne (Glaser coupling byproduct)
-
Starting Material: Unreacted this compound
-
Dehalogenated Byproduct: 1,4-Dichlorobenzene
NMR Validation Workflow for Sonogashira Coupling
References
A Comparative Guide to Sonogashira Coupling Efficiency: Iodobenzene vs. Di-chloro-iodobenzene
For Researchers, Scientists, and Drug Development Professionals
In the landscape of carbon-carbon bond formation, the Sonogashira cross-coupling reaction stands as a cornerstone methodology, prized for its reliability in constructing C(sp²)-C(sp) bonds.[1][2][3] This palladium and copper co-catalyzed reaction between a terminal alkyne and an aryl or vinyl halide is integral to the synthesis of a vast array of molecules, from pharmaceuticals and natural products to advanced organic materials.[3][4] The efficiency of this transformation, however, is critically dependent on the nature of the aryl halide substrate. This guide provides an in-depth comparison of the Sonogashira coupling efficiency between unsubstituted iodobenzene and its electron-deficient counterpart, di-chloro-iodobenzene, offering insights into the electronic and steric factors that govern reactivity.
The Heart of the Matter: The Sonogashira Catalytic Cycle
To understand the differing reactivities of iodobenzene and di-chloro-iodobenzene, a firm grasp of the Sonogashira reaction mechanism is essential. The process is generally accepted to involve two interconnected catalytic cycles: a palladium cycle and a copper cycle.[1][4]
The key step influenced by the aryl halide's structure is the oxidative addition of the aryl iodide to the palladium(0) catalyst. This is often the rate-determining step of the overall reaction.[5][6] In this step, the palladium atom inserts itself into the carbon-iodine bond, forming a Pd(II) intermediate. The ease of this step is highly sensitive to the electronic properties of the aryl halide.
Caption: The interconnected palladium and copper catalytic cycles in the Sonogashira reaction.
Electronic Effects: The Driving Force for Enhanced Reactivity
The primary difference between iodobenzene and a di-chloro-iodobenzene lies in the electronic nature of the aromatic ring. Chlorine atoms are electron-withdrawing groups due to their high electronegativity. This property has a profound impact on the reactivity of the aryl iodide in the Sonogashira coupling.
Electron-withdrawing groups on the aryl halide promote the crucial oxidative addition step.[7] They achieve this by making the carbon atom of the C-I bond more electrophilic and thus more susceptible to nucleophilic attack by the electron-rich palladium(0) catalyst. Consequently, aryl halides bearing electron-withdrawing substituents generally exhibit higher reaction rates in Sonogashira couplings compared to their electron-neutral or electron-rich counterparts.[8]
Therefore, it is anticipated that di-chloro-iodobenzene will be more reactive than iodobenzene in a Sonogashira coupling reaction under identical conditions. This increased reactivity often translates to higher yields, shorter reaction times, or the feasibility of using lower catalyst loadings.
Steric Considerations: A Potential Hindrance
While electronic effects are dominant, steric hindrance can also play a significant role in the efficiency of Sonogashira couplings.[9][10] The presence of substituents, particularly in the ortho positions to the iodine atom, can impede the approach of the bulky palladium catalyst, thereby slowing down the oxidative addition step.[11][12]
In the case of di-chloro-iodobenzene, the positions of the chlorine atoms are crucial. For instance, in 2,6-dichloro-1-iodobenzene, the two chlorine atoms flank the iodine, creating significant steric bulk that could potentially counteract the favorable electronic effects. Conversely, in a molecule like 3,5-dichloro-1-iodobenzene, the chlorine atoms are in the meta positions and would exert a much smaller steric influence on the reaction center.
Therefore, while the electronic enhancement from the chloro groups is a given, the degree of this enhancement can be modulated by their steric placement. For the purpose of this guide, we will consider a scenario where the chloro-substituents do not impose overwhelming steric hindrance, allowing the electronic effects to be the primary differentiator.
Comparative Experimental Data
To provide a quantitative comparison, let's consider hypothetical but representative experimental data for the Sonogashira coupling of iodobenzene and 3,5-dichloro-iodobenzene with phenylacetylene.
| Substrate | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| Iodobenzene | 1.0 | Et₃N | THF | 60 | 6 | 85 |
| 3,5-Dichloro-iodobenzene | 1.0 | Et₃N | THF | 60 | 2 | 95 |
| Iodobenzene | 0.5 | Piperidine | DMF | RT | 12 | 78 |
| 3,5-Dichloro-iodobenzene | 0.5 | Piperidine | DMF | RT | 4 | 92 |
These illustrative data highlight the expected trend: the electron-deficient di-chloro-iodobenzene consistently provides higher yields in shorter reaction times, even at lower catalyst loadings and milder temperatures.
Experimental Protocol: A Self-Validating System
The following is a detailed, step-by-step methodology for a representative Sonogashira coupling reaction. This protocol is designed to be a self-validating system, with clear steps and rationale.
Caption: A stepwise workflow for a typical Sonogashira coupling experiment.
Methodology:
-
Reaction Setup: To a flame-dried Schlenk flask equipped with a magnetic stir bar, add the aryl iodide (1.0 mmol), palladium catalyst (e.g., Pd(PPh₃)₄, 0.02 mmol, 2 mol%), and copper(I) iodide (CuI, 0.04 mmol, 4 mol%).
-
Rationale: A flame-dried flask under an inert atmosphere prevents moisture and oxygen from deactivating the catalysts.
-
-
Solvent Addition and Degassing: Add anhydrous, degassed solvent (e.g., THF or DMF, 5 mL) via syringe. Degas the resulting mixture by bubbling with nitrogen for 15 minutes or by three freeze-pump-thaw cycles.
-
Rationale: Oxygen can oxidize the Pd(0) catalyst to its inactive Pd(II) state. Degassing is crucial for reaction efficiency.
-
-
Addition of Alkyne and Base: Add the terminal alkyne (1.2 mmol) followed by the amine base (e.g., triethylamine or diisopropylethylamine, 2.0 mmol) via syringe.
-
Rationale: A slight excess of the alkyne can help drive the reaction to completion. The base is essential for the deprotonation of the terminal alkyne to form the copper acetylide.[4]
-
-
Reaction Monitoring: Heat the reaction mixture to the desired temperature (e.g., 60 °C) and stir. Monitor the progress of the reaction by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Rationale: Continuous monitoring prevents unnecessary heating and potential side reactions after the starting material is consumed.
-
-
Work-up: Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride. Extract the product with an organic solvent (e.g., ethyl acetate). Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Rationale: The aqueous work-up removes the amine base and inorganic salts.
-
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., hexanes/ethyl acetate).
-
Rationale: Chromatography is necessary to isolate the desired product from any unreacted starting materials, byproducts, and residual catalyst.
-
Conclusion
In the Sonogashira coupling, the electronic nature of the aryl iodide substrate is a paramount factor governing reaction efficiency. The presence of electron-withdrawing chloro-substituents in di-chloro-iodobenzene significantly enhances its reactivity compared to unsubstituted iodobenzene. This is primarily due to the acceleration of the rate-determining oxidative addition step. While steric hindrance from ortho-substituents can be a mitigating factor, in many cases, the electronic benefits lead to faster reactions, higher yields, and the ability to use milder conditions. For researchers and drug development professionals, understanding these structure-activity relationships is key to optimizing synthetic routes and efficiently accessing complex molecular targets.
References
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Palladium and Copper Catalyzed Sonogashira cross Coupling an Excellent Methodology for C-C Bond Formation over 17 Years: A Review [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 5. cris.vtt.fi [cris.vtt.fi]
- 6. cdnsciencepub.com [cdnsciencepub.com]
- 7. sussexdrugdiscovery.wordpress.com [sussexdrugdiscovery.wordpress.com]
- 8. Copper-free Sonogashira cross-coupling reactions: an overview - RSC Advances (RSC Publishing) DOI:10.1039/D0RA10575A [pubs.rsc.org]
- 9. The effect of steric bulk in Sonogashira coupling reactions - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 10. The effect of steric bulk in Sonogashira coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. A guide to Sonogashira cross-coupling reactions: the influence of substituents in aryl bromides, acetylenes, and phosphines - PubMed [pubmed.ncbi.nlm.nih.gov]
A Comparative Guide to the Kinetic Profiling of Oxidative Addition to 1,4-Dichloro-2-iodobenzene
For researchers, medicinal chemists, and process development scientists, understanding the kinetics of fundamental organometallic transformations is paramount for optimizing catalytic cycles, enhancing reaction efficiency, and ensuring robust and scalable synthetic routes. The oxidative addition of aryl halides to palladium(0) complexes is the cornerstone of numerous cross-coupling reactions, a class of transformations that has revolutionized the synthesis of pharmaceuticals, agrochemicals, and functional materials.[1][2][3] This guide provides an in-depth, comparative framework for studying the kinetics of oxidative addition to a challenging, electronically-defined substrate: 1,4-dichloro-2-iodobenzene.
The choice of this substrate is deliberate. The presence of three halogens with differing C-X bond strengths (C-I vs. C-Cl) and distinct electronic environments allows for a nuanced investigation into the factors governing this critical reaction step. By systematically comparing the performance of various palladium/ligand systems, researchers can glean invaluable insights into catalyst design and selection for complex, polyhalogenated substrates.
The Mechanistic Landscape of Oxidative Addition
Before delving into experimental design, it is crucial to appreciate the mechanistic intricacies of the oxidative addition of aryl halides to Pd(0). The reaction is not a simple, single-step process but rather a dynamic interplay of equilibria and competing pathways, heavily influenced by the nature of the ligand, the aryl halide, and the solvent.[1][4][5][6][7]
Several mechanistic pathways have been proposed and computationally supported:
-
Three-Centered Concerted Mechanism: This is the most widely accepted pathway for aryl halides.[1][7] The palladium(0) center coordinates to the carbon-halogen bond, followed by a concerted insertion into the C-X bond via a three-membered transition state.
-
SNAr-type Mechanism: In some cases, particularly with electron-deficient aryl halides, a stepwise mechanism involving nucleophilic attack of the palladium(0) complex on the aromatic ring, followed by displacement of the halide, can be operative.
-
Radical Mechanisms: While less common for aryl iodides, single-electron transfer (SET) pathways can be induced by specific ligands or reaction conditions.
-
Cooperative Bimetallic Mechanism: For certain ligand scaffolds and substrates, a mechanism involving two palladium centers has been proposed to explain observed second-order kinetics with respect to the catalyst.[1]
The choice of ligand is arguably the most critical factor in dictating the operative mechanism and, consequently, the reaction rate. Ligands modulate the steric and electronic properties of the palladium center, influencing its nucleophilicity, coordination number, and the stability of intermediates.
Experimental Design for Comparative Kinetic Studies
A robust kinetic study hinges on a well-designed experimental matrix that allows for the systematic variation of key parameters. For the oxidative addition of this compound, we will compare two common classes of phosphine ligands that represent different steric and electronic profiles: a monodentate triarylphosphine (e.g., triphenylphosphine, PPh₃) and a bulky, electron-rich biarylphosphine (e.g., XPhos).
Catalyst Systems for Comparison:
-
System A: The Archetypal Catalyst - Pd(PPh₃)₄
-
Rationale: Tetrakis(triphenylphosphine)palladium(0) is a commercially available, well-defined Pd(0) source. However, in solution, it exists in equilibrium with coordinatively unsaturated and more reactive species like Pd(PPh₃)₃ and Pd(PPh₃)₂.[8] The kinetics with this system can be complex due to these multiple equilibria.
-
-
System B: The Modern Workhorse - In situ generated Pd(0)/XPhos
-
Rationale: Buchwald-type biarylphosphine ligands, such as XPhos, are known to form highly active, monoligated Pd(0) species that are often the true catalytic species in cross-coupling reactions.[5][9] These bulky, electron-rich ligands generally lead to faster rates of oxidative addition, particularly for challenging substrates.[5]
-
Monitoring Techniques:
The choice of analytical technique is critical for obtaining high-quality kinetic data. Two primary methods are well-suited for this purpose:
-
³¹P NMR Spectroscopy: This technique is ideal when the phosphorus-containing ligands and their corresponding Pd(0) and Pd(II) oxidative addition complexes have distinct and well-resolved signals in the ³¹P NMR spectrum.[1][6] It allows for the direct monitoring of the disappearance of the starting Pd(0) complex and the appearance of the product.
-
UV-Vis Spectroscopy: This method is advantageous for very fast reactions and can be employed in a stopped-flow apparatus.[10][11][12][13][14][15] It requires a distinct change in the UV-Vis spectrum upon conversion of the Pd(0) reactant to the Pd(II) product.
Experimental Protocols
The following protocols are designed to be self-validating by incorporating internal standards and ensuring reproducible conditions. All manipulations of air- and moisture-sensitive reagents should be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Protocol 1: Kinetic Analysis by ³¹P NMR Spectroscopy
Materials:
-
This compound
-
Pd₂(dba)₃ (tris(dibenzylideneacetone)dipalladium(0))
-
Triphenylphosphine (PPh₃)
-
XPhos
-
Anhydrous, degassed deuterated solvent (e.g., Toluene-d₈, THF-d₈)
-
Internal standard (e.g., triphenyl phosphate)
-
Airtight NMR tubes (e.g., J. Young tubes)
Procedure:
-
Stock Solution Preparation (in a glovebox):
-
System A (Pd(PPh₃)n): Prepare a stock solution of Pd₂(dba)₃ and PPh₃ in the chosen deuterated solvent. A 1:4 Pd:PPh₃ ratio is a common starting point. Add a known concentration of the internal standard.
-
System B (Pd/XPhos): Prepare a stock solution of Pd₂(dba)₃ and XPhos. A 1:2 Pd:XPhos ratio is typically used to generate the monoligated active species. Add the same internal standard at the same concentration as in System A.
-
-
NMR Sample Preparation:
-
Transfer a precise volume (e.g., 0.5 mL) of the palladium-ligand stock solution into a J. Young NMR tube.
-
Acquire an initial ³¹P NMR spectrum to identify the chemical shifts of the Pd(0)-ligand complexes in solution.
-
-
Initiation of the Reaction and Data Acquisition:
-
Prepare a stock solution of this compound in the same deuterated solvent.
-
At time t=0, inject a known volume of the aryl iodide solution into the NMR tube. To ensure pseudo-first-order conditions, the aryl iodide should be in large excess (e.g., >10 equivalents).
-
Immediately begin acquiring ³¹P NMR spectra at regular time intervals. The time interval will depend on the reaction rate and should be chosen to obtain a sufficient number of data points during the course of the reaction.
-
-
Data Analysis:
-
Integrate the signals corresponding to the starting Pd(0) complex and the Pd(II) oxidative addition product relative to the internal standard.
-
Plot the natural logarithm of the concentration of the starting Pd(0) complex versus time. A linear plot indicates a pseudo-first-order reaction, and the negative of the slope gives the observed rate constant (k_obs).
-
Repeat the experiment with different concentrations of the aryl iodide to determine the reaction order with respect to the aryl iodide and the true rate constant.
-
Protocol 2: Kinetic Analysis by UV-Vis Spectroscopy
Materials:
-
Same palladium precursors, ligands, and aryl iodide as in Protocol 1.
-
Anhydrous, degassed, UV-grade solvent (e.g., THF, Toluene).
-
Airtight quartz cuvettes.
-
UV-Vis spectrophotometer with a temperature-controlled cell holder.
Procedure:
-
Preparation of the Pd(0) Complex Solution:
-
Prepare a dilute stock solution of the in situ generated Pd(0)-phosphine complex in the chosen solvent under an inert atmosphere. The concentration should be adjusted to give an absorbance value in the optimal range of the spectrophotometer (typically 0.1 - 1.0).
-
-
Initial Spectrum and Reaction Initiation:
-
Transfer the Pd(0) solution to a sealed quartz cuvette.
-
Record the initial UV-Vis spectrum of the Pd(0) complex.
-
Inject a solution of this compound (in large excess for pseudo-first-order conditions) into the cuvette and mix rapidly.
-
-
Data Acquisition:
-
Immediately begin recording UV-Vis spectra at fixed time intervals.
-
Monitor the change in absorbance at a wavelength where the difference between the reactant and product is maximal.
-
-
Data Analysis:
-
Plot the absorbance at the chosen wavelength versus time.
-
Analyze the data using appropriate kinetic models (e.g., for a first-order reaction, plot ln(A_t - A_inf) vs. time, where A_t is the absorbance at time t and A_inf is the absorbance at the end of the reaction). The slope of this plot will be -k_obs.
-
Comparative Data Analysis and Interpretation
The primary goal of this guide is to enable a comparative assessment of catalyst performance. The kinetic data obtained from the experiments should be tabulated for a clear comparison.
Table 1: Hypothetical Comparative Kinetic Data for the Oxidative Addition of this compound to Pd(0) Complexes at 25 °C in THF
| Catalyst System | Ligand | k_obs (s⁻¹) [ArI] = 0.1 M | k_obs (s⁻¹) [ArI] = 0.2 M | Reaction Order in [ArI] | Notes |
| System A | PPh₃ | 0.005 | 0.010 | ~1 | The rate is dependent on the concentration of "free" phosphine due to solution equilibria.[8] |
| System B | XPhos | 0.15 | 0.30 | ~1 | Significantly faster rate due to the formation of a more reactive, monoligated Pd(0) species.[5] |
Causality Behind the Expected Results:
-
Ligand Effects: The significantly faster rate observed with XPhos (System B) is attributed to its steric bulk and strong electron-donating ability. The bulkiness of XPhos favors the formation of a coordinatively unsaturated and highly reactive monoligated Pd(0)L species.[9] In contrast, the smaller PPh₃ ligand in System A can lead to the formation of less reactive bis- and tris-ligated Pd(0) complexes, which must dissociate a ligand prior to oxidative addition.[8]
-
Substrate Electronics: The electron-withdrawing chloro substituents on the aryl iodide are expected to increase the rate of oxidative addition by making the carbon atom of the C-I bond more electrophilic.[16]
Visualizing the Process
Diagrams are essential for conceptualizing the complex processes involved in these kinetic studies.
Caption: The fundamental steps of a palladium-catalyzed cross-coupling reaction, initiated by oxidative addition.
Caption: A generalized workflow for conducting and analyzing a kinetic experiment on oxidative addition.
Caption: Simplified representation of different mechanistic possibilities for the oxidative addition step.
Conclusion
This guide provides a comprehensive framework for the comparative kinetic study of oxidative addition to this compound. By systematically evaluating different palladium-ligand systems using robust experimental protocols, researchers can gain a deeper understanding of the factors that govern this pivotal reaction. The insights obtained from such studies are not merely academic; they are directly applicable to the rational design of more efficient and selective catalysts for the synthesis of complex molecules that are vital to the pharmaceutical and materials science industries. The principles and methodologies outlined herein can be readily adapted to a wide range of substrates and catalytic systems, empowering scientists to make data-driven decisions in their synthetic endeavors.
References
- 1. benchchem.com [benchchem.com]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. oxidative addition and palladium coupling [employees.csbsju.edu]
- 4. Distinct Mechanisms for the Oxidative Addition of Chloro-, Bromo-, and Iodoarenes to a Bisphosphine Palladium(0) Complex with Hindered Ligands | The Hartwig Group [hartwig.cchem.berkeley.edu]
- 5. researchgate.net [researchgate.net]
- 6. Oxidative addition to palladium(0) diphosphine complexes: observations of mechanistic complexity with iodobenzene as reactant - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. chemrxiv.org [chemrxiv.org]
- 11. researchgate.net [researchgate.net]
- 12. chemrxiv.org [chemrxiv.org]
- 13. preisig.folk.ntnu.no [preisig.folk.ntnu.no]
- 14. mdpi.com [mdpi.com]
- 15. Kinetic Study of the Oxidative Addition Reaction between Methyl Iodide and [Rh(imino-β-diketonato)(CO)(PPh)3] Complexes, Utilizing UV-Vis, IR Spectrophotometry, NMR Spectroscopy and DFT Calculations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. researchgate.net [researchgate.net]
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 1,4-Dichloro-2-iodobenzene
This guide provides essential safety and logistical information for the proper disposal of 1,4-dichloro-2-iodobenzene (CAS No. 29682-41-5). As a halogenated aromatic compound used in complex research and development settings, its waste management demands a rigorous, safety-first approach. This document moves beyond mere compliance, offering a procedural framework grounded in chemical principles to ensure the safety of laboratory personnel and environmental integrity.
Hazard Profile: Understanding the "Why" Behind the Procedure
This compound is not just another chemical reagent; its specific combination of atoms dictates its hazardous nature and, consequently, its disposal requirements. It is classified as a harmful and irritant substance.[1][2][3] The presence of both chlorine and iodine atoms places it firmly in the halogenated organic waste category, a critical distinction for proper waste segregation.[4][5][6]
Exposure can occur via inhalation, skin contact, or ingestion, with potential effects including skin, eye, and respiratory irritation.[1][2][3] Therefore, every handling and disposal step is designed to minimize these exposure risks.
Table 1: Physicochemical and Hazard Properties of this compound
| Property | Value | Source |
| CAS Number | 29682-41-5 | [1][3][7] |
| Molecular Formula | C₆H₃Cl₂I | [1][3] |
| Appearance | Colorless liquid or solid | [7] |
| Melting Point | 21 °C | [7][8] |
| Boiling Point | 255-256 °C | [7][8] |
| Flash Point | 94 °C (201 °F) - Combustible Liquid | [1] |
| GHS Hazard Statements | H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation.H335: May cause respiratory irritation. | [1][3] |
Mandatory Personal Protective Equipment (PPE) for Disposal
Before handling any waste materials containing this compound, the following PPE is mandatory. The goal is to create a complete barrier between the researcher and the chemical.
-
Eye and Face Protection : Safety glasses with side-shields conforming to EN166 or NIOSH standards are the minimum requirement.[7] A face shield should be worn if there is a risk of splashing during waste consolidation.
-
Skin Protection :
-
Gloves : Wear chemical-resistant gloves (e.g., nitrile rubber). Always inspect gloves for tears or punctures before use and dispose of contaminated gloves in accordance with laboratory practices.[2][7][9]
-
Lab Coat/Clothing : An impervious, buttoned lab coat is required to protect against skin contact.[1][7]
-
-
Respiratory Protection : All handling of open containers of this substance, including pouring waste, must be conducted in a certified chemical fume hood to prevent inhalation of vapors.[1][2][10]
Waste Segregation: The Most Critical Step
The fundamental principle of chemical waste management is segregation at the source. Improper segregation can lead to dangerous chemical reactions, complicates the disposal process, and significantly increases costs. This compound is a halogenated organic compound . It must never be mixed with non-halogenated waste.[5][6][9]
The Causality : Halogenated wastes are typically disposed of via high-temperature incineration. The presence of halogens requires specialized scrubbers in the incinerator exhaust system to neutralize the resulting acidic gases (like HCl and HI). Mixing halogenated compounds into a non-halogenated waste stream contaminates the entire volume, forcing it all to be treated by the more expensive and specialized halogenated disposal process.
Caption: Decision workflow for segregating this compound waste.
Step-by-Step Disposal Protocol
This protocol provides a self-validating system for the safe collection and disposal of this compound waste.
Step 1: Waste Collection at the Point of Generation
-
Rationale : To minimize the handling and transport of open waste containers.
-
Procedure :
-
Designate a specific, labeled waste container for halogenated organic waste inside the chemical fume hood where the work is being performed.
-
For liquid waste, use a funnel to transfer the chemical from your apparatus into the waste container to prevent external contamination of the container.[11]
-
For solid waste (e.g., contaminated silica gel), collect it in a separate, clearly labeled halogenated solid waste container.
-
Keep the waste container closed when not actively adding waste.[6][9][11]
-
Step 2: Container Selection
-
Rationale : The container must be chemically compatible and prevent leakage or vapor release.
-
Procedure :
-
Use containers provided by your institution's Environmental Health & Safety (EHS) department, which are typically high-density polyethylene (HDPE) carboys for liquids.[9][11]
-
Ensure the container has a proper sealing cap. Do not use containers with degraded seals.[11]
-
Never use metal cans, as halogenated solvents can degrade over time to produce acids that corrode metal.[9]
-
Step 3: Labeling
-
Rationale : Accurate labeling is a legal requirement and is critical for safe handling and final disposal.
-
Procedure :
-
Affix a "Hazardous Waste" tag to the container before adding any waste.[6]
-
Clearly write the full chemical name, "this compound," and any other solvents or reagents present in the waste mixture.
-
Maintain an accurate list of constituents and their approximate percentages.[5][6]
-
Indicate the relevant hazards (e.g., Toxic, Irritant, Halogenated).[6]
-
Step 4: Temporary Storage (Satellite Accumulation)
-
Rationale : To ensure safe, segregated storage prior to removal from the laboratory.
-
Procedure :
-
Store the sealed and labeled waste container in a designated Satellite Accumulation Area (SAA), such as a secondary containment tray within a ventilated cabinet.[6][9]
-
Ensure the storage area is away from incompatible materials like acids, bases, and strong oxidizing agents.[9]
-
Do not accumulate more than the legally permitted volume of waste in the SAA (consult your institution's EHS guidelines).[6]
-
Step 5: Final Disposal
-
Rationale : To ensure the waste is handled and disposed of in compliance with all local and national regulations.
-
Procedure :
-
Once the container is full (no more than 90% capacity to allow for expansion), or if the waste is no longer being generated, arrange for pickup.[11]
-
Contact your institution's EHS department or designated hazardous waste management provider to schedule a collection.[6]
-
The final disposal must be conducted at an approved and licensed waste disposal plant.[1][12][13]
-
Emergency Procedures for Spills During Disposal
Accidents can happen. A prepared response is key to mitigating risk.
-
Small Spills (manageable within 10 minutes) :
-
Ensure PPE is worn.
-
Alert others in the lab.
-
Contain the spill using an inert absorbent material like sand, silica gel, or a universal binder.[1][6][12] Do not use combustible materials like paper towels.
-
Carefully scoop the absorbent material into a designated container for solid hazardous waste. Seal and label it as "Spill Debris containing this compound."
-
Clean the spill area with an appropriate solvent and then soap and water.
-
-
Large Spills :
-
Evacuate the immediate area.
-
Alert your supervisor and contact your institution's emergency response line or EHS department immediately.[6]
-
-
Personal Exposure :
-
Skin Contact : Immediately wash the affected area with plenty of soap and water for at least 15 minutes and remove contaminated clothing.[1][12] Seek medical attention.
-
Eye Contact : Immediately flush eyes with copious amounts of water for at least 15 minutes, lifting the upper and lower eyelids.[1][12] Seek immediate medical attention.
-
Inhalation : Move the affected person to fresh air.[1][12] If breathing is difficult, seek immediate medical attention.
-
References
- 1. assets.thermofisher.com [assets.thermofisher.com]
- 2. Page loading... [guidechem.com]
- 3. This compound | C6H3Cl2I | CID 122452 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. uakron.edu [uakron.edu]
- 5. bucknell.edu [bucknell.edu]
- 6. campusoperations.temple.edu [campusoperations.temple.edu]
- 7. This compound - Safety Data Sheet [chemicalbook.com]
- 8. chemwhat.com [chemwhat.com]
- 9. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 10. benchchem.com [benchchem.com]
- 11. ethz.ch [ethz.ch]
- 12. assets.thermofisher.com [assets.thermofisher.com]
- 13. fishersci.com [fishersci.com]
Personal protective equipment for handling 1,4-Dichloro-2-iodobenzene
For the dedicated researcher, scientist, and drug development professional, the pursuit of innovation is paramount. However, the foundation of groundbreaking work is a deep and unwavering commitment to safety. 1,4-Dichloro-2-iodobenzene is a valuable reagent in organic synthesis, but its handling demands a meticulous and informed approach. This guide moves beyond mere checklists to provide a comprehensive operational framework for the safe handling of this compound, grounded in scientific principles and field-proven practices. Our goal is to empower you with the knowledge to not only protect yourself but also to ensure the integrity of your research.
Hazard Identification and Risk Assessment: Know Your Compound
This compound is classified as a hazardous substance. Understanding its specific risks is the first step in mitigating them.
Primary Hazards:
-
Skin Irritation: Causes skin irritation upon contact.[1][2][3]
-
Serious Eye Irritation: Poses a significant risk of serious damage to the eyes.[1][2][3]
-
Respiratory Irritation: May cause irritation to the respiratory tract if inhaled.[1][2][4]
-
Harmful if Swallowed, in Contact with Skin, or if Inhaled: Acute toxicity is a concern through multiple exposure routes.[4]
A thorough risk assessment should be conducted before any new procedure involving this chemical. Consider the quantity being used, the potential for aerosol generation, and the duration of the handling steps.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a matter of convenience but a critical safety parameter. For halogenated aromatic hydrocarbons like this compound, material compatibility is key.
| PPE Item | Specification | Rationale and Best Practices |
| Hand Protection | Viton® or Polyvinyl Alcohol (PVA) gloves for extended contact. Double-gloving with nitrile gloves for incidental contact. | Halogenated hydrocarbons can degrade many common glove materials like latex and neoprene.[3][4][5][6] Viton® and PVA offer superior resistance to chlorinated and aromatic solvents.[3][4][5] For short-duration tasks, a double layer of nitrile gloves can provide temporary protection, but they should be changed immediately upon any suspected contact.[4] Always inspect gloves for tears or punctures before use.[4] |
| Eye Protection | Chemical splash goggles meeting ANSI Z87.1 standards. A face shield should be worn over goggles when there is a significant splash hazard. | The severe eye irritation potential of this compound necessitates robust protection.[1][2][3] Standard safety glasses do not provide a sufficient seal against splashes and vapors. |
| Body Protection | A flame-resistant lab coat worn fully buttoned. Consider a chemically resistant apron for large-scale operations. | Protects the skin from accidental spills and splashes. A flame-resistant coat is a prudent general laboratory practice. |
| Footwear | Closed-toe shoes made of a non-porous material. | Prevents injury from spills and dropped equipment. |
Engineering Controls: Designing Safety into Your Workspace
While PPE is essential, the most effective way to reduce exposure is through robust engineering controls.[7][8][9]
-
Chemical Fume Hood: All handling of this compound, including weighing, transferring, and use in reactions, must be conducted inside a properly functioning chemical fume hood.[1][9][10] This is the primary method to prevent inhalation of vapors and contain any potential spills.
-
Ventilation: Ensure adequate general laboratory ventilation to supplement the local exhaust of the fume hood.
-
Designated Area: For work with particularly hazardous substances, it is best practice to establish a "designated area" within the lab.[1][9] This could be a specific fume hood or bench space clearly marked for this work.
Step-by-Step Handling Protocols
Adherence to standardized procedures is crucial for minimizing risk.
Weighing and Transferring
-
Preparation: Don all required PPE before entering the designated handling area. Ensure the chemical fume hood sash is at the appropriate working height.
-
Containment: Place a weigh boat on the analytical balance inside the fume hood.
-
Dispensing: Carefully dispense the required amount of this compound into the weigh boat. Use a spatula and avoid generating dust.
-
Transfer: Gently transfer the weighed solid into the reaction vessel or solvent.
-
Cleaning: Decontaminate the spatula and any affected surfaces within the fume hood immediately after use.
Dissolution and Reaction Setup
-
Solvent Addition: Add the solvent to the vessel containing the this compound inside the fume hood.
-
Mixing: If required, use magnetic stirring or gentle swirling to aid dissolution. Keep the vessel covered to the extent possible.
-
Reaction Assembly: Assemble the reaction apparatus within the fume hood, ensuring all joints are properly sealed.
Waste Disposal: A Critical Final Step
Improper disposal of halogenated organic compounds poses a significant environmental risk. Strict segregation of waste streams is mandatory.[2][11]
Waste Segregation
-
Halogenated Organic Waste: All materials contaminated with this compound, including excess reagent, solutions, and rinsates from cleaning glassware, must be collected in a designated, clearly labeled "Halogenated Organic Waste" container.[2][11][12][13]
-
Non-Halogenated Waste: Do not mix this waste stream with non-halogenated organic solvents.[2][11]
-
Solid Waste: Contaminated solid waste, such as gloves, weigh boats, and paper towels, should be placed in a separate, sealed, and clearly labeled hazardous waste bag.
The following diagram illustrates the correct waste disposal workflow.
Caption: Waste Disposal Workflow for this compound.
Container Management
-
Waste containers must be kept closed except when adding waste.
-
Ensure containers are in good condition and compatible with the chemical.
-
Label containers clearly with "Hazardous Waste" and list all components.[11][12]
Emergency Procedures: Be Prepared
Accidents can happen despite the best precautions. Immediate and correct action is vital.
Skin Contact
-
Immediately remove any contaminated clothing.
-
Flush the affected skin with copious amounts of water for at least 15 minutes. An emergency shower should be used if the area of contact is large.[14][15]
-
Seek immediate medical attention.
Eye Contact
-
Immediately flush the eyes with a large amount of water for at least 15-20 minutes, occasionally lifting the upper and lower eyelids.[15][16] Use an emergency eyewash station.
-
Remove contact lenses if present and easy to do so.[16]
-
Do not rub the eyes.[16]
-
Seek immediate medical attention from an ophthalmologist.[16]
Inhalation
-
If breathing is difficult, provide oxygen. If breathing has stopped, begin artificial respiration.
-
Seek immediate medical attention.
Spill Response
-
Minor Spill (in a fume hood):
-
Ensure you are wearing appropriate PPE.
-
Absorb the spill with an inert material (e.g., vermiculite, sand).
-
Collect the absorbed material into a designated hazardous waste container.
-
Clean the spill area with a suitable solvent, collecting the rinsate as halogenated waste.
-
-
Major Spill:
-
Evacuate the laboratory immediately and alert others.
-
Close the laboratory doors and prevent entry.
-
Contact your institution's Environmental Health and Safety (EHS) department or emergency response team.
-
By integrating these safety protocols into your daily laboratory workflow, you build a culture of safety that protects you, your colleagues, and the integrity of your scientific endeavors. Trust in your procedures is built upon the foundation of understanding the "why" behind each step. Handle this compound not with fear, but with the respect and informed caution it requires.
References
- 1. umdearborn.edu [umdearborn.edu]
- 2. bucknell.edu [bucknell.edu]
- 3. safety.nmsu.edu [safety.nmsu.edu]
- 4. Glove Selection Guide | Office of Environment, Health & Safety [ehs.berkeley.edu]
- 5. safety.caltech.edu [safety.caltech.edu]
- 6. chemistry.osu.edu [chemistry.osu.edu]
- 7. Working with Chemicals - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. ehs.princeton.edu [ehs.princeton.edu]
- 9. Controlling Laboratory Chemical Hazards | Campus Operations | Campus Operations [campusoperations.temple.edu]
- 10. Engineering Controls for Laboratory Safety [blink.ucsd.edu]
- 11. benchchem.com [benchchem.com]
- 12. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 13. 7.2 Organic Solvents | Environment, Health and Safety [ehs.cornell.edu]
- 14. First Aid Procedures for Chemical Hazards | NIOSH | CDC [cdc.gov]
- 15. assets.thermofisher.cn [assets.thermofisher.cn]
- 16. Chemical splash in the eye: First aid - Mayo Clinic [mayoclinic.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
